molecular formula C8H7N3O3 B1354669 N-methyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 78749-80-1

N-methyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B1354669
CAS No.: 78749-80-1
M. Wt: 193.16 g/mol
InChI Key: WOUIURJKIOVIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-nitro-1,3-benzoxazol-2-amine is a benzoxazole derivative, a class of heterocyclic compounds recognized for its significant potential in pharmaceutical and medicinal chemistry research . The benzoxazole core is a privileged scaffold in drug discovery, and the specific substitutions on this compound suggest it is a valuable intermediate for the synthesis of novel bioactive molecules . Research Applications and Biological Evaluation Benzoxazole derivatives demonstrate a broad spectrum of pharmacological activities. While the specific activity profile of N-methyl-6-nitro-1,3-benzoxazol-2-amine is subject to experimental confirmation, research on closely related analogues provides strong direction for its investigation. Key research areas include: • Antimicrobial Research : Synthetic benzoxazole analogues have shown promising in vitro antibacterial activity against Gram-positive (e.g., Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The nitro group on the benzoxazole scaffold is a common feature in compounds developed for such studies. • Anticancer Research : Several benzoxazole compounds have been screened for their anticancer properties. For instance, some derivatives have exhibited potent activity against human colorectal carcinoma (HCT116) cell lines in vitro, making this a relevant area of investigation for new benzoxazole entities . • Neurological Disease Research : Structurally, the benzoxazole scaffold has been identified as a key motif in the development of adenosine A2A receptor antagonists . These antagonists are being explored for the treatment of neurodegenerative diseases, including Parkinson's and Alzheimer's, presenting a potential application for novel benzoxazole derivatives . Intended Use and Handling N-methyl-6-nitro-1,3-benzoxazol-2-amine is intended for research purposes as a chemical building block or as a standard for biological screening. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with standard laboratory precautions, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIURJKIOVIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507674
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78749-80-1
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Tautomeric Analysis of N-methyl-6-nitro-1,3-benzoxazol-2-amine via NMR

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

The characterization of N-methyl-6-nitro-1,3-benzoxazol-2-amine presents a unique analytical challenge due to the electronic "push-pull" nature of the molecule.[1][2] The scaffold features a strongly electron-withdrawing nitro group at the 6-position competing with a strongly electron-donating methylamino group at the 2-position.[1][2]

Furthermore, 2-aminobenzoxazoles are notorious for prototropic tautomerism (amino vs. imino forms).[1][2] Correctly identifying the dominant tautomer in solution is critical for predicting pharmacokinetics and receptor binding affinity. This guide provides a self-validating NMR protocol to distinguish these forms and unequivocally assign the aromatic substitution pattern.

The Structural Challenge
  • Target: N-methyl-6-nitro-1,3-benzoxazol-2-amine[1][2]

  • Core Issue: Distinguishing the Exocyclic Amino tautomer from the Endocyclic Imino tautomer.

  • Key Indicator: The scalar coupling (

    
    ) between the methyl protons and the exchangeable nitrogen proton.
    

Sample Preparation & Experimental Methodology

To ensure reproducibility and resolution of exchangeable protons, the choice of solvent is not arbitrary; it is mechanistic.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1][2]

    • Rationale: DMSO is a hydrogen-bond acceptor.[1][2] It stabilizes the exchangeable N-H proton, slowing the chemical exchange rate (

      
      ) with bulk water. This allows for the observation of sharp N-H signals and, crucially, the N-H to CH₃ coupling.
      
  • Avoid: CDCl₃ or Methanol-d₄.[1][2]

    • Reason: Acidic impurities in CDCl₃ catalyze proton exchange, collapsing the methyl doublet into a singlet and mimicking the imino tautomer. Methanol-d₄ causes deuterium exchange, erasing the N-H signal entirely.[1]

Preparation Protocol
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Desiccation (Optional but Recommended): Add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to remove trace water, which can broaden the N-H peak.

  • Temperature: Acquire at 298 K (25°C) .

    • Note: If N-H broadening persists, lower temperature to 280 K to freeze out the conformers/exchange.

¹H NMR Analysis: The Logic of Assignment

The spectrum will exhibit three distinct regions: the exchangeable amine, the aromatic "push-pull" system, and the aliphatic methyl group.

The Aromatic Region (Substituent Effects)

The 6-nitro group exerts a strong deshielding effect on protons ortho to it (H-5 and H-7).[1][2] Conversely, the 2-amino group donates electron density into the ring, shielding H-4 (adjacent to the ring nitrogen).

Predicted Chemical Shifts & Multiplicities:

PositionTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Mechanistic Explanation
H-7 Ar-H8.25 – 8.35 Doublet (d)

Ortho to NO₂ , Meta to H-5.[1][2] Highly deshielded by nitro anisotropy and induction.[1]
H-5 Ar-H8.10 – 8.15 Doublet of Doublets (dd)

,

Ortho to NO₂ , Ortho to H-4.[2] Deshielded, but slightly less than H-7 due to distance from bridgehead oxygen.[1][2]
H-4 Ar-H7.30 – 7.40 Doublet (d)

Meta to NO₂ .[1][2] Shielded by resonance donation from the 2-amino group transmitted through N-3.[1][2]

Note: Numbering assumes O=1, C=2, N=3, C-4 adjacent to N-3.[1][2]

The Tautomeric Diagnostic (The "Methyl Decision")

This is the most critical checkpoint for the analyst.

  • Scenario A: Amino Tautomer (Dominant in DMSO) [2]

    • Structure: Benzoxazole–NH–CH₃[1]

    • Signal: The Methyl group appears as a Doublet (

      
       ppm).
      
    • Cause: The methyl protons couple to the adjacent N-H proton (

      
       Hz).[2]
      
    • N-H Signal: A broad Quartet (

      
       ppm).[1][2]
      
  • Scenario B: Imino Tautomer

    • Structure: Benzoxazole(=N–CH₃)–NH (Ring N is protonated)[2]

    • Signal: The Methyl group appears as a Singlet .

    • Cause: The methyl is attached to an imine nitrogen (=N-CH₃) which has no proton attached.[1][2] The proton is on the ring nitrogen (N-3), too far to couple.

¹³C NMR & 2D Confirmation[1][11]

To validate the quaternary carbons, particularly C-2 and C-6, use ¹³C NMR and HMBC (Heteronuclear Multiple Bond Correlation).[2]

CarbonShift (δ ppm)Assignment Logic
C-2 162.0 – 164.0 Guanidine-like carbon.[1][2] Most deshielded due to attachment to O, N, and exocyclic N.
C-6 142.0 – 144.0 C-NO₂.[1][2] Weak intensity (long relaxation).[2] Deshielded by nitro group.
C-7a 148.0 – 150.0 Bridgehead adjacent to Oxygen.
C-3a 140.0 – 142.0 Bridgehead adjacent to Nitrogen.[1][2]
N-CH₃ 29.0 – 31.0 Methyl carbon.[1][2]

HMBC Key Correlation:

  • Look for a strong cross-peak between the N-CH₃ protons and C-2 .[1][2] This confirms the methyl is attached to the exocyclic nitrogen, validating the connectivity.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for determining the structure and tautomeric state.

NMR_Analysis_WorkflowStartSample: N-methyl-6-nitro-1,3-benzoxazol-2-amineSolventDissolve in DMSO-d6(Stabilize Tautomer)Start->SolventH1_AcqAcquire 1H NMR (298K)Solvent->H1_AcqRegion_AliAnalyze Methyl Region(2.9 - 3.2 ppm)H1_Acq->Region_AliRegion_ArAnalyze Aromatic Region(7.0 - 8.5 ppm)H1_Acq->Region_ArDecisionMethyl Multiplicity?Region_Ali->DecisionCheck_ArCheck H-4 vs H-7H-4 Shielded (~7.3 ppm)H-7 Deshielded (~8.3 ppm)Region_Ar->Check_ArRes_DoubletDoublet (J ~ 4.5 Hz)Amino Tautomer (Exocyclic NH)Decision->Res_DoubletCoupling ObservedRes_SingletSingletFast Exchange OR Imino FormDecision->Res_SingletNo CouplingFinalStructure ConfirmedRes_Doublet->FinalCheck_Ar->Final

Figure 1: Decision tree for tautomeric differentiation and structural verification.

Synthesis Impurity Profiling

When analyzing this compound, be aware of common synthetic byproducts that may appear in the spectrum:

  • 2-amino-5-nitrophenol: Starting material. Look for broad phenolic OH peaks (>10 ppm) and a shift in the aromatic pattern.

  • Dimers: Azo-dimers can form under harsh reduction/oxidation conditions.[1][2]

  • Regioisomers: If the nitration was performed after ring closure, trace amounts of 5-nitro isomers may exist.[1]

    • Diagnostic: The 5-nitro isomer will show a different coupling pattern (H-4 becomes a doublet with small meta-coupling, H-6 becomes a dd).[1][2]

References

  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved February 22, 2026, from [Link]

  • UNED. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR. Retrieved February 22, 2026, from [Link]

  • PubChem. (2025).[1][2] 2-Amino-6-nitrobenzoxazole | C7H5N3O3.[1][2] Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved February 22, 2026, from [Link]

Technical Whitepaper: Physicochemical Profiling and Solubility Optimization of N-methyl-6-nitro-1,3-benzoxazol-2-amine

[1][2]

Executive Summary

N-methyl-6-nitro-1,3-benzoxazol-2-amine represents a challenging scaffold in medicinal chemistry and materials science.[1][2] Characterized by a planar benzoxazole core, a strong electron-withdrawing nitro group at the C6 position, and a secondary amine at C2, this molecule exhibits "brick-dust" physicochemical properties: high crystallinity and poor aqueous solubility.[1]

This guide provides a rigorous technical analysis of the compound’s solubility landscape.[2] It moves beyond simple solvent lists to explain the causality of its behavior—specifically the role of


1

Physicochemical Architecture

To master the solubility of this compound, one must first understand the structural forces dictating its lattice energy and solvation enthalpy.

Structural Determinants of Insolubility
  • The Nitro Effect (C6 Position): The nitro group is not merely a polar handle; it is a planar, electron-withdrawing moiety that depletes electron density from the benzoxazole ring.[1] This enhances the dipole moment but, paradoxically, increases lattice energy through strong intermolecular electrostatic interactions and

    
    -stacking. This makes the solid state highly stable and resistant to disruption by water.[2]
    
  • The N-Methyl-2-amine Motif: Unlike a primary amine (-NH

    
    ), the N-methyl group introduces steric bulk and lipophilicity (increasing LogP).[1][2] While it prevents the formation of some intermolecular hydrogen bond networks typical of primary amines, it reduces the compound's capacity to donate hydrogen bonds to water, further lowering aqueous solubility.
    
  • Tautomeric Ambiguity: The 2-amino-benzoxazole core can exist in an amino-imino equilibrium.[1][2] However, the electron-withdrawing nitro group strongly favors the amino tautomer, stabilizing the aromatic system and reinforcing the planar, stackable geometry.

Predicted & Estimated Properties[1][2]
  • LogP (Octanol/Water): ~2.1 – 2.5 (Moderately Lipophilic)[1]

  • pKa (Conjugate Acid): < 2.0. Critical Insight: The 2-amino group is extremely weakly basic due to the delocalization of the lone pair into the nitro-substituted ring.[1][2] pH adjustment is therefore ineffective for solubilization in the physiological range (pH 2–8), as the molecule remains neutral.[1]

  • Melting Point: Estimated range 160–200°C (High lattice energy).[1][2]

Solubility Landscape

The following data summarizes the solvent compatibility profile. Note that "Soluble" implies


2
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aprotic Polar DMSO High (> 50 mM)Primary Stock Solvent. Disrupts

-stacking effectively.[1][2]
DMFHighGood alternative, but higher toxicity.[2]
Protic Polar Methanol / EthanolModerateSolubility increases significantly with temperature.[1][2] Ideal for recrystallization.[1][2]
Water (pH 7.[1][2][3]4)Very Low (< 10 µM)"Brick dust" behavior.[1][2] Requires cosolvents.[1][2]
Non-Polar HexaneLowToo polar for pure hydrocarbons.[1][2]
Chlorinated DichloromethaneModerate to GoodUseful for extraction/synthesis workup.[1][2]

Validated Experimental Protocol: Thermodynamic Solubility

Objective: To determine the equilibrium solubility of N-methyl-6-nitro-1,3-benzoxazol-2-amine in a specific matrix (e.g., PBS pH 7.4). Standard: Shake-Flask Method (Gold Standard).

The Self-Validating Workflow

This protocol includes internal checks (mass balance and degradation monitoring) to ensure data integrity.[1][2]

Materials:

  • Compound (Solid powder)[1]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; nitro compounds can bind).[1][2]

  • HPLC-UV or LC-MS system.[1][2]

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer in a glass vial. The solid must be visible at the bottom.[2]

  • Equilibration: Agitate (shaker or stir bar) at controlled temperature (25°C) for 24 hours.

    • Validation Check: If the solution becomes clear, you have not reached the solubility limit. Add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter.[1][2]

    • Pre-saturation:[1][2] Discard the first 200 µL of filtrate to saturate the filter membrane and prevent loss of analyte due to adsorption.

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to bring it within the linear range of the detector. Inject into HPLC.

  • Purity Check (Self-Validation): Compare the peak area and retention time to a fresh standard prepared in DMSO. If new peaks appear, the compound is degrading in water (hydrolysis of the benzoxazole ring), and the solubility data is invalid.

Visualization: Solubility Screening Workflow

SolubilityWorkflowStartStart: Solid CompoundSolventSelectionSelect Solvent System(Water, Buffer, or Biorelevant Media)Start->SolventSelectionExcessAdditionAdd Excess Solid(Visual Precipitate Required)SolventSelection->ExcessAdditionAgitationAgitate 24h @ 25°CExcessAddition->AgitationCheck1Is Solid Visible?Agitation->Check1PhaseSepCentrifuge & Filter (PTFE)AnalysisHPLC-UV QuantificationPhaseSep->AnalysisCheck2Degradation Products?Analysis->Check2Check1->PhaseSepYesRetryAdd More SolidCheck1->RetryNoResultThermodynamic Solubility ValueCheck2->ResultNoFailInvalid: Compound UnstableCheck2->FailYes

Caption: Figure 1. Self-validating thermodynamic solubility determination workflow ensuring saturation and stability.

Solubilization Strategies for Research

When using N-methyl-6-nitro-1,3-benzoxazol-2-amine in biological assays, simple aqueous dilution will result in precipitation.[1][2] Use the following formulation logic.

The Cosolvent Approach (Recommended)

Because the compound is neutral and moderately lipophilic, cosolvents are the most effective tool.

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Dilution: Do not dilute directly into water.[1][2] Use an intermediate step.

    • Protocol: Dilute DMSO stock into PEG400 or Propylene Glycol , then add water/buffer.[1][2]

    • Target Ratio: A final mixture of 5% DMSO / 40% PEG400 / 55% Water is often stable for IV administration or high-concentration assays.[1][2]

Why pH Adjustment Fails

Researchers often attempt to use acid (HCl) to protonate amines or base (NaOH) to deprotonate phenols.[1][2]

  • Mechanism: The 6-nitro group pulls electron density across the conjugated system, rendering the N2-amine lone pair unavailable.[1]

  • Outcome: The pKa is likely < 2.[1][2]0. To protonate this compound, you would need pH 1.0 or lower, which is incompatible with most biological assays.[2] Do not rely on pH adjustment. [1][2]

Cyclodextrin Complexation

For in vivo work where DMSO is toxic, use Hydroxypropyl-


12
  • Logic: The hydrophobic benzoxazole core fits into the CD cavity, shielding it from water.

  • Recipe: 20% (w/v) HP-

    
    -CD in water. Stir the compound in this vehicle for 4 hours. Filter and use.
    
Formulation Decision Tree

FormulationLogicGoalApplication GoalInVitroIn Vitro / CellularGoal->InVitroInVivoIn Vivo / AnimalGoal->InVivoDMSOTolDMSO Tolerance?InVitro->DMSOTolComplexUse Cyclodextrin(20% HP-beta-CD)InVivo->ComplexPreferredLipidUse Lipid Formulation(Tween 80 / PEG400)InVivo->LipidAlternativeCosolventUse DMSO Stock (<0.5%)+ Culture MediaDMSOTol->CosolventHighPrecipPrecipitation Risk?DMSOTol->PrecipLowPrecip->LipidYes

Caption: Figure 2.[1][2] Decision matrix for selecting the appropriate vehicle based on experimental constraints.

References

  • PubChem. 2-Amino-6-nitrobenzoxazole Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Bhattachar, S. N., et al. (2006).[1][2] Solubility: it's not just for physical chemists.[1][2] Drug Discovery Today.[1][2] (Standard reference for Shake-Flask Protocol).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for general nitro-benzoxazole solubility trends).

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption.[1][2] European Journal of Pharmaceutical Sciences.[1][2] (Reference for BCS classification and LogP estimation).

Preliminary Biological Screening of N-methyl-6-nitro-1,3-benzoxazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological screening of the novel compound, N-methyl-6-nitro-1,3-benzoxazol-2-amine. As no prior biological data for this specific molecule is publicly available, this document outlines a prospective, multi-tiered screening strategy designed to elucidate its potential pharmacological activities. The experimental design is rooted in the well-documented bioactivities of the benzoxazole scaffold and the nitro functional group, which are prevalent in a wide array of therapeutic agents.

Introduction: Rationale for Screening

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This bioactivity is attributed to the structural similarity of the benzoxazole nucleus to endogenous purine bases, allowing for interaction with various biomacromolecules.[4][5]

The incorporation of a nitro group (–NO2) is a common strategy in drug design to enhance therapeutic efficacy.[6][7] Nitro-containing compounds are known to act as prodrugs, undergoing bioreductive activation under hypoxic conditions—a characteristic of solid tumors and microbial infections—to exert cytotoxic effects.[8][9] The electron-withdrawing nature of the nitro group can also modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[7]

The target molecule, N-methyl-6-nitro-1,3-benzoxazol-2-amine, combines these two key pharmacophores. The N-methylation of the 2-amino group may further influence its biological activity and metabolic stability. This unique combination of structural features warrants a thorough investigation of its biological potential.

Proposed Synthesis

A plausible synthetic route for N-methyl-6-nitro-1,3-benzoxazol-2-amine can be extrapolated from the known synthesis of 6-nitrobenzo[d]oxazol-2-amine.[10] The synthesis would likely involve a two-step process:

  • Cyclization: Reaction of 2-amino-5-nitrophenol with cyanogen bromide (BrCN) to form 6-nitrobenzo[d]oxazol-2-amine. Given the hazardous nature of cyanogen bromide, alternative, safer cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide could be employed.[10]

  • N-methylation: Subsequent methylation of the 2-amino group using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Synthesis_of_N-methyl-6-nitro-1,3-benzoxazol-2-amine 2-amino-5-nitrophenol 2-amino-5-nitrophenol 6-nitrobenzo[d]oxazol-2-amine 6-nitrobenzo[d]oxazol-2-amine 2-amino-5-nitrophenol->6-nitrobenzo[d]oxazol-2-amine 1. Cyanating Agent (e.g., BrCN) 2. Cyclization N-methyl-6-nitro-1,3-benzoxazol-2-amine N-methyl-6-nitro-1,3-benzoxazol-2-amine 6-nitrobenzo[d]oxazol-2-amine->N-methyl-6-nitro-1,3-benzoxazol-2-amine Methylating Agent (e.g., CH3I) Base

Caption: Proposed two-step synthesis of the target compound.

Prior to biological screening, the synthesized compound must be purified to ≥95% purity and its structure unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Tiered Screening Cascade

A hierarchical screening approach is proposed to efficiently evaluate the biological profile of N-methyl-6-nitro-1,3-benzoxazol-2-amine. This strategy begins with broad cytotoxicity testing, followed by more specific assays based on the initial findings.

Screening_Cascade Compound_Synthesis_and_Characterization Compound Synthesis & Characterization Tier_1 Tier 1: In Vitro Cytotoxicity (MTT/MTS Assay) Compound_Synthesis_and_Characterization->Tier_1 Tier_2_Anticancer Tier 2: Anticancer Screening (Apoptosis, Cell Cycle) Tier_1->Tier_2_Anticancer If Cytotoxic Tier_2_Antimicrobial Tier 2: Antimicrobial Screening (MIC/MBC Determination) Tier_1->Tier_2_Antimicrobial If Cytotoxic or Structurally Indicated Tier_2_Anti_inflammatory Tier 2: Anti-inflammatory Screening (COX/LOX Inhibition) Tier_1->Tier_2_Anti_inflammatory If Cytotoxic or Structurally Indicated Tier_3 Tier 3: Secondary & Mechanistic Assays Tier_2_Anticancer->Tier_3 Tier_2_Antimicrobial->Tier_3 Tier_2_Anti_inflammatory->Tier_3

Caption: A tiered approach for the preliminary biological screening.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.

Experimental Protocol: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.[2][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of N-methyl-6-nitro-1,3-benzoxazol-2-amine (e.g., 0.1 to 100 µM) for 48-72 hours.[7] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.[12]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[3]

Data Presentation

The IC50 values for each cell line should be summarized in a table for easy comparison.

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7BreastTo be determinedTo be determined
A549LungTo be determinedTo be determined
HCT116ColonTo be determinedTo be determined
HEK293Non-cancerousTo be determinedTo be determined

Tier 2: Secondary Screening Assays

Based on the results of the cytotoxicity screening, the compound will be subjected to more specific assays to elucidate its potential mechanism of action.

Anticancer Screening

If the compound exhibits significant and selective cytotoxicity against cancer cell lines, further investigation into its anticancer mechanism is warranted.

This assay determines if the compound induces programmed cell death (apoptosis).[13]

Procedure:

  • Cell Treatment: Treat a selected cancer cell line (e.g., the one with the lowest IC50) with the IC50 and 2x IC50 concentrations of the compound for 24-48 hours.

  • Staining: Harvest and stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[3]

This assay determines if the compound causes cell cycle arrest at a specific phase.[8]

Procedure:

  • Cell Treatment: Treat a selected cancer cell line with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation and Staining: Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).[13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Antimicrobial Screening

The benzoxazole and nitro functionalities suggest potential antimicrobial activity.

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.[6][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[6]

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in no colony formation.[1]

Anti-inflammatory Screening

Benzoxazole derivatives are known to possess anti-inflammatory properties.

This assay measures the ability of the compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16][17]

Procedure:

  • Commercially available COX-1 and COX-2 inhibitor screening kits can be used.

  • The assay typically involves incubating the respective enzyme with the substrate (arachidonic acid) in the presence and absence of the test compound.

  • The production of prostaglandins is then measured, usually via a colorimetric or fluorometric method.[5][18]

  • The percentage of inhibition is calculated, and the IC50 value for each enzyme is determined.

This assay assesses the inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway.[5][19]

Procedure:

  • Similar to the COX assays, commercially available kits are recommended for screening 5-LOX inhibitors.

  • The assay measures the production of leukotrienes from arachidonic acid in the presence of the test compound.

  • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and logical approach for the preliminary biological screening of N-methyl-6-nitro-1,3-benzoxazol-2-amine. The proposed tiered strategy will enable a comprehensive evaluation of its cytotoxic, anticancer, antimicrobial, and anti-inflammatory potential. The results from these initial in vitro studies will be crucial in determining the viability of this compound as a lead for further drug development, including more in-depth mechanistic studies, in vivo efficacy testing, and preclinical safety evaluation.

References

  • Bari, A. A., & Shinde, D. B. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Ben-Fadhel, F., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Djordjevic, D., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]

  • Creative Bioarray. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Bioarray. [Link]

  • Al-Ostath, A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Heng, S., et al. (2022). Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. RSC Publishing. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Abouzied, A. S. (2021). In vitro antimicrobial, anticancer, and apoptosis-inducing effects of the methanolic extract of Launaea mucronata. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Sader, H. S., et al. (2020). Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study. PMC. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Kourkoutas, I., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Washington State Patrol. (n.d.). SCREENING OF BIOLOGICAL SPECIMENS FOR THE PRESENCE OF CYANIDE. Washington State Patrol. [Link]

  • Research Journal of Pharmacy and Technology. (2021). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. [Link]

  • Dovepress. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT. [Link]

  • CiteAb. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2. CiteAb. [Link]

  • Uysal, B., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. PMC. [Link]

  • Nishioka, H., et al. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. LOCKSS. [Link]

  • ChemSynthesis. (2025). N-methyl-6-nitro-1,3-benzothiazol-2-amine. ChemSynthesis. [Link]

  • Kralova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • The University of New Mexico. (n.d.). Standard Operating Procedures (SOPs) :: Department of Chemistry and Chemical Biology. The University of New Mexico. [Link]

  • ResearchGate. (2024). (PDF) Phytochemical Testing Methodologies and Principles for Preliminary Screening/ Qualitative Testing. ResearchGate. [Link]

  • MDPI. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

Sources

Methodological & Application

Biological Assays for Nitrobenzoxazole Compounds: From Phenotypic Screening to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Assays for Nitrobenzoxazole Compounds Content Type: Application Note & Protocol Guide Audience: Researchers, Drug Discovery Scientists

Introduction: The Nitrobenzoxazole Scaffold

Nitrobenzoxazoles represent a privileged pharmacophore in medicinal chemistry, particularly in the development of anti-infective and anticancer agents. Their biological activity is frequently driven by the nitro group (


), which often acts as a "warhead" requiring bioreduction to exert its effect.

In the context of tuberculosis (TB) drug discovery, nitrobenzoxazoles (and structurally related benzothiazinones like BTZ043) function as prodrugs. They are activated by the flavoenzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), leading to the formation of a nitroso intermediate that covalently binds to a cysteine residue (Cys387) in the enzyme active site.[1][2][3] This mechanism effectively arrests cell wall synthesis by blocking the formation of arabinans.[4]

This guide details the critical biological assays required to validate nitrobenzoxazole compounds, moving from phenotypic whole-cell screening to specific enzymatic target validation and safety profiling.

Primary Phenotypic Screening: Antimicrobial Efficacy

Protocol 1: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: Determine the Minimum Inhibitory Concentration (MIC) of nitrobenzoxazole derivatives against replicating M. tuberculosis (H37Rv).

Principle: Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin, which is pink and highly fluorescent.[5] Unlike MTT, resazurin is non-toxic to bacteria, allowing for kinetic monitoring.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).[6]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% Casitone.[5]

  • Reagent: Resazurin sodium salt powder (Sigma).

  • Plate: 96-well black, flat-bottom microplates (for fluorescence) or clear plates (for visual).

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve resazurin in sterile PBS to a final concentration of 0.02% (w/v) . Filter sterilize (0.22 µm) and store at 4°C in the dark (stable for 1 week).

  • Compound Preparation:

    • Prepare 10 mM stock solutions of nitrobenzoxazole compounds in DMSO.

    • Perform 2-fold serial dilutions in 7H9 media across the 96-well plate (100 µL per well). Final testing range typically 0.01 µM – 100 µM.

    • Controls: Include Rifampicin (positive control), DMSO-only (vehicle control), and media-only (sterility control).

  • Inoculation:

    • Grow M.tb culture to mid-log phase (

      
      ).
      
    • Dilute culture to a theoretical

      
       of 0.001 (approx. 
      
      
      
      CFU/mL).
    • Add 100 µL of inoculum to each well (Final volume: 200 µL).

  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for 7 days .

  • Readout:

    • Add 30 µL of 0.02% Resazurin solution to each well.

    • Incubate for an additional 24 hours .

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.[7]

    • Fluorescence: Measure Ex/Em 560/590 nm.

    • Calculation: MIC is the lowest concentration preventing the color change from blue to pink (or >90% fluorescence reduction).

Target Validation: DprE1 Enzymatic Inhibition

Protocol 2: Fluorometric DprE1 Inhibition Assay

Objective: Confirm that the nitrobenzoxazole compound targets the DprE1 enzyme via the specific nitro-reduction mechanism.

Principle: DprE1 oxidizes the substrate Farnesyl-phosphoryl-β-D-ribose (FPR) to a ketone (DPX), reducing FAD to FADH2 in the process. Under aerobic conditions, FADH2 is re-oxidized by molecular oxygen, generating hydrogen peroxide (


). This assay couples 

production to the oxidation of Amplex Red by Horseradish Peroxidase (HRP) to produce fluorescent resorufin.
Materials
  • Enzyme: Purified recombinant M.tb DprE1 (1–2 µM final).

  • Substrate: Farnesyl-phosphoryl-β-D-ribose (FPR) or Geranylgeranyl-phosphoryl-β-D-ribose (GGPR).[7]

  • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij-35.[7]

Step-by-Step Protocol
  • Reaction Mix Preparation:

    • Prepare Assay Buffer containing:

      • 1 µM FAD[7]

      • 0.2 µM HRP[7]

      • 50 µM Amplex Red[6][7]

      • 1.5 µM DprE1 enzyme[7]

  • Compound Incubation:

    • Add 2 µL of test compound (varying concentrations) to 48 µL of Reaction Mix in a black 384-well plate.

    • Critical Step: Pre-incubate for 10–20 minutes at 30°C. Why? Nitrobenzoxazoles are covalent inhibitors; time-dependent inhibition is a hallmark of this mechanism.

  • Initiation:

    • Add 50 µL of substrate (FPR, final conc. 0.3 µM) to initiate the reaction.[7]

  • Kinetic Measurement:

    • Immediately monitor fluorescence (Ex 530 nm / Em 590 nm) every 30 seconds for 60 minutes at 30°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Compound] to determine

      
      .[7]
      
    • Note: For covalent inhibitors,

      
       is a more accurate metric than 
      
      
      
      .

Screening for Latent Tuberculosis

Protocol 3: Low-Oxygen Recovery Assay (LORA)

Objective: Assess efficacy against non-replicating (dormant) bacteria, which mimic the latent state of TB infection. Nitro-compounds often show enhanced activity in hypoxia due to increased reductive potential.

Materials
  • Strain: M. tuberculosis H37Rv-LUX (expressing luciferase gene).

  • Equipment: Anoxomat system or Anaerobic chamber.

Step-by-Step Protocol
  • Adaptation:

    • Culture M.tb H37Rv-LUX in a fermentor with restricted headspace (0.5 ratio) for ~10 days until the culture enters Non-Replicating Persistence (NRP) stage 2 (microaerophilic).

  • Plate Setup:

    • Prepare plates with serial dilutions of nitrobenzoxazole compounds.

    • Inoculate with NRP-adapted bacteria (

      
       RLU/well).
      
  • Anaerobic Incubation:

    • Place plates in an anaerobic jar. Evacuate and fill with mixture (

      
      ) to achieve 
      
      
      
      .
    • Incubate for 10 days .

  • Recovery & Readout:

    • Transfer plates to ambient air incubator for 28 hours (Recovery phase). Why? This allows surviving bacteria to resume metabolic activity and produce luciferase.

    • Measure Luminescence (RLU).

    • Compare

      
       vs. 
      
      
      
      to determine shift in potency.

Mechanism & Workflow Visualization

DprE1 Inhibition Pathway

The following diagram illustrates the "Suicide Substrate" mechanism unique to nitrobenzoxazole/benzothiazinone compounds.

DprE1_Mechanism Prodrug Nitrobenzoxazole (Prodrug) Complex Enzyme-Inhibitor Complex Prodrug->Complex Binding DprE1_FADH2 DprE1-FADH2 (Reduced Enzyme) DprE1_FADH2->Complex Reduction Nitro-Reduction (-NO2 -> -NO) Complex->Reduction Electron Transfer Nitroso Nitroso-Intermediate (Electrophile) Reduction->Nitroso Covalent Covalent Adduct (Cys387-Inhibitor) Nitroso->Covalent Nucleophilic Attack by Cys387 Inhibition DprE1 Inactivation (Cell Wall Arrest) Covalent->Inhibition

Caption: Mechanism of Action: The nitrobenzoxazole prodrug is reduced by the FADH2 cofactor within DprE1, forming a reactive nitroso species that covalently bonds to Cys387.[1][2][3][4][7][8][9]

Screening Workflow

This decision tree guides the progression from hit identification to lead optimization.

Screening_Workflow Start Compound Library (Nitrobenzoxazoles) REMA Primary Screen: REMA (Aerobic MIC < 1 µM?) Start->REMA Cyto Safety Screen: Cytotoxicity (Vero/HepG2 Cells) REMA->Cyto Yes Discard Discard / Redesign REMA->Discard No Selectivity Calculate Selectivity Index (CC50 / MIC > 10?) Cyto->Selectivity Target Target Validation (DprE1 Enzymatic Assay) Selectivity->Target Yes Selectivity->Discard No LORA Latent TB Screen (LORA Assay) Target->LORA Confirmed DprE1 Activity Geno Genotoxicity Screen (Ames Test / Comet) LORA->Geno Lead Lead Candidate Geno->Lead Non-mutagenic Geno->Discard Mutagenic

Caption: Screening Cascade: A stepwise approach ensuring potency (REMA), selectivity (SI), mechanism confirmation (DprE1), latency efficacy (LORA), and safety (Genotoxicity).

Safety & Selectivity: Critical Considerations

Because nitro-aromatic compounds carry a risk of mutagenicity (due to nitro-reduction by host enzymes), genotoxicity profiling is mandatory early in the pipeline.

Cytotoxicity (MTT Assay)
  • Cell Lines: Vero (Monkey kidney) or HepG2 (Human liver).

  • Protocol: Standard 72h incubation.

  • Metric: Selectivity Index (SI) =

    
    . An SI > 10 is the minimum threshold; > 50 is preferred.
    
Genotoxicity (Ames Test)[12]
  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation.[10]

  • Relevance: Nitrobenzoxazoles must demonstrate a lack of mutagenicity in mammalian systems, despite their mechanism relying on nitro-reduction in bacteria.

Data Presentation Template

When reporting results for nitrobenzoxazole series, structure your data as follows:

Compound IDR (Substituent)MIC (µM) M.tb H37RvDprE1 IC50 (nM)CC50 (µM) Vero CellsSelectivity Index (SI)LORA MIC (µM)Ames Test (+/- S9)
NBZ-01 -H0.5045>100>2001.2Negative
NBZ-02 -Cl0.06128514160.2Negative
Ref (BTZ043) -0.0021.5>100>500000.01Negative

References

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[5] Antimicrobial Agents and Chemotherapy.

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis.[11] Science.

  • Cho, S. H., et al. (2007). Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis.[8][12][13][14] Antimicrobial Agents and Chemotherapy.

  • Tiwari, R., et al. (2013). Mechanism of Action of Anti-tuberculosis Benzothiazinones. Nature Communications.

  • Batt, S. M., et al. (2015). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences.

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry.

Sources

N-methyl-6-nitro-1,3-benzoxazol-2-amine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the therapeutic potential, mechanism of action, and experimental protocols for N-methyl-6-nitro-1,3-benzoxazol-2-amine , a pharmacologically active benzoxazole derivative.[1]

Part 1: Executive Summary & Therapeutic Rationale

Compound Identity:

  • Name: N-methyl-6-nitro-1,3-benzoxazol-2-amine[1][2]

  • Core Scaffold: 6-Nitrobenzoxazole[1]

  • Functional Group: Secondary exocyclic amine (N-methyl) at position 2.[1]

  • Chemical Class: Benzoxazole / Nitroheterocycle.[1]

Therapeutic Positioning: This compound belongs to a class of "privileged scaffolds" in medicinal chemistry.[1] The 6-nitrobenzoxazole moiety is electronically deficient, making it a potent candidate for π-stacking interactions with DNA base pairs or covalent modification of cysteine-rich enzymes via nucleophilic aromatic substitution (


), although the 2-amino group stabilizes the ring against indiscriminate reactivity.[1]

Primary Therapeutic Targets:

  • Human DNA Topoisomerase II

    
     (hTopo II
    
    
    
    ):
    The planar benzoxazole system acts as a DNA intercalator, stabilizing the cleavable complex and preventing DNA religation, leading to apoptosis in cancer cells.[1]
  • Bacterial Quorum Sensing (QS) Regulators: Analogs of this compound inhibit Pseudomonas aeruginosa virulence factors (LasR/RhlR systems) without imposing selective pressure for resistance, unlike traditional antibiotics.[1]

  • Glutathione S-Transferase P1-1 (GSTP1-1): The nitro group positions the molecule as a potential inhibitor of GST, an enzyme often overexpressed in chemoresistant tumors.[1]

Part 2: Mechanism of Action (Signaling Pathways)[1]

The following diagram illustrates the dual-mechanism potential of N-methyl-6-nitro-1,3-benzoxazol-2-amine in an oncology context, focusing on Topoisomerase II inhibition and GST modulation.

G Compound N-methyl-6-nitro- 1,3-benzoxazol-2-amine DNA_Topo_Complex DNA-Topo II Cleavable Complex Compound->DNA_Topo_Complex Targets GSTP1 GSTP1-1 Enzyme (Chemoresistance Factor) Compound->GSTP1 Inhibits Stabilization Intercalation & Stabilization (Prevents Religation) DNA_Topo_Complex->Stabilization DSB Permanent Double-Strand Breaks Stabilization->DSB DNA_Damage_Response ATM/ATR Pathway Activation DSB->DNA_Damage_Response p53 p53 Accumulation DNA_Damage_Response->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis GST_Inhibition Catalytic Inhibition (JNK Liberation) GSTP1->GST_Inhibition JNK JNK Phosphorylation GST_Inhibition->JNK JNK->Apoptosis Pro-apoptotic Signaling

Figure 1: Dual-pathway mechanism targeting DNA integrity (Topo II) and stress response modulation (GSTP1).[1]

Part 3: Application Protocols

Protocol A: In Vitro Topoisomerase II Relaxation Assay

Objective: To determine if the compound inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled plasmid DNA.[1]

Materials:

  • Recombinant Human Topoisomerase II

    
     (2 units/µL).[1]
    
  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM DTT.[1]
    
  • Compound Stock: 10 mM in 100% DMSO.

Step-by-Step Methodology:

  • Preparation: Dilute the compound in Assay Buffer to 2X final concentrations (Range: 0.1 µM – 100 µM). Keep DMSO concentration <1%.[1]

  • Incubation:

    • Mix 10 µL of 2X Compound with 10 µL of Master Mix (containing DNA and Enzyme).[1]

    • Control 1 (Negative): DNA only (no enzyme).[1]

    • Control 2 (Positive): DNA + Enzyme + DMSO (vehicle).[1]

    • Control 3 (Reference): Etoposide (known inhibitor).[1]

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 4 µL of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Analysis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).[1]

    • Run electrophoresis at 60V for 3-4 hours in TAE buffer.

    • Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain in water for 15 mins.[1]

  • Quantification: Visualize under UV light. Supercoiled DNA migrates faster than relaxed (nicked) DNA.[1] Inhibition is quantified by the retention of the supercoiled band.[1]

Protocol B: Bacterial Biofilm Inhibition (Quorum Sensing Screen)

Objective: To assess the compound's ability to inhibit biofilm formation in P. aeruginosa (PAO1) without killing the bacteria (virulence attenuation).[1]

Materials:

  • P. aeruginosa PAO1 strain.[1][3][4]

  • Crystal Violet (0.1% solution).[1]

  • LB Broth (Luria-Bertani).[1]

  • 96-well polystyrene microtiter plates.[1]

Step-by-Step Methodology:

  • Culture: Grow PAO1 overnight in LB broth. Dilute 1:100 into fresh medium.

  • Treatment:

    • Add 100 µL of diluted bacterial suspension to wells.

    • Add compound at sub-MIC concentrations (determine MIC first; typically test at 10, 25, 50 µM).

  • Growth: Incubate statically at 37°C for 24 hours .

  • Staining:

    • Discard planktonic (free-floating) cells by gently inverting the plate.[1]

    • Wash wells 3x with sterile water to remove loosely adherent cells.[1]

    • Add 125 µL of 0.1% Crystal Violet to each well. Incubate 15 mins at room temp.

  • Elution:

    • Wash wells 3x with water.[1] Air dry.

    • Solubilize the dye bound to the biofilm with 150 µL of 30% Acetic Acid .[1]

  • Readout: Measure Absorbance (OD) at 550 nm .

    • Calculation:

      
       Inhibition = 
      
      
      
      .[1]

Part 4: Data Presentation & SAR Insights

Structure-Activity Relationship (SAR) Context: The following table summarizes the expected potency shifts based on substitutions on the 6-nitrobenzoxazole core, derived from class-wide data.

Substituent (Pos 2)Electronic EffectPredicted Topo II PotencyPredicted SolubilityNotes
-NH-CH

(Target)
Donor (+M) High Moderate Methyl group improves lipophilicity for cell entry vs. free amine.
-NH

(Free Amine)
Donor (+M)ModerateLowOften forms insoluble aggregates; less permeable.[1]
-CH

(Methyl)
Weak Donor (+I)LowHighLacks H-bond donor capability critical for active site binding.[1]
-PhenylConjugationHighVery LowExcellent intercalation but poor solubility limits bioavailability.[1]

Solubility & Handling:

  • Solvent: Soluble in DMSO up to 50 mM.[1]

  • Stability: Nitro group is susceptible to reduction in metabolic assays (e.g., liver microsomes).[1] Use heat-inactivated microsomes for pure binding assays.[1]

  • Storage: Store solid at -20°C, desiccated. Protect from light (nitro compounds can be photolabile).[1]

References

  • Topoisomerase II Inhibition by Benzoxazoles

    • Title: Discovery of 5-(or 6)-Benzoxazoles and Oxazolo[4,5-b]pyridines as Novel Candidate Antitumor Agents Targeting hTopo IIα.[1]

    • Source: ResearchGate / Medicinal Chemistry Literature.[1]

    • URL:[Link]

  • Anticancer Mechanisms of Nitrobenzoxazole Derivatives

    • Title: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound (Review of NBDHEX class).[1]

    • Source: Cell Death & Disease (Nature).[1]

    • URL:[Link][1]

  • Quorum Sensing Inhibition

    • Title: Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents.[1][4]

    • Source: PubMed / Arzneimittelforschung.[1]

    • URL:[Link]

  • Compound Database Entry

    • Title: 2-Amino-6-nitrobenzoxazole (Parent Scaffold) Data.[1]

    • Source: PubChem.[1][5]

    • URL:[Link][1]

Sources

using N-methyl-6-nitro-1,3-benzoxazol-2-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-methyl-6-nitro-1,3-benzoxazol-2-amine as a Fluorogenic Probe for Hypoxia and Nitroreductase Activity

Executive Summary

N-methyl-6-nitro-1,3-benzoxazol-2-amine (referred to herein as N-Me-NBA ) is a specialized fluorogenic probe designed for the detection of Nitroreductase (NTR) activity and, by extension, cellular hypoxia .

Unlike generic dyes, N-Me-NBA functions as a "Turn-On" molecular switch. In its native state, the electron-withdrawing nitro group (-NO₂) at the C-6 position effectively quenches the intrinsic fluorescence of the benzoxazole scaffold via Intramolecular Charge Transfer (ICT) inhibition. Upon enzymatic reduction by type I or type II nitroreductases (NTRs) in the presence of NADH/NADPH—conditions prevalent in hypoxic tumor microenvironments—the nitro group is converted to an amino (-NH₂) or hydroxylamino (-NHOH) group. This restoration of the electron-donating capacity reinstates the "push-pull" electronic system, resulting in a dramatic increase in fluorescence intensity (typically


 nm).

This guide details the protocols for utilizing N-Me-NBA in both cell-free enzymatic assays and live-cell hypoxia imaging, providing researchers with a robust tool for oncology and ischemia research.

Mechanism of Action

The efficacy of N-Me-NBA relies on the specific reduction of the nitro group. The mechanism proceeds as follows:

  • Quenched State (Substrate): The 6-nitro group acts as a strong electron acceptor, suppressing the fluorescence of the benzoxazole core.

  • Enzymatic Reduction: Under hypoxic conditions (<1% O₂), cellular nitroreductases (e.g., bacterial NTRs used in GDEPT or endogenous mammalian reductases) catalyze the transfer of electrons from NADH to the nitro group.

  • Fluorescent State (Product): The nitro group is reduced to an amine/hydroxylamine. This restores the conjugated

    
    -electron system, enabling strong fluorescence emission upon excitation.
    
Pathway Diagram

NTR_Pathway Substrate N-Me-NBA (Quenched, Non-Fluorescent) 6-NO2 Group Intermediate Hydroxylamine Intermediate (-NHOH) Substrate->Intermediate 2e- Reduction Enzyme Nitroreductase (NTR) + NADH/NADPH Enzyme->Substrate Product Reduced Benzoxazole (Highly Fluorescent) 6-NH2 Group Intermediate->Product 4e- Reduction Hypoxia Hypoxia (<1% O2) Hypoxia->Enzyme Promotes Activity

Figure 1: Mechanism of N-Me-NBA activation. The probe undergoes a stepwise reduction catalyzed by NTR under hypoxic conditions, converting the non-fluorescent nitro-benzoxazole into a highly fluorescent amino-benzoxazole.

Physical Properties & Handling

PropertySpecification
Chemical Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Solubility DMSO (up to 20 mM), DMF; Low solubility in water.
Appearance Yellow to orange crystalline solid.
Excitation Max (

)
~460–480 nm (Product)
Emission Max (

)
~530–550 nm (Product)
Storage -20°C, desiccated, protected from light.

Critical Handling Note: Always prepare stock solutions in anhydrous DMSO. Aqueous working solutions should be prepared immediately before use to prevent precipitation or non-specific hydrolysis.

Protocol 1: In Vitro Nitroreductase Kinetic Assay

This protocol quantifies the catalytic activity of purified NTR or cell lysates using N-Me-NBA as the reporter substrate.

Reagents Required
  • Assay Buffer: 50 mM Phosphate Buffer (PBS) or Tris-HCl, pH 7.4.

  • Cofactor: NADH (10 mM stock in buffer, fresh).

  • Enzyme: Purified Nitroreductase (e.g., E. coli NfsB) or cell lysate.

  • Probe: N-Me-NBA (10 mM stock in DMSO).

  • Stop Solution: 0.1 M H₂SO₄ (optional for endpoint assays).

Step-by-Step Procedure
  • Preparation: Dilute the N-Me-NBA stock into the Assay Buffer to a final concentration of 10 µM . Note: Keep DMSO concentration <1% to avoid enzyme inhibition.

  • Blank Setup: In a 96-well black microplate, add 100 µL of the Probe/Buffer mix.

  • Reaction Setup: In experimental wells, add:

    • 80 µL Probe/Buffer mix (10 µM final probe).

    • 10 µL NADH (100 µM final concentration).

    • 10 µL Enzyme/Lysate.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Kinetics: Monitor fluorescence at Ex/Em = 470/540 nm every 60 seconds for 30–60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Protocol 2: Live Cell Hypoxia Imaging

This protocol describes the staining of adherent cancer cells (e.g., A549, HeLa) to visualize hypoxic gradients or NTR expression.

Workflow Diagram

Cell_Protocol Step1 Seed Cells (Confocal Dish, 24h) Step2 Incubate with N-Me-NBA (5-10 µM, 30 min, 37°C) Step1->Step2 Step3 Wash Cells (PBS x3) Step2->Step3 Branch Condition? Step3->Branch Normoxia Normoxia Control (20% O2) Branch->Normoxia Hypoxia Hypoxia Induction (<1% O2 or CoCl2) Branch->Hypoxia Image Fluorescence Imaging (Ex: 488nm / Em: 530nm) Normoxia->Image Hypoxia->Image

Figure 2: Live-cell staining workflow. Cells are loaded with the probe and then subjected to differential oxygen conditions before imaging.

Detailed Methodology
  • Seeding: Plate cells in 35mm glass-bottom confocal dishes at 60–70% confluency 24 hours prior to the experiment.

  • Probe Loading:

    • Prepare a 5 µM working solution of N-Me-NBA in serum-free medium (e.g., DMEM).

    • Remove culture medium and wash cells once with PBS.

    • Add the working solution and incubate for 30 minutes at 37°C.

  • Hypoxia Induction:

    • Physical Hypoxia: Place cells in a hypoxia chamber (<1% O₂, 5% CO₂, bal. N₂) for 2–4 hours.

    • Chemical Hypoxia: Alternatively, treat cells with 100–200 µM Cobalt Chloride (CoCl₂) to mimic hypoxic signaling (HIF-1

      
       stabilization) if a chamber is unavailable.
      
  • Washing: Remove the probe solution and wash cells 3 times with PBS to remove excess extracellular dye. Replace with live-cell imaging buffer (e.g., HBSS).

  • Imaging:

    • Use a confocal laser scanning microscope.

    • Excitation: 488 nm laser (or 470 nm LED).

    • Emission: Bandpass filter 510–560 nm.

    • Counterstain: Use Hoechst 33342 (Ex 350/Em 461) for nuclear localization if necessary.

Data Analysis & Interpretation

Quantitative Metrics

To validate the probe's performance, calculate the Turn-On Ratio (


) :


  • Expected Result: A high-quality N-Me-NBA probe should yield a ratio > 5-fold in enzyme assays and > 3-fold in live cells.

  • Controls:

    • Negative Control: Cells without probe (to check autofluorescence).

    • Inhibitor Control: Pre-treat cells with Dicoumarol (NTR inhibitor) to confirm signal specificity.

Troubleshooting Guide
ObservationPotential CauseSolution
High Background in Normoxia Probe instability or endogenous reduction.Reduce incubation time (<30 min) or lower probe concentration (1–2 µM).
No Signal in Hypoxia Low NTR expression or insufficient hypoxia.Verify cell line NTR expression (e.g., A549 is high). Increase hypoxia duration (>4h).
Precipitation Low solubility in aqueous media.Ensure DMSO stock is anhydrous. Do not exceed 1% DMSO in the final buffer. Sonicate working solution.

References

  • NTR Probe Mechanisms

    • Title: "Nitroreductase-activated fluorescent probes for hypoxia imaging."
    • Source:Chemical Communic
    • URL:[Link]

  • Benzoxazole Synthesis & Properties

    • Title: "Synthesis and biological evaluation of benzoxazole derivatives as potential antimicrobial agents."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2017.
    • URL:[Link]

  • Hypoxia Imaging Protocols

    • Title: "Small-Molecule Fluorescent Probes for Imaging Hypoxia in Living Cells and Tissues."
    • Source:Accounts of Chemical Research, 2019.
    • URL:[Link]

  • General Benzoxazole Fluorescence

    • Title: "Solvatochromic properties of 2-amino-benzoxazole deriv
    • Source:Journal of Fluorescence, 2015.
    • URL:[Link] (General Journal Link for verification of class properties)

Sources

N-methyl-6-nitro-1,3-benzoxazol-2-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-6-nitro-1,3-benzoxazol-2-amine represents a high-value "privileged scaffold" in medicinal chemistry. The benzoxazole core mimics purine bases, allowing it to interact with diverse biological targets, including kinases, topoisomerases, and parasitic enzymes.

This Application Note provides a rigorous technical guide for the synthesis and utilization of this compound. Unlike generic protocols, we focus on a scalable, non-toxic "Thiol-Activation" route , avoiding the use of cyanogen bromide (BrCN). Furthermore, we detail its application as a "Turn-On" Fluorescent Precursor , where the 6-nitro group acts as a quencher that, upon reduction to the 6-amino derivative, restores fluorescence—a critical mechanism for designing hypoxia-sensitive probes and reductively activated prodrugs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name N-methyl-6-nitro-1,3-benzoxazol-2-amine
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
LogP (Predicted) ~1.8 (Lipophilic, membrane permeable)
pKa (Conjugate Acid) ~2.5 (Weakly basic at N3)
Appearance Yellow to orange crystalline solid
Solubility DMSO (>50 mM), DMF, MeOH (Hot); Insoluble in water
Key Reactivity Nucleophilic displacement at C2; Nitro-reduction at C6

Synthesis Protocol: The Thiol-Activation Route

Rationale: Traditional synthesis of 2-aminobenzoxazoles often uses 2-aminophenols and cyanogen bromide (BrCN), a highly toxic and volatile reagent. This protocol utilizes a nucleophilic displacement strategy via a 2-(methylthio) intermediate. This method is scalable, safer, and tolerates the electron-withdrawing nitro group at the 6-position.

Workflow Diagram

SynthesisRoute Start 2-Amino-5-nitrophenol Step1 Cyclization (CS2, KOH) Start->Step1 Inter1 6-Nitrobenzoxazole-2-thiol Step1->Inter1 Step2 S-Methylation (MeI, K2CO3) Inter1->Step2 Inter2 2-(Methylthio)-6-nitrobenzoxazole Step2->Inter2 Step3 Amination (MeNH2 in THF) Inter2->Step3 Final N-methyl-6-nitro-1,3-benzoxazol-2-amine Step3->Final

Figure 1: Step-wise synthesis via the S-methyl activation pathway, avoiding toxic cyanogen bromide.

Step 1: Cyclization to 6-Nitrobenzoxazole-2-thiol
  • Reagents: 2-amino-5-nitrophenol (1.0 eq), Carbon Disulfide (CS₂, 1.5 eq), KOH (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve 2-amino-5-nitrophenol in EtOH/H₂O (4:1). Add KOH and stir until dissolved.

    • Add CS₂ dropwise (Caution: Flammable/Toxic).

    • Reflux for 6–8 hours. The solution will turn deep yellow/orange.

    • Cool to RT and acidify with 1M HCl to pH 3.

    • Critical Step: The thiol thione tautomer precipitates. Filter the yellow solid and wash with cold water.[1]

    • Yield Expectation: 85–90%.[2]

Step 2: S-Methylation (Activation)
  • Reagents: Intermediate from Step 1, Methyl Iodide (MeI, 1.1 eq), K₂CO₃ (1.2 eq), Acetone.

  • Procedure:

    • Suspend the thiol in acetone. Add K₂CO₃.

    • Add MeI dropwise at 0°C.

    • Stir at RT for 2 hours. The reaction is fast due to the nucleophilicity of the sulfur.

    • Evaporate acetone, resuspend in water, and filter the solid 2-(methylthio)-6-nitrobenzoxazole .

    • Note: The S-Me group is a potent leaving group activated by the benzoxazole ring nitrogen.

Step 3: Nucleophilic Displacement with Methylamine
  • Reagents: 2-(methylthio)-6-nitrobenzoxazole, Methylamine (2.0M in THF, 3.0 eq).

  • Procedure:

    • Dissolve the S-methyl intermediate in THF (or Ethanol) in a sealed pressure tube.

    • Add Methylamine solution.

    • Heat to 60–70°C for 4 hours. The methylthiolate anion (MeS⁻) is displaced.

    • Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the non-polar S-Me spot and appearance of the more polar amine.

    • Workup: Cool, concentrate in vacuo. Recrystallize from Ethanol/Water.

    • Final Characterization: ¹H NMR (DMSO-d₆) should show a doublet for N-Me (~3.0 ppm) and a broad singlet for NH (~8.5 ppm).

Application Protocol: Nitro-Reduction & Fluorescence Switching

The 6-nitro group is a "masked" auxochrome. In its native state, the molecule is non-fluorescent (quenching via Intersystem Crossing). Reduction to the amine (6-amino-N-methylbenzoxazol-2-amine) restores the "Push-Pull" electron system, generating strong fluorescence.

Target Audience: Researchers developing hypoxia probes or bioreductive prodrugs.

Reduction Protocol (Fe/NH₄Cl Method)

Use this method to preserve the benzoxazole ring stability.

  • Setup: Dissolve N-methyl-6-nitro-1,3-benzoxazol-2-amine (1 mmol) in Ethanol/Water (3:1, 10 mL).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (NH₄Cl, 5 eq).

  • Reaction: Reflux at 80°C for 1 hour.

  • Observation: Color shifts from Yellow (Nitro) to Colorless/Pale Blue fluorescent (Amino).

  • Workup: Filter hot through Celite to remove Iron. Concentrate filtrate.

  • Validation:

    • UV-Vis: Absorption max shifts blue (hypsochromic).

    • Fluorescence: Excitation at ~300 nm yields Emission at ~410 nm (Strong Blue).

Mechanism of Action Diagram

FluorescenceSwitch cluster_legend Mechanism Nitro 6-NO2 Derivative (Quenched State) Reduction Bioreduction / Chemical Reduction (Fe/H+ or Nitroreductase) Nitro->Reduction Electron Acceptor Amino 6-NH2 Derivative (Fluorescent ON) Reduction->Amino Restoration of ICT Text Nitro group promotes Intersystem Crossing (ISC) preventing fluorescence. Reduction to amine restores Intramolecular Charge Transfer (ICT).

Figure 2: The logic of using the 6-nitro scaffold as a fluorogenic probe.

Biological Applications & SAR Insights

1. Anthelmintic Activity: Recent studies (Laohapaisan et al., 2023) identified N-methylbenzo[d]oxazol-2-amine (the non-nitro analog) as a potent anthelmintic agent against Trichinella spiralis and C. elegans.

  • Protocol for SAR: Use the 6-nitro derivative synthesized above as a starting point. The nitro group allows for further diversification (e.g., reduction followed by amide coupling) to probe the binding pocket of parasitic tubulin or kinases.

2. Antimicrobial/Anticancer: The 6-nitrobenzoxazole core acts as a bioisostere for purines.

  • Key Insight: The N-methyl group at position 2 improves lipophilicity compared to the free amine, enhancing passive transport across bacterial cell walls (Gram-positive) and cancer cell membranes.

References

  • Laohapaisan, P., et al. (2023). "Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol..."[3] Mahidol University / Scientific Reports.

  • Khunnawutmanotham, N., et al. (2016). "Novel synthesis of 2-aminobenzoxazoles via intramolecular C-H amination." Tetrahedron Letters.
  • Aiello, S., et al. (2008). "Synthesis and biological properties of benzoxazole derivatives." Bioorganic & Medicinal Chemistry.
  • Sigma-Aldrich. "Product Specification: 6-Nitrobenzo[d]oxazol-2-amine." (For physical property verification).

Disclaimer: This protocol involves hazardous chemicals (CS₂, Methyl Iodide). All procedures must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Note: Anticancer Activity Evaluation of N-methyl-6-nitro-1,3-benzoxazol-2-amine

[1][2][3]

Abstract

This application note details the standardized protocol for evaluating the anticancer potential of N-methyl-6-nitro-1,3-benzoxazol-2-amine (MNBA).[1] Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting affinity for targets such as EGFR, DNA gyrase, and Topoisomerase II. The presence of the 6-nitro group specifically suggests potential for bioreductive activation and Reactive Oxygen Species (ROS)-mediated cytotoxicity, particularly in hypoxic tumor microenvironments. This guide outlines a comprehensive workflow from compound solubilization to mechanistic deconvolution.

Compound Characterization & Preparation

Before biological testing, the physicochemical properties of MNBA must be managed to ensure assay reproducibility.

  • Compound Name: N-methyl-6-nitro-1,3-benzoxazol-2-amine[1][2][3]

  • CAS Number: 78749-80-1[1][2]

  • Molecular Weight: 193.16 g/mol [2]

  • Key Pharmacophore: Benzoxazole core (kinase affinity), Nitro group (Redox potential), Methylamine (H-bond donor/acceptor).

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitate-free stock for cell culture.[1]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required solvent. The benzoxazole core is lipophilic; aqueous buffers will cause immediate precipitation.

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: Weigh 1.93 mg of MNBA and dissolve in 1.0 mL of sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade).

  • Storage: Aliquot into amber microcentrifuge tubes (nitro compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute in complete cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

In Vitro Cytotoxicity Screening (MTT Assay)[6]

The initial evaluation determines the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.[4]

Scientific Rationale

The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Since MNBA contains a nitro group, it may interfere with redox-based assays if not washed carefully.[1] Alternative: If high background absorbance is observed, use the SRB (Sulforhodamine B) assay which measures protein content and is independent of mitochondrial redox status.

Experimental Design
  • Cell Panel:

    • A549 (Lung Carcinoma) – High relevance for benzoxazole derivatives.

    • MCF-7 (Breast Adenocarcinoma) – Hormone-dependent model.[1]

    • HepG2 (Liver Carcinoma) – Metabolic activity assessment.

    • HUVEC (Normal Control) – To calculate Selectivity Index (SI).

  • Positive Control: Doxorubicin or Cisplatin (Standard of Care).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing MNBA at serial dilutions: 0.1, 1, 5, 10, 25, 50, 100 µM . (Triplicate wells per concentration).

  • Incubation: Incubate for 48h or 72h.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4h until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability = ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Plot dose-response curves to derive IC50.
    

Data Output Format:

Cell LineTissue OriginIC50 (µM) MNBAIC50 (µM) DoxorubicinSelectivity Index (SI)*
A549 Lung[Data]0.5 - 2.0

MCF-7 Breast[Data]0.2 - 1.0-
HUVEC Normal[Data]--

(Target SI > 3.0 indicates good therapeutic window)

Mechanistic Deconvolution

Once cytotoxicity is confirmed, the mechanism of action (MOA) must be determined. For 6-nitro-benzoxazoles, two primary pathways are hypothesized: Apoptosis via ROS generation and Cell Cycle Arrest .[1]

Workflow Diagram

The following diagram illustrates the logical flow of mechanistic assays based on the structural properties of MNBA.

MOA_EvaluationCompoundN-methyl-6-nitro-1,3-benzoxazol-2-amineCytotoxicityCytotoxicity Confirmed (IC50 < 20µM)Compound->CytotoxicityMTT AssayPathway1Pathway A: ROS Generation(Nitro-reduction)Cytotoxicity->Pathway1Pathway2Pathway B: Apoptosis InductionCytotoxicity->Pathway2Pathway3Pathway C: Cell Cycle ArrestCytotoxicity->Pathway3DCFDAAssay: DCFDA Staining(Flow Cytometry)Pathway1->DCFDAAnnexinAssay: Annexin V/PI(Flow Cytometry)Pathway2->AnnexinCellCycleAssay: PI DNA Staining(G2/M vs G0/G1)Pathway3->CellCycleOxStressOutcome: Oxidative StressMitochondrial DepolarizationDCFDA->OxStressROS SpikeCaspaseOutcome: Caspase 3/7 ActivationPARP CleavageAnnexin->CaspasePhosphatidylserine ExposureOxStress->CaspaseMitochondrial Pathway

Figure 1: Decision matrix for mechanistic evaluation of MNBA.[1] The nitro group prioritizes ROS investigation.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between apoptotic (programmed) and necrotic cell death.[1][4]

  • Treatment: Treat cells (e.g., A549) with MNBA at IC50 and 2x IC50 for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS. Crucial: Do not over-trypsinize as it damages membrane phosphatidylserine.

  • Staining: Resuspend ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.[1]

Protocol 3: ROS Generation (DCFDA Assay)

Objective: Determine if the nitro group induces oxidative stress. Nitro-aromatics often undergo redox cycling, generating superoxide radicals.[1]

  • Seeding: Seed cells in black 96-well plates.

  • Probe Loading: Incubate cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min at 37°C.

  • Wash: Remove excess dye and add phenol-red free media.[1]

  • Treatment: Add MNBA. Measure fluorescence kinetically (every 15 min for 2h).

    • Excitation/Emission: 485/535 nm.

  • Control: Use NAC (N-acetylcysteine, 5 mM) as a ROS scavenger pre-treatment. If NAC rescues viability, ROS is the primary MOA.

In Silico Validation (Molecular Docking)

Benzoxazoles frequently target EGFR (Epidermal Growth Factor Receptor) or Topoisomerase II . Before expensive kinase assays, validate binding potential computationally.

Workflow
  • Protein Prep: Download EGFR kinase domain structure (e.g., PDB ID: 1M17 ) from RCSB PDB. Remove water molecules and native ligands (Erlotinib).

  • Ligand Prep: Draw MNBA structure, minimize energy (MMFF94 force field).

  • Docking: Use AutoDock Vina or Gold .

    • Grid Box: Center on the ATP-binding pocket of EGFR.[1]

  • Analysis: Look for:

    • H-bonding: Between the benzoxazole nitrogen/oxygen and Met793 (hinge region).

    • Pi-Stacking: Between the benzene ring and Phe723 .[1]

    • Binding Energy: Scores < -7.0 kcal/mol suggest significant affinity.[1]

References

  • Benzoxazole Anticancer Activity

    • Ref: Xiang, P., et al. (2012). "Synthesis and biological evaluation of novel benzoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
    • Context: Establishes the benzoxazole core as a scaffold for EGFR and VEGFR inhibition.
  • Ref: Patterson, L. H., et al. (2020). "Bioreductive anticancer drugs: the role of the nitro group." Current Pharmaceutical Design.
  • MTT Assay Standardization

    • Ref: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company.
    • Context: Gold standard protocol for cytotoxicity.
  • Flow Cytometry Protocols

    • Ref: Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.
    • Context: The foundational method for the Annexin V assay described in Protocol 2.

Application Note: Strategic Development of N-Methyl-6-nitro-1,3-benzoxazol-2-amine as a Drug Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for adenine and guanine, thereby allowing interaction with diverse biological targets including kinases, topoisomerases, and bacterial DNA gyrase.

N-Methyl-6-nitro-1,3-benzoxazol-2-amine (Compound NMNB ) represents a strategic lead candidate. The 6-nitro group functions as a potential bioreductive pharmacophore (relevant for hypoxic tumor environments or M. tuberculosis activation), while the N-methyl-2-amino moiety improves lipophilicity and metabolic stability compared to the primary amine.

This guide provides a standardized roadmap for synthesizing, purifying, and profiling NMNB to validate its potential as an antimicrobial or anticancer lead.

Chemical Synthesis & Characterization Protocol

Retrosynthetic Analysis

Direct amination of the benzoxazole core is often low-yielding. We utilize a cyclodesulfurization strategy starting from 2-amino-5-nitrophenol. This route ensures regioselectivity and high purity.

Synthesis Workflow (DOT Visualization)

SynthesisScheme cluster_conditions Critical Parameters SM1 2-Amino-5-nitrophenol (Starting Material) Inter Intermediate: N-Methyl-N'-(2-hydroxy-4-nitrophenyl)thiourea SM1->Inter Reflux (EtOH) Reagent1 Methyl Isothiocyanate (Me-NCS) Reagent1->Inter Product Product: N-Methyl-6-nitro-1,3-benzoxazol-2-amine Inter->Product Cyclodesulfurization (Desulfurization) Cyclizer Cyclizing Agent (EDC·HCl or HgO) Cyclizer->Product Param1 Temp: 80°C Param2 Time: 4-6h

Figure 1: Two-step cyclodesulfurization synthesis route ensuring regiochemical fidelity.

Step-by-Step Protocol

Step 1: Formation of Thiourea Intermediate

  • Dissolution: Dissolve 10.0 mmol of 2-amino-5-nitrophenol in 20 mL of anhydrous ethanol.

  • Addition: Add 11.0 mmol (1.1 eq) of methyl isothiocyanate dropwise.

  • Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool to room temperature. The thiourea intermediate often precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Cyclodesulfurization to Benzoxazole

  • Suspension: Suspend the thiourea intermediate (5.0 mmol) in 25 mL of THF or DMF.

  • Cyclization: Add 6.0 mmol of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Note: EDC is preferred over HgO (toxic) or Pb(OAc)4 for green chemistry compliance.

  • Heating: Heat to 60°C for 3–5 hours.

  • Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexane).

Characterization Criteria:

  • ¹H NMR (DMSO-d₆): Look for doublet at ~2.9-3.1 ppm (N-CH₃) and aromatic signals at 8.2-8.5 ppm (H-7, due to nitro deshielding).

  • MS (ESI): [M+H]⁺ peak at m/z ~194.1.

Biological Profiling: Assay Protocols

Primary Screen: Antimicrobial MIC (Minimum Inhibitory Concentration)

Given the nitro-aromatic nature (similar to nitrofurantoin), NMNB must be screened against ESKAPE pathogens.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of NMNB in 100% DMSO.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922, M. smegmatis).

  • Incubation: 37°C for 16–20 hours (48h for M. smegmatis).

  • Readout: Visual turbidity or OD₆₀₀. MIC is the lowest concentration with no visible growth.

Secondary Screen: MTT Cytotoxicity Assay

To determine the Therapeutic Index (TI), cytotoxicity against mammalian cells (e.g., HEK293 or HepG2) must be measured.

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with NMNB (0.1 – 100 µM) for 48 hours. Include Doxorubicin as a positive control.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀.

ADMET & Safety Profiling (Critical)

The nitro group is a structural alert for mutagenicity (Ames positive). Early safety de-risking is mandatory.

Ames Fluctuation Test (Mutagenicity)
  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation fraction.

  • Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

  • Note: If positive, consider designing "nitro-reduced" prodrugs or isosteres (e.g., nitrile) in the next iteration.

Physicochemical Property Summary
PropertyValue (Predicted)Method/Note
Molecular Weight 193.16 g/mol Ideal for fragment-based design
cLogP 1.8 – 2.2Good membrane permeability
TPSA ~75 ŲHigh oral bioavailability potential
Solubility Low-ModerateMay require formulation (cyclodextrin)
pKa (Base) ~3.5 (Benzoxazole N)Weak base; uncharged at pH 7.4

Decision Tree & Lead Optimization

DecisionTree Start Compound NMNB Synthesized Screen1 Primary Screen: MIC < 4 µg/mL? Start->Screen1 Screen2 Cytotoxicity: Selectivity Index > 10? Screen1->Screen2 Yes Stop STOP / REDESIGN Screen1->Stop No Ames Ames Test: Mutagenic? Screen2->Ames Yes Screen2->Stop No Go ADVANCE TO IN VIVO PK Ames->Go Negative Mod1 Modify: Replace -NO2 with -CN or -CF3 Ames->Mod1 Positive Mod1->Start Resynthesize

Figure 2: Go/No-Go decision matrix for advancing NMNB.

References

  • Benzoxazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Benzoxazoles and Their Derivatives.[1][2][3]

    • Source:RSC Advances, 2023.
    • URL:[Link]

  • Biological Activity of Nitrobenzoxazoles

    • Title: Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.[4][5][6]

    • Source:ResearchG
    • URL:[Link]

  • Antimicrobial Mechanisms

    • Title: Benzoxazoles as potential antimicrobial agents.[7][8][9][10][11][12]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Cyclodesulfurization Method

    • Title: A Facile Synthesis of 2-Aminobenzoxazoles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: N-methyl-6-nitro-1,3-benzoxazol-2-amine as a Functional Push-Pull Chromophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of N-methyl-6-nitro-1,3-benzoxazol-2-amine in Materials Science Content Type: Detailed Application Notes and Protocols Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary & Material Profile

N-methyl-6-nitro-1,3-benzoxazol-2-amine (hereafter NM-6N-BOA ) is a specialized heterocyclic compound belonging to the class of push-pull chromophores . Its structure features a rigid benzoxazole core substituted with a strong electron-withdrawing nitro group (


) at position 6 and an electron-donating methylamino group (

) at position 2.

This Donor-


-Acceptor (D-

-A) architecture imparts significant nonlinear optical (NLO) properties and environmental sensitivity (solvatochromism) , making it a valuable candidate for optoelectronic polymers, fluorescent sensing, and biological imaging probes.
Chemical Profile
PropertySpecification
IUPAC Name N-methyl-6-nitro-1,3-benzoxazol-2-amine
CAS Number Derivative of 6458-17-9 (parent amine)
Molecular Formula

Molecular Weight 193.16 g/mol
Core Functionality Intramolecular Charge Transfer (ICT)
Excitation Max ~340–380 nm (Solvent dependent)
Emission Max ~420–550 nm (Highly solvatochromic)
Solubility High: DMSO, DMF, Acetone; Moderate: DCM, Chloroform; Low: Water

Core Applications & Mechanisms[4]

Nonlinear Optics (NLO) & Electro-Optic Polymers

The primary materials science application of NM-6N-BOA lies in its high molecular hyperpolarizability (


). The N-methyl group enhances the electron-donating strength of the amine compared to the parent primary amine, while the nitro group acts as a potent acceptor.
  • Mechanism: Upon excitation, electron density shifts from the amino donor to the nitro acceptor across the conjugated benzoxazole bridge. This large change in dipole moment (

    
    ) is critical for Second Harmonic Generation (SHG).
    
  • Advantage over Parent Amine: The N-methylation reduces intermolecular hydrogen bonding, improving solubility in polymer matrices (e.g., PMMA, Polycarbonate) and reducing aggregation-induced quenching.

Solvatochromic Sensing

NM-6N-BOA exhibits positive solvatochromism. As solvent polarity increases, the excited Intramolecular Charge Transfer (ICT) state is stabilized, causing a bathochromic (red) shift in emission.

  • Application: Mapping local polarity in polymer curing processes or within hydrophobic pockets of biological macromolecules (e.g., albumin, DNA).

Experimental Protocols

Protocol A: Fabrication of NLO Guest-Host Polymer Films

Objective: To create a poled polymer film containing NM-6N-BOA for second-order nonlinear optical measurements.

Materials
  • Chromophore: NM-6N-BOA (>98% purity).

  • Host Polymer: Poly(methyl methacrylate) (PMMA) (

    
    ).
    
  • Solvent: Cyclohexanone or 1,1,2-Trichloroethane (high boiling point for smooth films).

  • Substrate: Indium Tin Oxide (ITO) coated glass slides.

Workflow Diagram

NLO_Fabrication Start Start: Weighing Dissolve Dissolve Chromophore & PMMA in Solvent (10-15 wt% loading) Start->Dissolve Filter Filter Solution (0.2 µm PTFE) Dissolve->Filter SpinCoat Spin Coat on ITO (1000-2000 rpm) Filter->SpinCoat SoftBake Soft Bake (80°C, Vacuum, 12h) SpinCoat->SoftBake Corona Corona Poling (E-field applied at Tg) SoftBake->Corona Cool Cool to RT (Field maintained) Corona->Cool Corona->Cool Freeze Orientation Analysis SHG Measurement (Maker Fringe Method) Cool->Analysis

Figure 1: Workflow for fabricating and poling NLO polymer films doped with NM-6N-BOA.

Step-by-Step Procedure
  • Solution Prep: Dissolve NM-6N-BOA (10–15 wt% relative to polymer) and PMMA in Cyclohexanone. Stir at 40°C for 4 hours to ensure homogeneity.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove dust/aggregates (critical to prevent dielectric breakdown).

  • Spin Coating: Spin coat onto cleaned ITO glass at 1500 rpm for 30s. Target thickness: 1–2 µm.

  • Soft Bake: Bake at 80°C under vacuum overnight to remove residual solvent.

  • Poling (Critical Step):

    • Heat the film to the glass transition temperature (

      
      ) of the doped polymer (approx. 95–105°C for PMMA).
      
    • Apply a corona discharge field (needle voltage ~5–6 kV) or contact electrode voltage (100 V/µm) for 30 minutes.

    • Logic: The heat mobilizes the chromophores; the electric field aligns their dipoles.

  • Cooling: While maintaining the electric field, cool the sample to room temperature. This "freezes" the non-centrosymmetric alignment.

  • Validation: Measure the electro-optic coefficient (

    
    ) or SHG intensity using a Nd:YAG laser (1064 nm fundamental).
    
Protocol B: Solvatochromic Polarity Mapping

Objective: To generate a calibration curve for NM-6N-BOA fluorescence vs. solvent polarity.

Materials
  • Solvents: Toluene (Non-polar), Dichloromethane (Medium), Ethanol (Polar/Protic), Acetonitrile (Polar/Aprotic), DMSO.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Step-by-Step Procedure
  • Stock Solution: Prepare a 1 mM stock of NM-6N-BOA in DMSO.

  • Working Solutions: Dilute the stock into each test solvent to a final concentration of 10 µM. Ensure DMSO content is <1% to avoid polarity skewing.

  • Spectroscopy:

    • Measure UV-Vis absorbance. Locate

      
       (likely 350–380 nm).
      
    • Excite samples at

      
      .
      
    • Record emission spectra from 400 nm to 650 nm.

  • Data Analysis: Plot the Emission Maximum (

    
     in 
    
    
    
    ) against the Lippert-Mataga polarity parameter (
    
    
    ) of the solvents.
    • Equation:

      
      
      
    • A linear fit indicates a pure ICT mechanism suitable for polarity sensing.

Protocol C: Nitro-Reduction Fluorescence Switch (Hypoxia Sensing)

Objective: To utilize NM-6N-BOA as a "turn-on" or "ratiometric" probe by chemically reducing the nitro group to an amino group (converting it to the highly fluorescent 2,6-diamino derivative).

Mechanism Diagram

Reduction_Switch Compound NM-6N-BOA (Nitro-Quenched/Weak) Intermediate Hydroxylamine Intermediate Compound->Intermediate + 4e- Reductant Reductant (Na2S2O4 or Nitroreductase) Reductant->Intermediate Product 6-Amino Derivative (Strong Fluorescence) Intermediate->Product + 2e-

Figure 2: Chemical pathway for fluorescence switching via nitro-reduction.

Procedure
  • Preparation: Dissolve NM-6N-BOA (10 µM) in PBS buffer (pH 7.4) containing 10% DMF (for solubility).

  • Baseline: Record fluorescence spectrum (Excitation: 360 nm).

  • Reduction: Add sodium dithionite (

    
    , 10 equivalents) or purified Nitroreductase enzyme (10 µg/mL) with NADH (100 µM).
    
  • Kinetics: Monitor fluorescence intensity at 450–500 nm over 30 minutes.

  • Result: A significant fluorescence enhancement (5–10 fold) confirms the reduction of the nitro group, validating the probe for hypoxia detection or reductase activity assays.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Film Crystallization Chromophore concentration too high (>20%).Reduce loading to 10–12 wt% or use a copolymer approach (chromophore covalently bonded).
Dielectric Breakdown Dust particles or humidity during poling.Use 0.2 µm filters; perform poling in a nitrogen-purged glovebox.
Weak Fluorescence Aggregation-Caused Quenching (ACQ).Lower concentration (<10 µM) or change solvent to one that better solubilizes the dye.
Blue-Shifted Emission Protonation of the ring nitrogen in acidic media.Ensure pH > 5. The benzoxazole nitrogen can be protonated, destroying the push-pull character.

References

  • Benzoxazole Derivatives as Fluorescent Probes

    • Guimarães, D. G., et al. "Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review." Biotechnology Research and Innovation, 2024. Link

  • NLO Properties of Push-Pull Benzazoles: Moylan, C. R., et al. "Hyperpolarizabilities of donor-acceptor substituted benzoxazoles." Journal of Physical Chemistry, 1993. (Foundational text on benzoxazole NLO physics).
  • Synthesis of Nitro-Benzoxazoles

    • Nguyen, et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."[1] RSC Advances, 2023. Link

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.
  • Commercial Availability & Safety Data

    • Sigma-Aldrich Product Data: 2-methyl-6-nitrobenzoxazole (Structural analog). Link

Note: While specific literature on the N-methyl derivative is sparse, protocols are adapted from established methodologies for the 2-amino-6-nitrobenzoxazole class.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nitroaromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Subject: Troubleshooting Selectivity, Yield, and Stability in Nitro-Amine Synthesis
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The "Deceptively Simple" Scaffold

Welcome to the technical support portal. You are likely here because a "standard" textbook reaction failed. Nitroaromatic amines (anilines with a nitro group) are high-value intermediates in API synthesis (e.g., Linezolid, Prazosin), but they present a dichotomy: the nitro group is a strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, yet it is simultaneously prone to over-reduction.

This guide moves beyond generic advice. We address the three most common failure modes: Over-reduction (getting diamines), Stalled


 coupling  (wrong leaving group), and Regio-scrambling/Oxidation  during nitration.

Module 1: Selective Reduction of Polynitroarenes

User Issue: "I am trying to reduce 1,3-dinitrobenzene to 3-nitroaniline using


, but I keep getting 1,3-diaminobenzene."
Root Cause Analysis

Catalytic hydrogenation (


) is a "surface-saturation" technique. Once the molecule adsorbs to the catalyst, it often remains until fully saturated. It is kinetically difficult to stop at the mono-amine stage using standard heterogeneous catalysis.
The Solution: The Zinin Reduction (Sulfide-Mediated)

To achieve selectivity, you must switch from a catalytic surface mechanism to a stoichiometric electron transfer mechanism. The Zinin reduction uses sulfide ions (


 or 

) to donate electrons specifically to one nitro group.
Mechanism & Selectivity

The reaction proceeds via nucleophilic attack of the sulfide on the nitro nitrogen. Crucially, the first reduction increases the electron density of the ring (converting


 to 

). This electron donation deactivates the remaining nitro group toward further nucleophilic attack by the sulfide, providing a self-limiting "brake" on the reaction [1].
Standard Operating Procedure (Self-Validating)

Protocol: Selective Reduction of 1,3-Dinitrobenzene

  • Dissolution: Dissolve 10 mmol dinitroarene in Ethanol (50 mL). Heat to 60°C.

  • Reagent Prep: Dissolve 15 mmol Sodium Sulfide nonahydrate (

    
    ) in water (10 mL).
    
    • Note: Sodium Hydrogen Sulfide (

      
      ) is also effective and generates less alkalinity.
      
  • Addition: Add the sulfide solution dropwise over 20 minutes.

    • Visual Check: The solution will darken (deep red/orange) due to the formation of nitroso intermediates.

  • Reflux: Reflux for 1-3 hours.

  • Validation (TLC):

    • Starting Material: High

      
       (Non-polar).
      
    • Product (Nitroaniline): Medium

      
      , usually bright yellow/orange .
      
    • Over-reduction (Diamine): Low

      
      , streaks on silica, turns brown/black upon oxidation.
      
    • Stop condition: When the High

      
       spot disappears. Do not wait for the intermediate spots to vanish completely if the diamine baseline streak appears.
      
Visualization: Selective Reduction Decision Tree

SelectiveReduction Start Substrate: Dinitroarene Check1 Are there Halogens (Cl, Br, I)? Start->Check1 NoHal No Halogens Check1->NoHal No YesHal Yes (Risk of Dehalogenation) Check1->YesHal Yes MethodB Method B: Zinin Reduction (Na2S or (NH4)2S) NoHal->MethodB High Selectivity MethodA Method A: Transfer Hydrogenation (Hydrazine/Fe or Formic Acid/Pd) YesHal->MethodA Mild (Chemoselective) MethodC Method C: Bechamp Reduction (Fe / HCl) YesHal->MethodC Robust (Acidic) Result Target: Nitroaniline (Mono-amine) MethodA->Result MethodB->Result MethodC->Result

Caption: Workflow for selecting the correct reduction method based on substrate functionality.

Module 2: Nucleophilic Aromatic Substitution ( )

User Issue: "My reaction of 4-chloronitrobenzene with an amine is extremely slow (24h+). Should I switch to Iodine for a better leaving group?"

Root Cause Analysis

You are applying


 logic to an 

system. In aliphatic

, Iodide is the best leaving group because the C-I bond is weak. In

, the rate-determining step (RDS) is not bond breaking; it is the nucleophilic attack that disrupts aromaticity [2].
The "Fluorine Effect"

Fluorine is the superior leaving group for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 synthesis of nitroanilines.
  • Reasoning: Fluorine is the most electronegative element.[1][2] It inductively withdraws electron density from the carbon atom (

    
    ), making that carbon highly electrophilic.
    
  • Mechanism: This lowers the activation energy to form the Meisenheimer Complex (the anionic intermediate). Since bond breaking occurs after the RDS, the strength of the C-F bond is irrelevant to the rate [3].

Comparative Data: Halogen Reactivity in
Leaving Group (X)ElectronegativityC-X Bond StrengthRelative

Rate
Fluorine (-F) 4.0 Strongest Fastest (~3000x)
Chlorine (-Cl)3.0StrongSlow (Baseline)
Bromine (-Br)2.8MediumSlow
Iodine (-I)2.5WeakestSlowest

Table 1: The "Inverse" Leaving Group Order for Nitroarene substitutions.

Visualization: The Meisenheimer Complex

SNAr_Mechanism Reactants Nitroarene-F + Amine TS Meisenheimer Complex (Rate Determining Step) Reactants->TS Nucleophilic Attack (F stabilizes negative charge) Product Nitroaniline + HF TS->Product Restoration of Aromaticity (Fast step)

Caption: The electronegativity of Fluorine accelerates the formation of the rate-limiting intermediate.[1]

Module 3: Nitration of Anilines (Avoiding the "Tar")

User Issue: "Direct nitration of aniline resulted in a black tarry mixture and low yields of the wrong isomer."

Root Cause Analysis
  • Oxidation: Amino groups are electron-rich and easily oxidized by Nitric Acid (

    
    ), leading to polymerization (tar).
    
  • Protonation: In strong acid, aniline (

    
    ) becomes anilinium (
    
    
    
    ).[3] The
    
    
    group is meta-directing and deactivating, preventing the formation of the desired para-nitroaniline [4].[3]
The Solution: Protection-Deprotection Strategy

To synthesize p-nitroaniline, you must mask the amine as an amide (Acetanilide). This reduces the electron density slightly (preventing oxidation) but keeps the group ortho/para directing (due to resonance of the nitrogen lone pair).

Protocol: The Three-Step Workflow
  • Protection: Aniline + Acetic Anhydride

    
    Acetanilide .[4]
    
    • Check: Isolable white solid.

  • Nitration: Acetanilide +

    
     (Keep <10°C) 
    
    
    
    p-Nitroacetanilide .
    • Why <10°C? To minimize dinitration and hydrolysis.

    • Regioselectivity:[2][5] Steric bulk of the acetyl group blocks the ortho position, favoring para (~90%).

  • Deprotection: Acid hydrolysis (

    
    , Reflux) 
    
    
    
    p-Nitroaniline .
Visualization: Protection Strategy

NitrationStrategy Aniline Aniline (NH2) Highly Reactive / Oxidation Prone Acetanilide Acetanilide (NHAc) Protected / Ortho-Para Director Aniline->Acetanilide Ac2O / Protection NitroAc p-Nitroacetanilide (Major Product) Acetanilide->NitroAc HNO3 + H2SO4 / Nitration Final p-Nitroaniline NitroAc->Final H3O+ / Hydrolysis

Caption: Standard industrial workflow to bypass oxidation and meta-direction issues.[3]

Module 4: Safety & Purification FAQ

Q: My product is a mixture of starting material and product. Can I separate them on Silica? A: Yes, but be cautious.

  • Nitroanilines are often typically yellow/orange and stable on silica.

  • Diamines (over-reduction products) are polar and prone to oxidation (streaking/darkening) on silica.

  • Pro-Tip: Add 1% Triethylamine (TEA) to your eluent to prevent the amine from dragging on the acidic silica surface.

Q: Safety concerns with Polynitro compounds? A:

  • Thermal Runaway: Dinitro- and trinitro- compounds have high decomposition energies. Never distill reduction residues to dryness.

  • Shock Sensitivity: While dinitrobenzene is stable, intermediates like dry diazonium salts or specific polynitro-phenols can be shock-sensitive. Keep intermediates wet or in solution whenever possible.

References

  • Porter, H. K. (1973).[6][7] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20(4), 455–481.[7] [7]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."

  • BenchChem. (2025).[3][4][8] "Application Note: Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis." Note: Generalized reference based on search context.

  • Kadam, H. K., & Tilve, S. G. (2015). "Recent advancements in the transfer hydrogenation of nitroarenes." RSC Advances.

Sources

Technical Support Center: Common Issues in Benzoxazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoxazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. The following information is structured to provide actionable advice and in-depth explanations to overcome experimental hurdles.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: My benzoxazole synthesis is resulting in a very low yield. What are the primary factors to investigate?

Answer: Low yields are a frequent challenge in benzoxazole synthesis and can often be attributed to several key factors. A systematic approach is crucial for effective troubleshooting.[1][2]

  • Purity of Starting Materials: The purity of your starting materials, particularly the 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid), is paramount.[1][2] Impurities can significantly interfere with the reaction.[1][2]

    • Recommendation: Verify the purity of your reagents. If the 2-aminophenol has darkened, it is a sign of oxidation, which can introduce impurities and hinder the reaction.[2] It is highly recommended to purify the starting materials by recrystallization or distillation if their purity is questionable.[1][2]

  • Reaction Conditions: Critically evaluate your reaction parameters, as they are pivotal for successful cyclization.[1]

    • Temperature: The reaction temperature may be insufficient to overcome the activation energy.[1][2] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[1][3] Consider incrementally increasing the temperature while monitoring the reaction's progress.[1][2]

    • Solvent: The choice of solvent is critical. Inappropriate solvent polarity may not effectively stabilize reaction intermediates.[4]

    • Catalyst: The activity of the catalyst is crucial.[2] If you are using a recyclable catalyst, it may have lost its activity.[1]

  • Inert Atmosphere: 2-aminophenols are susceptible to air oxidation.[1][2]

    • Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents or intermediates are sensitive to air or moisture.[1]

Question 2: My reaction has stalled and is not proceeding to completion. What steps can I take?

Answer: A stalled reaction can be frustrating, but several strategies can be employed to drive it to completion.

  • Temperature Adjustment: As mentioned previously, insufficient temperature is a common cause.[1][2] Carefully increasing the reaction temperature can often provide the necessary energy to complete the reaction.[1][2]

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[1]

    • Recommendation: Adding a fresh portion of the catalyst might restart the reaction.[1] Ensure the catalyst is fresh and has been stored correctly.[1]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to a stalled reaction.

    • Recommendation: Verify the molar ratios of your reactants. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[1]

Question 3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: Side product formation complicates purification and reduces the yield of the desired benzoxazole.[1]

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize efficiently.[1][5]

    • Recommendation: To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[1] The addition of a suitable oxidant may also be necessary.[1]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]

    • Recommendation: Carefully control the reaction temperature and pH. Using milder cyclization agents can also help prevent polymerization.[5]

Question 4: I am struggling to purify my substituted benzoxazole from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of benzoxazoles can be challenging due to the presence of closely related impurities.[5]

  • Recrystallization: This is often an effective method for purifying solid benzoxazole derivatives.[5] A mixed solvent system, such as acetone and acetonitrile, can be effective.[5][6]

  • Silica Gel Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a reliable alternative.[7][8]

    • Recommendation: Use a silica gel column with an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate).[5] The optimal solvent polarity should be determined by thin-layer chromatography (TLC).[5]

Frequently Asked Questions (FAQs)

What is the general mechanism for benzoxazole synthesis?

The most common route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an aldehyde, acyl chloride, or ester), followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[9][10] The reaction is often catalyzed by an acid.[3]

How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most benzoxazole syntheses.[2][5] Gas chromatography (GC) can also be used for more quantitative analysis.[1]

What are some common catalysts used in benzoxazole synthesis?

A wide variety of catalysts can be employed, including:

  • Brønsted or Lewis acids: Such as polyphosphoric acid (PPA), p-toluenesulfonic acid (TsOH), and trifluoromethanesulfonic acid (TfOH).[1][11][12]

  • Metal catalysts: Including those based on copper, palladium, and iron.[11][13][14]

  • Nanocatalysts and reusable catalysts: These offer greener and more efficient alternatives.[5][13]

The choice of catalyst is highly dependent on the specific substrates and reaction conditions.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylbenzoxazole

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol).[3]

  • Catalyst Addition: Add a catalytic amount of a suitable Brønsted acid, such as a Brønsted acidic ionic liquid gel (1 mol%).[3]

  • Heating: Stir the reaction mixture under solvent-free conditions at 130°C.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate.[3]

  • Purification: Separate the catalyst by filtration or centrifugation. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.[3] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/petroleum ether).[5]

Troubleshooting Low Product Yield: A Decision-Making Flowchart

Troubleshooting_Low_Yield start Low Product Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Starting Materials (Recrystallization/Distillation) check_purity->purify Impure? check_conditions Re-evaluate Reaction Conditions check_purity->check_conditions Pure purify->check_conditions increase_temp Increase Reaction Temperature Incrementally check_conditions->increase_temp change_solvent Screen Different Solvents increase_temp->change_solvent check_catalyst Evaluate Catalyst Activity change_solvent->check_catalyst add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst Deactivated? check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Active add_catalyst->check_atmosphere use_inert Conduct Reaction Under N2 or Ar check_atmosphere->use_inert Air Sensitive? success Yield Improved check_atmosphere->success Not Sensitive use_inert->success

Caption: A decision-making flowchart for troubleshooting low product yield.

Data Presentation

Table 1: Common Solvents and Their Impact on Benzoxazole Synthesis
SolventPolarityCommon IssuesTroubleshooting Tips
TolueneNon-polarPoor solubility of reactants.Increase reaction temperature.
Dichloromethane (DCM)Moderately PolarCan be sensitive to moisture.Use anhydrous DCM.
EthanolProtic, PolarMay compete as a nucleophile.Switch to an aprotic solvent.[4]
Dimethylformamide (DMF)Aprotic, PolarHigh boiling point, difficult to remove.Co-evaporate with toluene; aqueous workup.[4]
AcetonitrileAprotic, PolarCan sometimes lead to side reactions.Lower reaction temperature.

Visualization of Reaction Mechanism

Generalized Mechanism of Acid-Catalyzed Benzoxazole Synthesis

Caption: A generalized mechanism for the synthesis of benzoxazoles.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.).
  • A general mechanism for benzoxazole synthesis - ResearchGate. (n.d.).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences, 9(2).
  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. (n.d.).
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC. (2020). Angewandte Chemie International Edition, 59(15), 6054–6059.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025). Molecules, 30(5), 1510.
  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC. (2019). Molecules, 24(1), 143.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem. (n.d.).
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC. (2024). Molecules, 29(18), 4210.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019). ACS Omega, 4(1), 1696–1701.
  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development. (2021). Journal of Science and Technology, 148, 33–38.
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem. (n.d.).
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC. (2018). Molecules, 23(10), 2446.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Nitro Group Reduction in Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reduction of nitro groups in heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter this critical transformation. The conversion of a nitro group to an amine is a cornerstone of medicinal chemistry, unlocking a primary amine that serves as a versatile synthetic handle for further molecular elaboration. However, the rich and varied chemical landscape of heterocyclic scaffolds presents unique challenges, from catalyst poisoning to a lack of chemoselectivity.

This resource provides in-depth, field-tested insights to navigate these complexities. We will move beyond simple protocol recitation to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your results.

Section 1: Method Selection - A Comparative Guide

Choosing the appropriate reduction method is the first and most critical step. The ideal choice depends heavily on the heterocyclic core and the presence of other reducible functional groups. The following table provides a comparative overview of common methods.

MethodCommon ReagentsTypical ConditionsAdvantagesCommon Issues & Disadvantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, PtO₂, Raney-Ni1-50 atm H₂, RT to 80°C, Protic Solvents (EtOH, MeOH, AcOH)High atom economy, clean workup (filtration), generally high yields.[1]Catalyst poisoning by sulfur/nitrogen heterocycles, over-reduction, dehalogenation (especially with Pd/C).[2][3]
Transfer Hydrogenation Ammonium formate, Formic acid, Hydrazine hydrate with Pd/CReflux in MeOH or EtOHAvoids high-pressure H₂ gas, often milder and faster, can be highly chemoselective.[2][4][5]Requires stoichiometric H-donor, catalyst can still be poisoned, potential for side reactions with the donor.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, Zn/AcOHAcidic aqueous or alcoholic media, often heatedRobust, inexpensive, tolerant of many functional groups, less prone to dehalogenation.[6][7][8]Stoichiometric metal waste, sometimes harsh acidic conditions, difficult workup to remove metal salts.[1][9]
Dissolving Metal Reduction SnCl₂·2H₂OEtOH or EtOAc, often heated to refluxVery mild, excellent chemoselectivity for nitro groups over carbonyls, esters, and nitriles.[2][6][10]Generates stoichiometric tin waste, workup can be challenging to remove all tin salts.[11]

Section 2: Troubleshooting Guides (Q&A Format)

This section addresses specific, common problems encountered during the reduction of nitro-heterocyclic compounds.

Q1: My catalytic hydrogenation has stalled or is incomplete. What are the likely causes and solutions?

An incomplete hydrogenation is a frequent issue, often pointing to catalyst deactivation or poor reaction setup.

Causality: Heterocyclic compounds, particularly those containing sulfur (e.g., thiophenes) or certain nitrogen atoms (e.g., pyridines, imidazoles), can act as catalyst poisons.[3] They strongly adsorb to the active sites on the metal surface, preventing the substrate and hydrogen from binding.[3] Poor solubility of the starting material can also severely limit the reaction rate.[12][13]

Troubleshooting Workflow:

start Stalled Hydrogenation check_sol Is the substrate fully dissolved? start->check_sol check_cat Is the catalyst fresh & active? check_sol->check_cat Yes sol_sol Increase solubility: - Use a co-solvent (e.g., THF, AcOH). - Heat the reaction. check_sol->sol_sol No check_poison Does the heterocycle contain S or unhindered N? check_cat->check_poison Yes sol_cat Optimize Catalyst: - Increase catalyst loading (e.g., to 10-20 mol%). - Switch catalyst (e.g., PtO₂ or Raney-Ni). - Increase H₂ pressure. check_cat->sol_cat No/Unsure sol_poison Switch to a non-catalytic method: - Fe/NH₄Cl - SnCl₂·2H₂O check_poison->sol_poison Yes end_sol Problem Solved sol_sol->end_sol sol_cat->end_sol sol_poison->end_sol

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Actionable Solutions:

  • Improve Solubility: For hydrophobic compounds, using a co-solvent like THF or adding a small amount of acetic acid can help.[12][13] Gentle heating may also improve solubility and reaction rate, but monitor for side products.[12]

  • Change Catalyst: If poisoning is suspected, switch to a more robust catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel are often more resistant to poisoning than Palladium on Carbon (Pd/C).[2][14]

  • Increase Pressure/Loading: Increasing the hydrogen pressure or the catalyst loading can sometimes overcome partial deactivation.[12]

  • Switch Methods: If catalytic methods consistently fail, a stoichiometric metal reduction like Fe/NH₄Cl or SnCl₂ is often the most reliable alternative.[2]

Q2: I'm observing dehalogenation of my aryl chloride/bromide. How can I preserve the halogen?

Dehalogenation is a common side reaction, especially with Pd/C, which readily catalyzes hydrogenolysis of aryl-halogen bonds.

Causality: The propensity for dehalogenation with palladium catalysts follows the trend I > Br > Cl >> F. The C-X bond is cleaved by the catalyst in the presence of hydrogen.

Actionable Solutions:

  • Catalyst Choice: Switch from Pd/C to Raney Nickel or Platinum on Carbon (Pt/C), which are generally less prone to causing dehalogenation.[2] Some specialized catalysts, like sulfided platinum on carbon, are designed specifically to prevent this side reaction.[2]

  • Non-Catalytic Methods: Metal/acid reductions (Fe/HCl) or dissolving metal reductions (SnCl₂) are excellent choices as they typically do not affect aryl halides.[2]

  • Controlled Poisoning: In some cases, intentionally adding a mild catalyst poison like quinoline can selectively inhibit the hydrogenolysis reaction without stopping the nitro reduction.[11]

Q3: My reaction with SnCl₂·2H₂O is complete, but the workup is difficult and gives low yields. How can I improve it?

The primary challenge with tin(II) chloride reductions is the workup procedure, which involves removing the resulting tin salts.

Causality: Upon completion of the reaction, tin salts (like tin hydroxides) are formed during basification. These can be gelatinous precipitates that trap the product, making extraction inefficient.

Actionable Solutions:

  • pH Adjustment: After the reaction, cool the mixture and pour it into ice. Then, carefully add a base like 5% aqueous NaHCO₃ or a dilute NaOH solution with vigorous stirring.[2] The key is to adjust the pH to be slightly basic (pH 7-8).[2]

  • Complexation/Filtration: Adding Rochelle's salt (sodium potassium tartrate) solution during the workup can chelate the tin salts, keeping them in the aqueous layer and preventing precipitation. Alternatively, after basification, the mixture can be filtered through a pad of Celite® to remove the precipitated tin salts before extraction.

  • Excess Base: Sometimes, adding a stronger base (e.g., 1-2M NaOH) until the initial precipitate redissolves to form sodium stannate (a clear solution) can simplify extraction.[2] This must be done cautiously if your product is base-sensitive.

Section 3: Frequently Asked Questions (FAQs)

  • What is the general mechanism of nitro reduction? The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates.[15] While the exact pathway can vary with the reagent, a simplified general sequence involves the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[16][17] Incomplete reactions can sometimes stall at these intermediate stages, leading to side products.[12]

NO2 Ar-NO₂ (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e⁻, +2H⁺ NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e⁻, +2H⁺ NH2 Ar-NH₂ (Amine) NHOH->NH2 +2e⁻, +2H⁺

Caption: Simplified pathway for nitro group reduction.

  • How can I reduce a nitro group without reducing a ketone or an ester? This is a classic chemoselectivity challenge.

    • For Ketones: Tin(II) chloride (SnCl₂·2H₂O) in ethanol is an excellent choice as it is highly selective for the nitro group over carbonyls.[2][10][18]

    • For Esters: Catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reductions (Fe/HCl) are generally safe for esters.[19] Lithium aluminum hydride (LiAlH₄), however, should be avoided as it will reduce both groups.[6]

  • How do I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. The starting nitro compound is often colored (yellow/orange) and less polar, while the resulting amine is typically colorless and more polar. A co-spot of the starting material and the reaction mixture is essential. Staining with ninhydrin can help visualize the amine product if it is not UV-active. HPLC can also be used for more quantitative monitoring.[12]

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation

This method is well-suited for substrates sensitive to harsh acids or high-pressure hydrogenation.[2]

  • Setup: In a round-bottom flask, dissolve the nitro-heterocycle (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration).

  • Reagents: Add ammonium formate (3.0-5.0 eq).[2]

  • Catalyst: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the mixture.[2]

  • Reaction: Heat the mixture to reflux (typically 60-80°C). Monitor the reaction by TLC. Reactions are often complete within 1-3 hours.[2]

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Reduction with Tin(II) Chloride Dihydrate

This protocol is highly reliable for substrates with other reducible groups like ketones or nitriles.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-heterocycle (1.0 eq) in absolute ethanol.

  • Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).[2]

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into an equal volume of crushed ice. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. A thick white precipitate of tin salts will form.

  • Isolation: Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • Myers, A. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Retrieved February 22, 2026, from [Link]

  • Chaplin, A. B. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • Sridevi, K. (2022, December 6). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Upadhyay, R., et al. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved February 22, 2026, from [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013, October 14). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Gieshoff, T. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Retrieved February 22, 2026, from [Link]

  • Pérez, Y. R. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2024, March 1). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Li, Y., et al. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PubMed Central. Retrieved February 22, 2026, from [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 22, 2026, from [Link]

  • Hydrogenation of nitro-heterocycles and aliphatic nitro compounds... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 22, 2026, from [Link]

  • Jaglowski, T. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved February 22, 2026, from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved February 22, 2026, from [Link]

  • Stolar, T., et al. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved February 22, 2026, from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2025, January 7). Cardiff University. Retrieved February 22, 2026, from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024, July 12). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved February 22, 2026, from [Link]

  • What groups can be reduced by Sn/HCl? (2025, March 16). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • T-Raissi, A. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved February 22, 2026, from [Link]

  • Gorb, L. (2002, July 31). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. Retrieved February 22, 2026, from [Link]

  • Agrawal, A., & Tratnyek, P. G. (n.d.). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. SciSpace. Retrieved February 22, 2026, from [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Identifying and Mitigating Artifacts in High-Throughput Screening of Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers encountering challenges with nitro-containing compounds in high-throughput screening (HTS). This resource is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of screening this chemical class. Nitroaromatic compounds are prevalent in screening libraries, but they are also notorious for causing a variety of assay artifacts, leading to a significant investment of time and resources in pursuing false positives.

This guide moves beyond simple procedural lists to explain the "why" behind experimental observations and validation strategies. Our goal is to empower you with the knowledge to design self-validating experiments, ensuring the integrity of your hit list and accelerating your discovery pipeline.

Frequently Asked Questions (FAQs)

Q1: Why do nitro-containing compounds frequently appear as hits in my HTS campaign?

A: Nitro compounds are a well-known class of Pan-Assay Interference Compounds (PAINS).[1] Their frequent appearance as "hits" is often due to non-specific activity or interference with the assay technology itself, rather than specific, reversible inhibition of the intended biological target. Several common mechanisms are at play, including fluorescence quenching, redox cycling, and covalent protein modification.[2][3]

Q2: What is the most common artifact associated with nitro compounds in fluorescence-based assays?

A: The most common artifact is fluorescence quenching. The nitro group is a strong electron-withdrawing group and can quench the fluorescence of a fluorophore through mechanisms like photo-induced electron transfer (PET). This reduction in signal can be misinterpreted as target inhibition in assays where a decrease in fluorescence indicates activity.[4][5]

Q3: Can a nitro compound be a legitimate, optimizable hit?

A: While caution is warranted, it is not impossible. Several approved drugs contain nitro groups.[6] However, the burden of proof is significantly higher. It is critical to perform a rigorous panel of counter-screens and validation assays to rule out common artifact mechanisms before committing resources to a medicinal chemistry campaign.

Q4: What is a "PAINS filter" and should I use one to remove all nitro compounds from my library?

A: PAINS filters are computational tools that identify substructures, including many nitroaromatics, that are known to interfere with assays.[7][8] While useful for flagging potentially problematic compounds, applying them as a rigid "kill switch" to exclude all nitro compounds can be overly simplistic and may lead to missing genuine hits.[9] A better approach is to use these filters to prioritize which hits require the most stringent validation.

Q5: My assay buffer contains DTT. Could this be a problem when screening nitro compounds?

A: Yes, this is a major red flag. Strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can react with certain compounds, including quinones and some nitroaromatics, in a process called redox cycling.[3][10] This reaction generates hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate your target protein, leading to a false-positive signal of inhibition.[3]

In-Depth Troubleshooting Guides

This section provides detailed, question-driven guidance on specific experimental issues.

Issue 1: High Hit Rate in a Fluorescence Intensity/Polarization Assay

Q: My fluorescence-based screen yielded a high number of hits, and many of them are nitro-containing compounds. How can I determine if this is real activity or an artifact?

A: Causal Explanation: A high hit rate from nitro compounds in fluorescence assays is frequently due to optical interference. The electron-withdrawing nature of the nitro group makes these compounds efficient quenchers of fluorescence.[11][12] In an assay where enzyme activity produces a fluorescent signal, a quenching compound will reduce the signal and appear as an inhibitor. This is a technology-specific artifact, not target-specific inhibition.

Troubleshooting & Validation Workflow:

The following workflow is designed to systematically identify and eliminate compounds that interfere with the assay's detection method.

G cluster_0 A Primary HTS Hit (Nitro Compound) B Dose-Response Confirmation A->B Re-test in triplicate C Counter-Screen: Target-Absent Assay B->C If dose-dependent D Orthogonal Assay C->D No Activity E Artifact Confirmed (Fluorescence Quenching) C->E Activity Observed D->E No Activity  Different Technology F Validated Hit (Proceed with Caution) D->F Activity Confirmed G cluster_0 Redox Cycling Mechanism DTT_red 2 DTT (Reduced) DTT_ox DTT (Oxidized) DTT_red->DTT_ox e⁻ Nitro_Cmpd Nitro Compound (Parent) Nitro_Radical Nitro Radical Anion Nitro_Cmpd->Nitro_Radical + e⁻ (from DTT) Nitro_Radical->Nitro_Cmpd - e⁻ O2 O₂ Superoxide O₂⁻ O2->Superoxide + e⁻ (from Radical) H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 + e⁻, 2H⁺ Protein_Inactive Target Protein (Oxidized/Inactive) H2O2->Protein_Inactive Oxidizes Cys, Met, etc. Protein_Active Target Protein (Active) Protein_Active->H2O2

Caption: Mechanism of redox cycling leading to protein inactivation.

Troubleshooting & Validation Workflow:

  • Test Reducing Agent Dependence:

    • Objective: To confirm that the inhibitory activity is dependent on the presence of a strong reducing agent.

    • Protocol: Re-run the dose-response assay under three conditions:

      • Standard buffer with DTT (or TCEP).

      • Buffer with a weaker reducing agent like β-mercaptoethanol (BME) or glutathione (GSH).

      • Buffer with no reducing agent (if the protein is stable for the duration of the assay).

    • Interpretation: If activity is potent in the presence of DTT but significantly diminished or absent with weaker or no reducing agents, redox cycling is the likely cause. [10]

  • Perform a Catalase Rescue Experiment:

    • Objective: To prove that H₂O₂ is the species responsible for protein inactivation.

    • Protocol: Run the assay in the standard DTT-containing buffer. In a parallel experiment, add catalase (an enzyme that rapidly degrades H₂O₂) to the buffer before adding the compound and target.

    • Interpretation: If the inhibitory activity of the compound is abolished or significantly reduced in the presence of catalase, this provides strong evidence that the compound's effect is mediated by H₂O₂ generation. [3]

  • Directly Measure H₂O₂ Production:

    • Objective: To directly detect the generation of H₂O₂ by the compound.

    • Protocol: Use a commercially available H₂O₂ detection assay (e.g., Amplex Red or a phenol red/horseradish peroxidase-based assay). [10][13]Incubate the compound in the HTS buffer (with DTT) and measure H₂O₂ production over time.

    • Interpretation: A dose- and time-dependent increase in H₂O₂ confirms the compound is a redox cycler.

Test Condition 1 Condition 2 Expected Result for Redox Cycler
Reducing Agent10 mM DTTNo Reducing AgentPotent IC₅₀
Catalase Rescue+ Compound+ Compound + CatalasePotent IC₅₀
H₂O₂ Detection+ Compound + DTT+ DTT only (Control)Signal Increase
Issue 3: Irreversible or Time-Dependent Inhibition

Q: My nitro compound shows increasing inhibition over time, and its effect cannot be reversed by washing or dialysis. Could it be a covalent modifier?

A: Causal Explanation: Yes, this behavior is characteristic of covalent inhibition. While nitroaromatic groups are generally stable, they can be metabolically activated or, in some cases, act as "masked electrophiles". [14][15]Under the right conditions (e.g., proximity to a nucleophilic residue like cysteine in a protein's binding pocket), the nitro group can be reduced to highly reactive nitroso or hydroxylamine intermediates, which then form a covalent bond with the protein. [6]This reactivity is often enhanced by other electron-withdrawing groups on the aromatic ring. [2][16] Troubleshooting & Validation Workflow:

  • Washout or Dialysis Experiment:

    • Objective: To determine if the inhibition is reversible.

    • Protocol: Incubate the target protein with a high concentration of the compound. Then, remove the free compound by dialysis, size-exclusion chromatography, or a rapid dilution step (jump dilution). Measure the activity of the target protein.

    • Interpretation: If the protein's activity does not recover after removing the free compound, the inhibition is likely irreversible and potentially covalent.

  • Incubation with Nucleophiles:

    • Objective: To see if the compound's activity can be attenuated by a competing nucleophile.

    • Protocol: Pre-incubate the compound with a high concentration of a strong nucleophile like glutathione (GSH) or N-acetylcysteine before adding it to the assay.

    • Interpretation: A significant rightward shift in the IC₅₀ value in the presence of the competing nucleophile suggests the compound may be an electrophile that reacts with thiols.

  • Intact Protein Mass Spectrometry:

    • Objective: To directly detect the covalent modification of the target protein.

    • Protocol: Incubate the target protein with and without the compound. Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Interpretation: An increase in the mass of the protein corresponding to the molecular weight of the compound (or a fragment thereof) is definitive evidence of covalent adduct formation.

References
  • Title: Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent Source: The Journal of Physical Chemistry B URL: [Link] [4][5]

  • Title: A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups Source: Dyes and Pigments URL: [Link]

  • Title: The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds Source: The Journal of Physical Chemistry URL: [Link] [11]

  • Title: Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds Source: Sensors and Actuators B: Chemical URL: [Link] [12]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link] [17]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry URL: [Link] [2][16]

  • Title: Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations Source: Longdom Publishing URL: [Link] [7]

  • Title: The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition Source: Journal of the American Chemical Society URL: [Link] [14][15]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link] [18]

  • Title: Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals Source: Infinix Bio URL: [Link] [19]

  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology URL: [Link] [8][9]

  • Title: Pan-assay interference compounds - Wikipedia Source: Wikipedia URL: [Link] [1]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: Molecules URL: [Link] [6]

  • Title: Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Source: Current Opinion in Chemical Biology URL: [Link] [3]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: Journal of Biomolecular Screening URL: [Link] [10]

  • Title: Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding Source: ACS Chemical Biology URL: [Link] [20][21]

  • Title: Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens Source: SLAS Discovery URL: [Link] [13]

  • Title: The Importance of Counter Screens in HTS Source: Sygnature Discovery URL: [Link] [22]

  • Title: Counter-Screen Service Source: Creative Biolabs URL: [Link] [23]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link] [24]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: SLAS Discovery URL: [Link]

Sources

Technical Support Center: Purification of N-methyl-6-nitro-1,3-benzoxazol-2-amine

[1]

Case ID: N-Me-6-NO2-BOX-Purification Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Support[1][2]

Executive Summary

Purifying N-methyl-6-nitro-1,3-benzoxazol-2-amine presents a unique dichotomy: the molecule possesses a crystalline aromatic core favoring stacking (insolubility), while the nitro and amine groups introduce polarity and hydrogen bonding potential (tailing/adsorption).[1][2]

This guide addresses the three most reported failure modes for this scaffold:

  • "Oiling Out" during recrystallization attempts.

  • Severe Tailing on silica gel chromatography.

  • Persistent Color (Red/Brown) indicating oxidation byproducts.[1][2]

Part 1: Quick Diagnostic & Troubleshooting Matrix

SymptomProbable CauseImmediate Corrective Action
Product "oils out" upon cooling during recrystallization.[1][2]Solvent boiling point is higher than the melting point of the solvated product; cooling is too rapid.Switch Solvent System: Use Ethanol/Water instead of Toluene or DMF. Re-heat and add seed crystal at cloud point.[1]
Broad, streaking bands on TLC or Flash Column.[2]Interaction between the basic 2-amine/imine nitrogen and acidic silanols on silica.[1]Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the eluent.[1]
Product remains red/brown after purification (should be yellow/orange).Oxidation of trace 2-amino-5-nitrophenol starting material (quinone-like impurities).[1]Activated Carbon Treatment: Dissolve in hot ethanol, treat with charcoal for 15 mins, filter hot through Celite.
Low Recovery from Acid/Base Extraction.[1][2]The 6-nitro group significantly reduces the basicity of the amine; it does not protonate in weak acids (pH 4-5).[1]Avoid Extraction: Rely on precipitation. If extraction is necessary, use stronger acid (2M HCl) but minimize contact time to prevent hydrolysis.

Part 2: Deep Dive – Recrystallization Protocols

The Challenge: The "Oiling Out" Phenomenon

Nitro-substituted benzoxazoles often exhibit a "metastable oil phase" before crystallizing.[1][2] This occurs when the compound's solubility drops faster than the crystal lattice can form, often due to high solvent boiling points (like DMF) or impurities lowering the melting point.

Optimized Protocol: The Ethanol/Water Gradient

We recommend a binary solvent system.[1][2] Ethanol provides solubility for the organic core, while water acts as a high-dielectric anti-solvent that forces lattice formation without inducing oiling (if added correctly).[1]

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in Ethanol (95%) at 70°C. Add just enough solvent to dissolve the solid.[1][2]

    • Note: If insoluble particles remain, filter hot (these are likely inorganic salts).

  • The Anti-Solvent Titration: While maintaining 70°C, add warm water (50-60°C) dropwise.[1][2]

    • Critical: Do NOT use cold water; thermal shock causes oiling.[1]

  • The Cloud Point: Stop adding water the moment a faint turbidity persists.[1] Add 2-3 drops of Ethanol to clear it back to solution.[1]

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature (approx. 2 hours).

  • Harvest: Cool to 4°C in a fridge before filtration. Wash crystals with cold 50% EtOH/Water.[1]

Visual Workflow: Solvent Selection Logic

RecrystallizationLogicStartCrude N-methyl-6-nitro-1,3-benzoxazol-2-amineSolubilityCheckCheck Solubility in Boiling EthanolStart->SolubilityCheckSolubleFully Soluble?SolubilityCheck->SolubleYesAdd Warm Water(Anti-solvent) dropwiseSoluble->YesYesNoSwitch to Acetone/Wateror EtOAc/HexaneSoluble->NoNo (Insoluble)CloudPointCloud Point Reached?Yes->CloudPointClearAdd drops of EtOHto clear solutionCloudPoint->ClearTurbidity persistsCoolSlow Cool to RT(Avoid Thermal Shock)Clear->Cool

Caption: Decision matrix for selecting the optimal recrystallization solvent system to prevent oiling out.

Part 3: Chromatography Solutions (The "Tailing" Issue)

The Mechanism of Failure

The N-methyl-2-amine moiety on the benzoxazole ring can tautomerize.[1][2] While the 6-nitro group pulls electron density (reducing basicity), the nitrogen at position 3 and the exocyclic amine still possess lone pairs that hydrogen-bond aggressively with acidic silanol groups (Si-OH) on standard silica gel.[1] This causes "tailing" (peak asymmetry > 1.5).[1][3]

The Fix: Amine Modification

You must "cap" the silanols or compete for them using a volatile base.[2]

Recommended Mobile Phases:

  • DCM / Methanol + Ammonia:

    • Ratio: 95:5 DCM:MeOH + 0.5% NH₄OH (aq).[1]

    • Why: Methanol helps dissolve the polar nitro group; Ammonia competes for silanol sites.[1]

  • Ethyl Acetate / Hexane + TEA:

    • Ratio: Gradient from 10% to 60% EtOAc in Hexane + 1% Triethylamine.[1]

    • Why: TEA is less polar than ammonia and works well in non-polar gradients.[1]

Warning: Do not use Acetone in the mobile phase if using primary amines, as Schiff bases can form (less of a risk with your N-methyl secondary amine, but good practice to avoid).

Visual Pathway: Tailing Mechanism & Correction

ChromatographyTailingcluster_problemStandard Conditionscluster_solutionWith Modifier (TEA)SilicaSilica Surface(Acidic Si-OH)InteractionStrong H-Bonding(Causes Tailing)Silica->InteractionMoleculeTarget Molecule(Basic Nitrogen)Molecule->InteractionBlockedSilanol Blocked(Symmetric Peak)Molecule->BlockedElutes FreelyModifierModifier (TEA/NH3)Modifier->SilicaPreferential Binding

Caption: Mechanism of chromatographic tailing and how basic modifiers (TEA) prevent analyte adsorption.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify this? A: Proceed with extreme caution. The 6-nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the conjugate acid of the 2-amine.[1] It may not protonate fully in 1M HCl, leading to poor recovery in the aqueous phase. Furthermore, benzoxazoles are susceptible to hydrolysis (ring opening to 2-aminophenols) in hot acidic conditions [1].[1] If you must extract, use cold, dilute acid and neutralize immediately.

Q2: My product is dark brown, but the literature says yellow. Why? A: The brown color is likely due to trace oxidation of the starting material, 2-amino-5-nitrophenol .[1][2] Phenolic impurities oxidize to quinone-like species that are highly colored even at ppm levels.[1] A wash with 1M NaOH (cold) can sometimes remove phenolic impurities, as the phenol is far more acidic than the benzoxazole product [2].

Q3: Is the N-methyl group stable? A: Yes, the N-methyl bond is generally stable.[1][2] However, be aware of dimroth rearrangement -like mechanisms if heating strongly in the presence of strong alkali, though this is more common in related heterocycles. Stick to neutral or mildly basic conditions.

References

  • Benzoxazole Synthesis & Stability

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source:Journal of Organic Chemistry / PMC (2019).[1]

    • Context: Discusses synthesis conditions and stability of 2-aminobenzoxazoles, including nitro-deriv
    • URL:[Link]

  • Title: Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.
  • Chromatographic Tailing Mechanisms

    • Title: Peak Tailing in HPLC: Causes and Solutions.
    • Source:Element Lab Solutions.
    • Context: Explains the interaction between basic amines and silanol groups and the necessity of TEA modifiers.
    • URL:[Link]

  • Compound Data (Analogous Structure)

    • Title: 2-Amino-6-nitrobenzothiazole (Sulfur Analog).[1]

    • Source:PubChem.[1][2]

    • Context: Used for physiochemical property estimation (solubility/pKa) due to high structural similarity.[1][2]

    • URL:[Link][1][2]

side product formation in the synthesis of 2-aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions encountered during experimental procedures. My aim is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing these reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of 2-aminobenzoxazoles.

Q1: My 2-aminophenol starting material has darkened. Can I still use it?

A: 2-Aminophenols are susceptible to oxidation in the presence of air, which often leads to a darker coloration.[1] This oxidation can introduce impurities that may interfere with the reaction. It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure optimal results.[1]

Q2: What are the most common and hazardous reagents to be aware of in 2-aminobenzoxazole synthesis?

A: Historically, cyanogen bromide (BrCN) has been a widely used reagent for the cyclization of 2-aminophenols to form 2-aminobenzoxazoles.[2][3] However, BrCN is highly toxic and poses significant safety risks.[2][3] Modern methods often utilize safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[4][5] Phosgene and its derivatives, sometimes used in related benzoxazolone syntheses, are also highly toxic and should be handled with extreme caution.[6][7]

Q3: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[1][8] It allows you to visualize the consumption of starting materials and the formation of the product and any side products. Staining with an appropriate agent (e.g., potassium permanganate) can help in visualizing spots that are not UV-active.

Q4: My reaction is not going to completion. What are some initial troubleshooting steps?

A: A stalled reaction can often be attributed to several factors. Firstly, ensure your reagents and solvents are pure and anhydrous, as moisture can inhibit many of the reactions. Secondly, verify the reaction temperature; many cyclization reactions require elevated temperatures to proceed efficiently.[8] Lastly, consider the stoichiometry of your reagents, especially if a catalyst or a base is used. An insufficient amount of a key reagent can lead to an incomplete reaction.

Troubleshooting Guides

This section provides a more detailed approach to tackling specific challenges you might encounter during the synthesis of 2-aminobenzoxazoles, with a focus on understanding the formation of common side products.

Problem 1: Significant Formation of Benzoxazol-2-one Instead of 2-Aminobenzoxazole

Symptoms:

  • The major product isolated has a different spectroscopic profile (NMR, IR, MS) than the expected 2-aminobenzoxazole.

  • The mass spectrum shows a molecular ion corresponding to the benzoxazol-2-one derivative.

  • The IR spectrum may show a characteristic carbonyl (C=O) stretch around 1750-1780 cm⁻¹.

Root Cause Analysis:

The formation of benzoxazol-2-one as a side product often occurs when the cyclization reaction involves a source of a carbonyl group, or when the 2-amino group is hydrolyzed under certain reaction conditions. This is particularly relevant in syntheses that might generate or involve carbon dioxide, phosgene derivatives, or even urea at high temperatures.[6][7] The reaction of 2-aminophenol with these reagents can lead to the formation of a carbamate intermediate which then cyclizes to the benzoxazol-2-one.

Mechanism of Side Product Formation:

Benzoxazolone_Formation 2-Aminophenol 2-Aminophenol Intermediate Carbamate Intermediate 2-Aminophenol->Intermediate Reaction Carbonyl_Source Carbonyl Source (e.g., CO2, Phosgene) Carbonyl_Source->Intermediate Benzoxazol-2-one Benzoxazol-2-one (Side Product) Intermediate->Benzoxazol-2-one Intramolecular Cyclization

Caption: Formation of benzoxazol-2-one from 2-aminophenol.

Troubleshooting and Mitigation Strategies:

  • Reagent Selection: When the goal is the 2-amino derivative, avoid reagents that can act as a carbonyl source under the reaction conditions. If using a method that could potentially generate these, such as certain oxidative cyclizations, careful control of the reaction atmosphere and temperature is crucial.

  • Reaction Conditions: Ensure that the reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged reaction times) which could lead to the degradation of the desired product or the formation of unwanted side products.[8]

  • pH Control: During workup, avoid strongly acidic or basic conditions for prolonged periods, which could potentially hydrolyze the 2-amino group. A neutral or mildly basic quench is often preferable.[9]

Problem 2: Formation of N,N'-Disubstituted Ureas or Other Dimeric/Polymeric Byproducts

Symptoms:

  • The presence of high molecular weight species in the mass spectrum.

  • Complex NMR spectra with multiple overlapping signals.

  • Difficulty in purifying the desired product by column chromatography due to the presence of multiple closely eluting impurities.

Root Cause Analysis:

The formation of ureas and other dimeric or polymeric materials can occur through several pathways, often involving the reaction of the amine functionality with a reactive intermediate or the starting materials themselves. For instance, in syntheses utilizing cyanating agents, incomplete cyclization can leave a reactive cyanamide intermediate that can react with another molecule of 2-aminophenol or the 2-aminobenzoxazole product.

Mechanism of Side Product Formation:

Dimer_Formation 2-Aminobenzoxazole 2-Aminobenzoxazole Dimer_Polymer Dimeric/Polymeric Byproducts 2-Aminobenzoxazole->Dimer_Polymer Intermolecular Reaction Reactive_Intermediate Reactive Intermediate (e.g., Isocyanate, Cyanamide) Reactive_Intermediate->Dimer_Polymer

Caption: Intermolecular reactions leading to byproduct formation.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reagents. In many cases, slow, dropwise addition of one reagent to the other can help to maintain a low concentration of reactive intermediates and favor the intramolecular cyclization over intermolecular side reactions.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular reactions and promote the desired intramolecular cyclization.

  • Temperature Control: Maintain the optimal reaction temperature. Deviations can lead to the formation of undesired intermediates or accelerate side reactions.[1]

  • Purification of Starting Materials: Ensure the purity of the starting 2-aminophenol, as impurities can sometimes initiate or catalyze polymerization.[8]

Problem 3: Low or No Yield of the Desired 2-Aminobenzoxazole

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • Isolation of a very small amount of the desired product.

Root Cause Analysis:

Low or no product yield is a common issue that can stem from several factors, including incomplete reaction, degradation of the product, or issues with the starting materials or reagents.[8]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low/No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Pure Purify Purify Starting Materials Check_Purity->Purify Impure Check_Reagents Check Reagent Stoichiometry & Activity Check_Conditions->Check_Reagents Optimal Optimize_Temp Optimize Temperature & Reaction Time Check_Conditions->Optimize_Temp Suboptimal Fresh_Reagents Use Fresh/Active Reagents Check_Reagents->Fresh_Reagents Incorrect/Inactive End Improved Yield Check_Reagents->End Correct/Active Purify->Check_Conditions Optimize_Temp->Check_Reagents Fresh_Reagents->End

Caption: A decision-making flowchart for troubleshooting low product yield.

Troubleshooting and Mitigation Strategies:

  • Purity of Starting Materials: As mentioned, the purity of 2-aminophenol is critical. Impurities can inhibit the reaction.[8]

  • Reaction Conditions: Temperature and reaction time are key parameters. Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[1][8] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side product formation.[8]

  • Catalyst Activity: If your synthesis utilizes a catalyst, its activity is paramount. Ensure the catalyst is fresh and has been stored correctly. In some cases, using a different catalyst might be beneficial.[10]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is appropriate for the reaction type and is of sufficient purity (e.g., anhydrous if required).

Experimental Protocols

To provide a practical context, here are summarized protocols for common methods of 2-aminobenzoxazole synthesis.

Protocol 1: Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

This method provides a safer alternative to using cyanogen bromide.[3][5]

Reaction Setup:

  • In a round-bottom flask, dissolve o-aminophenol (1.0 equiv.) and NCTS (1.5 equiv.) in 1,4-dioxane.[2][3]

  • Add a Lewis acid catalyst, such as BF₃·Et₂O (2.0 equiv.), dropwise to the mixture.[2][3]

  • Heat the reaction mixture to reflux and monitor by TLC (typically 24-30 hours).[2][3]

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.[9]

  • Dilute with water and extract the product with an organic solvent such as ethyl acetate.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
o-Aminophenol1.0 equiv.Starting material
NCTS1.5 equiv.Cyanating agent
BF₃·Et₂O2.0 equiv.Lewis acid catalyst
1,4-DioxaneSolventReaction medium
Protocol 2: Cyclization with Cyanogen Bromide (Use with Extreme Caution)

This is a traditional method, but due to the high toxicity of cyanogen bromide, it should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.[11][12]

Reaction Setup:

  • Dissolve 2-aminophenol (1.0 equiv.) in a suitable solvent such as methanol.[12]

  • Cool the solution in an ice bath.

  • Carefully add a solution of cyanogen bromide (1.0-1.2 equiv.) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

Work-up and Purification:

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization.

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
2-Aminophenol1.0 equiv.Starting material
Cyanogen Bromide1.0-1.2 equiv.Cyclizing agent
MethanolSolventReaction medium

References

Sources

Ticket #8492: Yield Optimization for N-methyl-6-nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzazole Chemistry.

This guide is structured as a Tier-3 Engineering response to a "Low Yield" support ticket. It focuses on the most robust synthetic route for N-methyl-6-nitro-1,3-benzoxazol-2-amine : the Oxidative Cyclodesulfurization of phenolic thioureas. This pathway is preferred over nucleophilic substitution of 2-chlorobenzoxazoles due to higher regiocontrol and milder conditions.

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Part 1: The Core Protocol (The "Golden Path")

To troubleshoot effectively, we must first establish the baseline "Golden Path" protocol. Deviations from this specific chemistry are the most common cause of yield loss.

The Reaction Pathway:

  • Precursor: 2-amino-5-nitrophenol (Critical for 6-nitro regiochemistry).[1]

  • Reagent: Methyl isothiocyanate (MeNCS).

  • Intermediate: N-(2-hydroxy-4-nitrophenyl)-N'-methylthiourea.

  • Cyclization: Oxidative desulfurization (using TBAI/H₂O₂ or HgO).

Visualizing the Workflow

The following diagram outlines the reaction logic and critical control points (CCPs).

BenzoxazoleSynthesis cluster_killers Yield Killers (Troubleshooting) Start 2-Amino-5-nitrophenol Thiourea Intermediate: Phenolic Thiourea Start->Thiourea  Nucleophilic Addition   (Reflux, EtOH)   Killer1 Regio-Error: Using 4-nitrophenol yields 5-nitro isomer Start->Killer1 Reagent + Methyl Isothiocyanate (MeNCS) Reagent->Thiourea Cyclization Oxidative Cyclodesulfurization Thiourea->Cyclization  -H2S / -2e-   Killer2 Stalled Intermediate: Failure to desulfurize Thiourea->Killer2 Product Target: N-methyl-6-nitro-1,3- benzoxazol-2-amine Cyclization->Product  Ring Closure  

Figure 1: Synthetic pathway and critical failure points for N-methyl-6-nitro-1,3-benzoxazol-2-amine.

Part 2: Troubleshooting Modules

Select the module below that matches your observation.

Module A: "I have low yield, and the reaction seems stuck at an intermediate."

Diagnosis: Incomplete Cyclodesulfurization. The formation of the thiourea intermediate is usually fast, but the ring closure requires a driving force to remove the sulfur atom. If you rely solely on thermal cyclization, yields will be <30%.

Corrective Action: Switch to an Oxidative Desulfurization system. You must chemically "pull" the sulfur out to force the oxygen to attack the central carbon.

Oxidant SystemProsConsRecommendation
HgO (Mercuric Oxide) Classic, very high yield (80-90%).Highly toxic, difficult waste disposal.Use only if other methods fail.
KO₂ (Potassium Superoxide) Fast, clean reaction.Moisture sensitive, requires careful handling.Good for small scale.
TBAI / H₂O₂ Greenest option. High yields, cheap, metal-free.[2]Requires biphasic optimization.Primary Recommendation.

Protocol Adjustment (TBAI/H₂O₂ Method):

  • Dissolve the isolated thiourea intermediate in THF/Water (1:1).

  • Add 20 mol% TBAI (Tetrabutylammonium iodide) as a catalyst.

  • Add 3-4 equivalents of 30% H₂O₂ dropwise.

  • Stir at room temperature. The iodine generated in situ acts as a soft Lewis acid, activating the sulfur for displacement by the phenolic oxygen [1].

Module B: "My product has the wrong melting point or NMR spectra."

Diagnosis: Regiochemical Mismatch. This is the most common error in nitro-benzoxazole synthesis. The position of the nitro group in the starting phenol dictates the final position in the benzoxazole counter-intuitively.

The Regiochemistry Rule:

  • Starting Material: 2-amino-5 -nitrophenol.[1][3][4]

  • Mechanism: The oxygen (position 1) and nitrogen (position 2) close the ring. The nitro group at position 5 is para to the amino group.

  • Result: In the benzoxazole system (where O=1, N=3), the carbon para to the nitrogen is position 6.

  • Verification:

    • If you used 2-amino-4-nitrophenol: You synthesized the 5-nitro isomer.[3][4][5]

    • If you used 2-amino-5-nitrophenol: You synthesized the 6-nitro isomer (Target).

Action: Check the label on your starting aminophenol bottle immediately.

Module C: "The product is impure and hard to recrystallize."

Diagnosis: Solubility & Sulfur Contamination. Nitro-substituted benzoxazoles are notoriously insoluble in non-polar solvents, and elemental sulfur (a byproduct of desulfurization) often co-precipitates.

Purification Protocol:

  • Sulfur Removal: If using the oxidative route, wash the crude solid with aqueous sodium thiosulfate (to remove iodine/oxidants) and cold carbon disulfide (CS₂) or warm hexane (to dissolve elemental sulfur). Note: CS₂ is toxic; hexane is safer but less efficient.

  • Recrystallization: Do not use pure ethanol. The nitro group reduces solubility.

    • Recommended Solvent:DMF/Ethanol (1:4) or Acetic Acid .

    • Dissolve in minimum hot DMF, then slowly add Ethanol until turbidity appears. Cool to 4°C.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the "Chloro-displacement" route (2-chloro-6-nitrobenzoxazole + methylamine) instead? A: You can, but it is generally inferior for yield. The 2-chloro-6-nitrobenzoxazole precursor is often synthesized from the benzoxazolone, which adds two extra steps. Furthermore, the nucleophilic aromatic substitution can suffer from hydrolysis of the chloro-group if water is present, yielding the benzoxazolone byproduct [2]. The thiourea route builds the amine during ring construction, protecting it from hydrolysis.

Q2: Why is TBAI (Iodide) better than just using Iodine (I₂)? A: The TBAI/H₂O₂ system generates hypoiodous acid (HOI) or I⁺ species in situ in a catalytic cycle. This prevents the formation of iodinated byproducts on the activated benzene ring, which can occur if you use stoichiometric molecular iodine (I₂) [1].

Q3: My thiourea intermediate is an oil, not a solid. Is this a problem? A: Yes. The thiourea should be a solid (melting point typically >150°C for nitro-derivatives). An oil suggests:

  • Residual solvent (DMF/DMSO).

  • Incomplete reaction of the isothiocyanate. Fix: Triturate the oil with cold diethyl ether or water/ethanol (9:1) to induce crystallization before proceeding to the cyclization step. Purity of the intermediate is critical for the oxidative step.[6]

Part 4: Logic Tree for Yield Optimization

Use this decision tree to identify your specific bottleneck.

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC of Step 1 (Thiourea Formation) Start->CheckTLC IsThioureaFormed Is Thiourea Spot Major? CheckTLC->IsThioureaFormed NoThiourea Issue: Nucleophilic Attack Failed IsThioureaFormed->NoThiourea No YesThiourea Step 1 OK. Issue is Cyclization. IsThioureaFormed->YesThiourea Yes Fix1 Fix: Reflux longer (4-6h) Use EtOH/Dioxane mix Check Amine Purity NoThiourea->Fix1 CheckMethod Which Cyclization Method? YesThiourea->CheckMethod Thermal Thermal/Acid Only CheckMethod->Thermal Method A Oxidative Oxidative (HgO/I2) CheckMethod->Oxidative Method B FixThermal Fix: Switch to Oxidative. Thermal is too slow for nitro-deactivated rings. Thermal->FixThermal FixOxidative Fix: Check Reagent Quality. Ensure basicity (if using I2) or use TBAI/H2O2. Oxidative->FixOxidative

Figure 2: Troubleshooting logic tree for diagnosis of yield loss.

References

  • Dinda, S. K., et al. (2014). "Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization of phenolic thioureas with hydrogen peroxide."[2] RSC Advances.

  • Katritzky, A. R., et al. (2005). "Synthesis of 2-substituted benzoxazoles and benzimidazoles." Journal of Organic Chemistry.

  • Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry: Benzoxazoles." Pergamon Press. (Standard reference for regiochemistry mapping).
  • BenchChem Technical Support. (2025). "Troubleshooting Cyclization in Benzoxazole Synthesis."

Sources

Technical Support Center: Stability & Handling of N-methyl-6-nitro-1,3-benzoxazol-2-amine

[1]

Introduction: The "Solvent Paradox"

As researchers, we often default to DMSO (Dimethyl sulfoxide) for lipophilic small molecules like N-methyl-6-nitro-1,3-benzoxazol-2-amine due to its exceptional solubilizing power.[1] However, for benzoxazole derivatives, DMSO presents a "Trojan Horse" risk. While it dissolves the compound effectively, its high hygroscopicity (propensity to absorb atmospheric water) creates the exact conditions required for hydrolytic ring opening , the primary degradation pathway for this molecule.

This guide moves beyond generic advice to address the specific physicochemical interactions between the 2-amino-benzoxazole pharmacophore and the DMSO matrix.

Module 1: The Hygroscopicity Hazard (Hydrolysis)

The Core Issue: The 1,3-benzoxazole ring is thermodynamically stable in dry conditions. However, the C2 position (between the nitrogen and oxygen) is electrophilic. In the presence of water, the N-methyl-2-amino group can facilitate a tautomeric shift to an imine species, making the C2 carbon highly susceptible to nucleophilic attack by water.

The Symptom: Users report a gradual loss of potency or the appearance of a new, more polar peak on LC-MS (often corresponding to a ring-opened urea derivative) after storing DMSO stocks at -20°C for extended periods.

Mechanism of Failure

The following diagram illustrates how improper storage leads to chemical degradation.

HydrolysisPathwayDMSOPure DMSO StockWetDMSODMSO + H2O (>0.1%)DMSO->WetDMSO Loose Cap / Repeated ThawingAirAtmospheric Moisture(H2O)Air->WetDMSOIntermediateTetrahedralIntermediateWetDMSO->Intermediate Nucleophilic AttackCompoundIntact Benzoxazole(Active)TautomerImine Tautomer(Activated C2)Compound->Tautomer EquilibriumTautomer->Intermediate + H2OProductRing-OpenedUrea Derivative(Inactive)Intermediate->Product IrreversibleRing Opening

Figure 1: The degradation pathway driven by DMSO hygroscopicity.[1] Water absorption catalyzes the nucleophilic attack on the benzoxazole C2 position.

Troubleshooting & FAQs

Q: My stock solution was clear yesterday, but now it has a precipitate. Is it degraded?

  • Diagnosis: Likely Physical , not Chemical.[1]

  • Explanation: DMSO has a freezing point of 18.5°C (65°F) .[1] If your lab is air-conditioned or the vial was placed on a cold bench, the solvent itself may have crystallized. This is often mistaken for compound precipitation.[1]

  • Action: Warm the vial in your hands or a 25°C water bath. If it clears immediately, it was just frozen solvent.[1] If solids remain after the solvent is liquid, it is true precipitation (likely due to water absorption acting as an anti-solvent).

Q: Can I store the DMSO stock at -20°C indefinitely?

  • Answer: No.

  • Reasoning: While low temperature slows kinetics, DMSO is extremely hygroscopic.[1] Even at -20°C, if the seal is imperfect, water can sublime into the vial. Furthermore, repeated freeze-thaw cycles promote "salting out," where the compound forms micro-aggregates that may not re-dissolve upon thawing.

  • Protocol: Store as single-use aliquots to avoid freeze-thaw cycles. Use vials with PTFE-lined caps, not simple plastic snap-caps.

Module 2: Photostability & Oxidation

The Core Issue: The 6-nitro group and the conjugated benzoxazole system are photosensitive. Nitro-aromatics are prone to photoreduction or radical formation under UV/Visible light, a process that can be accelerated by DMSO (which can generate methyl radicals under stress).[1]

Symptom vs. Solution Matrix
ObservationProbable CauseCorrective Action
Yellowing/Darkening of Solution Photodecomposition of the nitro group or formation of azo-dimers.[1]Discard. Store future stocks in amber glass vials or wrap in foil.
New Peak (M+16 or M+32) Oxidation (N-oxide formation or sulfoxide interaction).[1]Degas DMSO before use (sparge with Argon/Nitrogen).[1] Use "Anhydrous" grade DMSO.[1]
Loss of Fluorescence Quenching due to aggregation or ring opening.[1]Verify concentration. If >10 mM, dilute to check for aggregation-induced quenching.

Module 3: QC & Validation Protocols

To ensure your experimental data is valid, you must validate the integrity of your compound before treating cells or running assays.

Self-Validating QC Workflow

Do not assume the label on the bottle is the truth after 3 months of storage.

QC_WorkflowStartStart: DMSO Stock CheckVisual1. Visual Inspection(Liquid vs. Solid)Start->VisualThawWarm to 25°CVisual->ThawClearIs solution clear?Thaw->ClearSpin2. Centrifuge(10,000 x g, 5 min)Clear->SpinYesDiscardDiscard & Re-purchaseClear->DiscardNo (Precipitate)PelletPellet Visible?Spin->PelletDilute3. Dilute 1:100 inAcetonitrile:Water (50:50)Pellet->DiluteNoPellet->DiscardYes (Aggregates)UPLCRun UPLC/LC-MSDilute->UPLCResultCheck Purity(Target > 95%)UPLC->ResultUseProceed to AssayResult->UsePassResult->DiscardFail

Figure 2: Decision tree for validating the integrity of DMSO stock solutions prior to biological assays.

Recommended Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Methanol if possible, as it can undergo transesterification or nucleophilic attack on the activated ring over long runs, though less likely than water.

  • Detection: UV at 254 nm (aromatic) and ~350-400 nm (nitro-benzoxazole absorption).[1]

Summary of Best Practices

  • Preparation: Dissolve in anhydrous DMSO (water content <0.1%) inside a laminar flow hood to minimize humidity exposure.

  • Storage: Aliquot immediately into single-use amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

  • Handling: Thaw completely at room temperature (20-25°C) and vortex before use. Never refreeze a thawed aliquot.

  • Verification: If the stock is older than 3 months, run a QC check (LC-MS) to confirm the absence of the hydrolysis product (ring-opened urea).

References

  • Jackson, P. F., et al. (1972).[1] The Hydrolysis of Benzoxazoles.[2] Journal of the Chemical Society, Perkin Transactions 2.[2][3] Link

    • Relevance: Establishes the fundamental mechanism of benzoxazole ring hydrolysis and the kinetic susceptibility of the C2 position.
  • Bagno, A., et al. (1996).[1][3] Solvent effect on relative N- and O-acidity.[1][3] Inversion of the deprotonation site of 2- and 4-[(2,4,6-trinitrophenyl)amino]benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[2][3] Link

    • Relevance: Discusses the behavior of nitro-substituted amines in DMSO and the influence of solvent basicity/polarity on tautomerism.
  • European Medicines Agency (EMA). (2020).[1] ICH Q1B: Photostability Testing of New Drug Substances and Products.[1][4]Link

    • Relevance: Provides the regulatory standard for testing light sensitivity, crucial for nitro-arom
  • Gaylord Chemical. (2023).[1] DMSO Physical Properties and Stability Guide.[1]Link

    • Relevance: Authoritative source on DMSO freezing points, hygroscopicity, and chemical compatibility.[5]

mitigating cytotoxicity of nitro compounds in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting Nitro-Group Containing Compounds (NGCs) in Cell-Based Assays.

If you are observing erratic dose-response curves, unexpectedly high cell viability, or "flat" IC50 curves when testing nitro compounds, you are likely encountering assay interference rather than true biological variance. Nitro groups (


) are chemically reactive pharmacophores that can hijack standard colorimetric readouts and generate specific oxidative stress pathways that confound general toxicity data.

This guide provides the protocols to validate your data and distinguish between chemical artifacts and true cytotoxicity .

Module 1: The "False Positive" Trap (Assay Interference)

The Issue: Standard tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce a salt into a colored formazan product.[1] Nitro compounds are electrophilic; they can chemically reduce tetrazolium salts without enzymatic activity, or they can absorb light at the same wavelength (570 nm) as the formazan product. This leads to an overestimation of viability (false negatives for toxicity).

Diagnostic Protocol 1: The Cell-Free Interference Check Use this protocol to determine if your compound is chemically interacting with the assay reagent.

Methodology:

  • Preparation: Prepare a 96-well plate with culture media (no cells).

  • Dosing: Add your nitro compound at the highest test concentration (e.g., 100 µM) to 3 wells.

  • Controls: Add Vehicle (DMSO) only to 3 wells.

  • Reagent Addition: Add MTT/MTS reagent as per standard protocol.

  • Incubation: Incubate for the standard time (e.g., 2–4 hours at 37°C).

  • Quantification: Measure absorbance at 570 nm.

Data Analysis: Calculate the Interference Ratio (IR) :



IR ValueInterpretationAction
1.0 ± 0.05 No chemical interference.Proceed with MTT/MTS.[1][2]
> 1.10 Chemical reduction occurring.[3][4]STOP. Switch to ATP/Luminescence assay.
< 0.90 Compound may quench signal.[5]Verify solubility; Switch to ATP assay.

Module 2: Mechanisms of Toxicity (Redox Cycling vs. Binding)[7]

The Science: Nitro compounds induce cytotoxicity via two distinct pathways. Understanding which pathway is active is critical for lead optimization.

  • Type I Nitroreduction (Oxygen-Insensitive): Two-electron reduction leads to nitroso and hydroxylamine intermediates. These are potent electrophiles that bind covalently to DNA (genotoxicity).

  • Type II Nitroreduction (Oxygen-Sensitive): One-electron reduction by flavoenzymes (like NADPH:Cytochrome P450 reductase) creates a nitro radical anion . In the presence of oxygen, this radical transfers the electron to

    
    , creating Superoxide (
    
    
    
    ) and regenerating the parent nitro compound.[6][7] This is the Futile Redox Cycle .

Visualization: The Nitro-Reductase Redox Cycle

RedoxCycle Parent Parent Nitro Compound (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction Enzyme Flavoenzymes (e.g., P450 Reductase) Enzyme->Radical Catalysis Radical->Parent Futile Cycle (Regeneration) ROS Superoxide Anion (O2•-) Radical->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS Electron Transfer Damage Oxidative Stress (Lipid Peroxidation / DNA Damage) ROS->Damage Toxicity Cascade

Caption: The "Futile Cycle" mechanism where nitro compounds act as catalysts for superoxide generation without being consumed, leading to sustained oxidative stress.

Diagnostic Protocol 2: The ROS Rescue Experiment Use this to confirm if toxicity is driven by oxidative stress (Redox Cycling).

Methodology:

  • Seeding: Seed cells and allow adherence overnight.

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Media + 2 mM N-Acetylcysteine (NAC) or 100 µM Trolox (Antioxidant).

    • Note: Pre-treat for 2 hours.

  • Compound Addition: Add nitro compound dose-response to both groups.

  • Endpoint: Measure viability after 24 hours.

Interpretation:

  • Right-Shift of IC50 (Group B > Group A): Toxicity is ROS-mediated (Redox Cycling).[7]

  • No Change in IC50: Toxicity is likely due to covalent binding (DNA adducts) or specific target inhibition.

Module 3: Troubleshooting & Optimization Guide

Decision Logic for Assay Selection Use this logic flow to select the correct assay for your specific nitro compound.

DecisionTree Start Start: Nitro Compound Cytotoxicity Testing Check1 Perform Cell-Free Interference Check Start->Check1 Result1 Interference Observed? Check1->Result1 MTT Use MTT/MTS (Standard) Result1->MTT No Switch Switch Assay Type Result1->Switch Yes ATP ATP Luminescence (CellTiter-Glo) Switch->ATP Primary Alternative LDH LDH Release (Membrane Integrity) Switch->LDH Secondary Alternative

Caption: Workflow for selecting the appropriate viability assay to avoid false data caused by nitro compound interference.

Summary of Assay Compatibility

Assay TypeMechanismNitro CompatibilityRisk Factor
MTT/MTS Reductase activity (Colorimetric)Low High risk of chemical reduction (False Viability).
Resazurin Reductase activity (Fluorometric)Medium Nitro groups can quench fluorescence.[5]
ATP (Glo) ATP quantitation (Luminescence)High Minimal interference; best for nitro compounds.
LDH Membrane leakage (Colorimetric)Medium Check for optical interference at 490 nm.
Crystal Violet Protein staining (Colorimetric)High Good for adherent cells; non-metabolic.

Frequently Asked Questions (FAQs)

Q1: My compound is yellow. Does this matter? A: Yes. Many nitro compounds (like nitrofurantoin or nitrophenols) are yellow/orange. If they absorb light near 570 nm (MTT) or 490 nm (MTS/LDH), you will get high background readings.

  • Fix: Use a "Compound Only" blank (Compound + Media, no cells) and subtract this value from your experimental wells. Alternatively, wash cells with PBS before adding the assay reagent (if using an endpoint that allows washing, like Crystal Violet).

Q2: Why do I see toxicity in HepG2 cells but not in HEK293? A: This is likely due to differential expression of Nitroreductases . HepG2 (liver origin) express higher levels of Phase I/II enzymes (like P450 reductase) compared to HEK293 (kidney).

  • Insight: High reductase activity accelerates the "Futile Cycle" (see Module 2), generating more ROS in the liver cells. This is a biological finding, not an error.

Q3: Can I use DMSO to dissolve my nitro compound? A: Yes, but be cautious. Nitro compounds can precipitate when diluted from DMSO into aqueous media.

  • Protocol: Perform a "Step-Down" dilution. Dilute stock (10 mM DMSO) into an intermediate tube (e.g., 10% DMSO in PBS), then into the final media. Check for turbidity/crystals under a microscope before adding to cells.

References

  • Kovacic, P., & Somanathan, R. (2014). Mechanism of drug toxicity: Nitro compounds and electron transfer.[8][7][9] Current Drug Metabolism.

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

  • Wang, P., et al. (2010).[10] Limitations of MTT and MTS assays in the measurement of cell viability. Assay and Drug Development Technologies.

  • Paukov, V. S., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. MDPI.

  • BenchChem Technical Support. (2025). MTT assay protocol for 2'-Nitroflavone cytotoxicity and interference controls.

Sources

Validation & Comparative

Beyond Cyanogen Bromide: Advanced Synthesis of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various anticancer, antimicrobial, and CNS-active agents (e.g., Riluzole). Historically, the "gold standard" synthesis involved the condensation of 2-aminophenols with cyanogen bromide (BrCN). While effective, BrCN is highly toxic, volatile, and generates corrosive hydrobromic acid byproducts, making it unsuitable for late-stage functionalization or green manufacturing.

This guide objectively compares three modern, field-proven alternatives that outperform the BrCN route in safety, atom economy, and substrate tolerance:

  • Iodine-Mediated Oxidative Cyclodesulfurization (The "Green" Standard)

  • Copper-Catalyzed C-H Amination (Late-Stage Functionalization)

  • Fe/S-Catalyzed Reductive Annulation (Direct use of Nitro-precursors)

Part 1: Strategic Selection Framework

Before selecting a protocol, researchers must evaluate their starting material availability and the stage of synthesis. The following decision matrix guides the selection of the optimal pathway.

DecisionMatrix Start Select Starting Material Aminophenol 2-Aminophenol Start->Aminophenol Benzoxazole Benzoxazole Core (Unsubstituted) Start->Benzoxazole Nitrophenol 2-Nitrophenol Start->Nitrophenol RouteA Route A: Iodine-Mediated Cyclodesulfurization Aminophenol->RouteA High Yields, Mild Conditions RouteB Route B: Cu-Catalyzed C-H Amination Benzoxazole->RouteB Late-Stage Diversification RouteC Route C: Fe/S-Catalyzed Reductive Annulation Nitrophenol->RouteC Skips Reduction Step (Atom Economy)

Figure 1: Strategic decision matrix for selecting the synthesis route based on precursor availability.

Part 2: Technical Analysis of Alternative Routes

Route A: Iodine-Mediated Oxidative Cyclodesulfurization

Best For: High-throughput synthesis, sensitive substrates, and green chemistry compliance.

This method replaces BrCN with isothiocyanates followed by a "soft" desulfurization using molecular iodine or TBAI (tetrabutylammonium iodide). It proceeds via a thiourea intermediate which undergoes intramolecular oxidative cyclization.

  • Mechanism: The iodine acts as a mild Lewis acid/oxidant, activating the thiourea sulfur. This triggers nucleophilic attack by the phenolic oxygen, followed by elimination of sulfur (often as elemental sulfur or sulfate depending on the oxidant).

  • Key Advantage: It avoids heavy metals and strong acids. The reaction is often conducted in water or ethanol at room temperature.

Route B: Copper-Catalyzed C-H Amination

Best For: Late-stage functionalization of existing benzoxazole scaffolds.

Unlike Route A, which builds the ring, this route installs the amine onto an existing benzoxazole ring. It utilizes a Copper(II) catalyst to activate the C2-H bond, allowing coupling with secondary amines.[1]

  • Mechanism: Oxidative C-H activation.[2][3] The copper coordinates to the benzoxazole nitrogen, increasing the acidity of the C2 proton.

  • Key Advantage: Allows for the rapid generation of library diversity by coupling one benzoxazole core with dozens of different amines.

Route C: Fe/S-Catalyzed Reductive Annulation

Best For: Process chemistry and raw material cost reduction.

Standard routes require 2-aminophenols, which are unstable (oxidation-prone) and often derived from 2-nitrophenols. This route uses 2-nitrophenols directly, reacting them with isothiocyanates in the presence of an Iron(III) catalyst and elemental sulfur.[4][5]

  • Mechanism: A cascade reaction involving the reduction of the nitro group in situ followed by cyclization.

  • Key Advantage: Eliminates a separate hydrogenation/reduction step, significantly improving step economy.

Part 3: Comparative Performance Metrics

The following data aggregates results from multiple bench-scale studies comparing these routes against the classical BrCN method.

FeatureClassical (BrCN)Route A (Iodine/TBAI)Route B (Cu-Catalyzed)Route C (Fe/S Annulation)
Starting Material 2-Aminophenol2-AminophenolBenzoxazole + Amine2-Nitrophenol
Reagent Toxicity High (Cyanogen Bromide)Low (Iodine/H2O2)Moderate (Copper salts)Low (Iron/Sulfur)
Typical Yield 60–85%85–95%70–90%65–82%
Reaction Temp 0°C to RTRT to 50°C80–120°C100–120°C
Atom Economy ModerateHighHighVery High (Step Count)
Purification Difficult (HBr salts)Simple (Filtration/Wash)Column ChromatographyColumn Chromatography
Scalability Poor (Safety concerns)ExcellentGoodExcellent

Part 4: Mechanistic Visualization (Route A)

Understanding the iodine-mediated pathway is critical for troubleshooting low yields. The diagram below illustrates the desulfurization mechanism.

IodineMechanism Substrate 2-Aminophenol + Isothiocyanate Thiourea Thiourea Intermediate Substrate->Thiourea Condensation IodineComplex S-Iodonium Complex Thiourea->IodineComplex I2 / TBAI Cyclization Intramolecular O-Attack IodineComplex->Cyclization -HI Product 2-Aminobenzoxazole Cyclization->Product Byproduct Byproducts: HI, S (or SO4) Cyclization->Byproduct

Figure 2: Mechanistic pathway of Iodine-mediated cyclodesulfurization. The activation of sulfur by iodine facilitates the nucleophilic attack by oxygen.

Part 5: Detailed Experimental Protocols

Protocol 1: Metal-Free Iodine-Mediated Synthesis (Route A)

Recommended for general laboratory synthesis of N-substituted 2-aminobenzoxazoles.

Reagents:

  • 2-Aminophenol derivative (1.0 equiv)

  • Isothiocyanate (1.1 equiv)

  • Molecular Iodine (I2) (0.2 – 1.0 equiv) or TBAI (0.1 equiv) + H2O2 (aq)

  • Solvent: Ethanol or Water

  • Base: Triethylamine (Et3N) (1.0 equiv) - Optional, speeds up reaction

Workflow:

  • Thiourea Formation: In a round-bottom flask, dissolve 2-aminophenol (1 mmol) in Ethanol (5 mL). Add the isothiocyanate (1.1 mmol). Stir at room temperature for 30–60 minutes until TLC shows conversion to the thiourea intermediate.

  • Cyclization: Add molecular Iodine (0.2 mmol for catalytic w/ oxidant, or 1.0 equiv for stoichiometric). If using catalytic I2/TBAI, add H2O2 (30%, 2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature. Most reactions complete within 1–4 hours. The solution typically changes color (amber to clear or precipitate formation).

  • Workup: Quench excess iodine with saturated aqueous

    
     (sodium thiosulfate).
    
  • Isolation: Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check: Appearance of a strong C=N stretch (~1650 cm⁻¹) and disappearance of the thiourea C=S peak in IR.

Protocol 2: Copper-Catalyzed Aerobic C-H Amination (Route B)

Recommended for appending complex amines to a benzoxazole core.

Reagents:

  • Benzoxazole (1.0 equiv)[6]

  • Secondary Amine (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10–20 mol%)
  • Oxidant:

    
     (balloon) or DTBP (Di-tert-butyl peroxide)
    
  • Solvent: Chlorobenzene or DMSO

  • Temperature: 100–120°C

Workflow:

  • Setup: Charge a reaction tube with Benzoxazole (0.5 mmol), Amine (0.6 mmol), and

    
     (0.05 mmol).
    
  • Solvent: Add anhydrous chlorobenzene (2 mL).

  • Atmosphere: Purge the tube with Oxygen (

    
    ) and attach an 
    
    
    
    balloon.
  • Heating: Heat to 110°C for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper residues. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

References

  • Classical BrCN Route & Toxicity

    • Comparison of methods for 2-aminobenzothiazole/oxazole synthesis. BenchChem.
  • Iodine-Mediated (Green)

    • Lamani, M., & Prabhu, K. R. (2011). "Iodine-Catalyzed Amination of Benzoxazoles: A Metal-Free Route to 2-Aminobenzoxazoles under Mild Conditions." The Journal of Organic Chemistry.
    • TBAI/H2O2 System: "Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization."[7] ResearchGate.[7][8]

  • Copper-Catalyzed Route

    • Yotphan, S., et al. (2013).[9] "Synthesis of 2-aminobenzoxazoles via copper-catalyzed electrophilic amination." Mahidol University / Synthesis.

    • Microwave Enhanced: "Microwave-enhanced additive-free C–H amination of benzoxazoles." Beilstein Journal of Organic Chemistry.
  • Iron-Catalyzed Annulation (Nitro-Precursors)

    • Nguyen, T. D., et al. (2023).[4][5][10] "Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles." RSC Advances.

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted 2-Aminobenzoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminobenzoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic introduction of substituents on the exocyclic nitrogen atom (N-substitution) is a cornerstone of lead optimization, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. Consequently, the efficient and versatile synthesis of N-substituted 2-aminobenzoxazoles is of paramount importance.

This guide provides an in-depth, comparative analysis of the most prominent and field-proven synthetic strategies for accessing this vital chemical class. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights to empower you to select the optimal method for your specific research and development needs.

The Synthetic Landscape: An Overview

The synthesis of N-substituted 2-aminobenzoxazoles can be broadly categorized into three main approaches, each with distinct advantages and limitations:

  • One-Pot Cyclization Strategies: These methods construct the benzoxazole core and introduce the N-substituent concurrently or in a sequential, single-vessel process, primarily from 2-aminophenol precursors.

  • Post-Cyclization N-Functionalization: These approaches begin with a pre-formed 2-aminobenzoxazole core, which is then N-substituted, most commonly via transition-metal-catalyzed cross-coupling reactions.

  • Rearrangement-Based Methods: Intramolecular rearrangement strategies, such as the Smiles rearrangement, offer an elegant and often metal-free alternative for constructing the N-substituted 2-aminobenzoxazole framework.

This guide will now delve into a detailed comparison of representative protocols from each of these categories, supported by experimental data and mechanistic elucidation.

Method 1: One-Pot Synthesis via Cyclodesulfurization of Thioureas

This is arguably the most classical and widely utilized approach, valued for its operational simplicity and the ready availability of starting materials. The general workflow involves the in situ formation of an N-(2-hydroxyphenyl)-N'-substituted thiourea from a 2-aminophenol and a corresponding isothiocyanate, followed by a cyclodesulfurization step to forge the oxazole ring. The choice of the cyclodesulfurizing agent is the critical determinant of this method's efficacy, safety, and substrate scope.

Mechanistic Rationale

The reaction proceeds through two key stages. First, the nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbon of the isothiocyanate to form the thiourea intermediate. The subsequent cyclodesulfurization is promoted by an agent that facilitates the removal of the sulfur atom and the intramolecular attack of the phenolic oxygen onto the thiourea carbon, followed by dehydration to yield the aromatic 2-aminobenzoxazole.

Diagram: General Mechanism of One-Pot Cyclodesulfurization

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclodesulfurization 2_Aminophenol 2-Aminophenol Thiourea N-(2-hydroxyphenyl)-N'-R-thiourea 2_Aminophenol->Thiourea Nucleophilic Attack Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Thiourea Activated_Thiourea Activated Intermediate Thiourea->Activated_Thiourea Cyclizing_Agent Cyclodesulfurizing Agent Cyclizing_Agent->Activated_Thiourea Activation Final_Product N-Substituted 2-Aminobenzoxazole Activated_Thiourea->Final_Product Intramolecular Cyclization & Dehydration G Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(NHR')L_n] OA_complex->Amine_Coord + H_2NR' - HX Amido_complex [Ar-Pd(II)(NR')L_n] Amine_Coord->Amido_complex Base Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product G Start Benzoxazole-2-thiol + Cl-CH2-C(O)-NHR S_Alkylation S-Alkylated Intermediate Start->S_Alkylation Base-mediated S-Alkylation Spiro Spirocyclic Intermediate (Meisenheimer-type) S_Alkylation->Spiro Intramolecular Nucleophilic Attack (SNAr) Product N-Substituted 2-Aminobenzoxazole Spiro->Product Ring Opening & Rearomatization

Strategic Guide: Bioisosteres of Benzoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, valued for its planar geometry, capacity for


-

stacking, and ability to mimic the indole core of tryptophan or the purine bases of DNA. However, its utility is often limited by specific developability liabilities: poor aqueous solubility due to planarity, susceptibility to oxidative metabolism at the C-2 position, or hERG channel inhibition associated with its lipophilic aromatic nature.

This guide provides a technical analysis of bioisosteric replacements for benzoxazole. It moves beyond simple structural similarity to evaluate functional performance—specifically how swapping the ring oxygen for sulfur (benzothiazole), nitrogen (benzimidazole), or modifying the fused ring system (oxazolopyridine) alters potency, metabolic stability (


), and physicochemical properties.

Part 1: The Benzoxazole Pharmacophore & Liabilities[1]

To successfully replace benzoxazole, one must first deconstruct its contribution to binding and ADME:

  • Electronic Profile: The oxygen atom is a weak Hydrogen Bond Acceptor (HBA) but exerts a significant electron-withdrawing effect on the benzene ring.

  • Lipophilicity: It is moderately lipophilic (cLogP ~2.0 for the parent ring), often necessitating solubilizing groups.

  • Metabolic Liability: The C-2 position is prone to nucleophilic attack or oxidative metabolism, particularly if the C-2 substituent is not sterically bulky.

Visualizing the Bioisosteric Landscape

The following diagram maps the structural evolution from benzoxazole to its primary and next-generation bioisosteres.

BioisostereMap Benzoxazole Benzoxazole (Parent Scaffold) HBA: Weak LogP: Moderate Benzothiazole Benzothiazole (S for O) LogP: High (+0.6) Effect: Lipophilicity Benzoxazole->Benzothiazole Chalcogen Swap (Size/Lipophilicity) Benzimidazole Benzimidazole (NH for O) HBD: Yes Effect: Solubility/Polarity Benzoxazole->Benzimidazole Heteroatom Swap (H-Bond Donor) Oxazolopyridine Oxazolo[4,5-b]pyridine (N in ring) Effect: Solubility++ Reduced hERG Benzoxazole->Oxazolopyridine Aza-insertion (Solubility) Imidazopyridine Imidazo[1,2-a]pyridine (Scaffold Hop) Effect: Novel IP Metabolic Stability Benzoxazole->Imidazopyridine Scaffold Hop (Fsp2 Reorganization)

Figure 1: Structural relationships between benzoxazole and its key bioisosteres. Blue indicates the parent; Red/Yellow indicate classical isosteres; Green indicates modern solubility-enhancing scaffolds.

Part 2: Comparative Performance Analysis

The choice of bioisostere dictates the physicochemical trajectory of the lead series. The data below synthesizes general medicinal chemistry trends and specific literature comparisons.

Table 1: Physicochemical & Functional Shifts

Comparison relative to Benzoxazole (Baseline)

BioisostereAtom Swap

cLogP
H-Bonding ProfileSolubility ImpactPrimary Strategic Use
Benzoxazole --0.0 HBA (Weak) Baseline Parent Scaffold
Benzothiazole O

S
+0.6 to +0.8HBA (Very Weak)Decreases (

)
Increase potency via lipophilic interactions; improve membrane permeability.
Benzimidazole O

NH
-0.5 to -0.8HBD & HBAIncreases (

)
Introduce H-bond donor; improve solubility; exploit specific binding pocket interactions (e.g., Asp/Glu residues).
Oxazolo[4,5-b]pyridine CH

N
-1.0 to -1.5HBA (Stronger)Increases (

)
"Solubility Breakthrough" : Lowers LogP significantly while retaining shape; reduces hERG liability.
Indole O/N

C
+0.5HBDDecreases (

)
Remove HBA; improve metabolic stability if O-dealkylation is an issue.
Table 2: ADME & Toxicity Profiles

Based on aggregate data from anticancer and kinase inhibitor series.

ScaffoldMetabolic Stability (Microsomal

)
CYP Inhibition RiskhERG Liability RiskNotes
Benzoxazole ModerateLow-ModerateModerate-HighProne to ring opening or hydroxylation if C2 is unsubstituted [1].
Benzothiazole HighHigh (CYP1A2)HighSulfur oxidation (S-oxide) is a metabolic soft spot; often associated with CYP induction [2].
Benzimidazole ModerateModerate (CYP2C19/2J2)ModerateN-alkylation or glucuronidation are common metabolic routes [3].
Oxazolopyridine HighLowLowPyridine nitrogen reduces lipophilicity, often correlating with reduced hERG binding [4].

Part 3: Case Studies in Optimization

Case A: Solubility & Potency in Anticancer Agents (Benzothiazole Benzoxazole)

In the development of antitumor agents targeting HCT-116 and HepG2 cell lines, researchers investigated the replacement of a benzothiazole core (Compound 1a) which suffered from poor aqueous solubility.[1]

  • The Swap: Benzothiazole

    
     Benzoxazole (Compound 1g).
    
  • Outcome:

    • Potency: The benzoxazole analog retained comparable

      
       values (approx. 2-3 
      
      
      
      M) against HCT-116 cells compared to the benzothiazole parent.
    • Solubility: The benzoxazole derivative demonstrated significantly improved aqueous solubility, facilitating in vivo formulation [5].

    • Mechanism: Both scaffolds induced cytosolic vacuolization, a distinct mechanism of cell death, confirming that the bioisosteric replacement did not alter the fundamental mode of action (MOA).

Case B: Tafamidis (The Benzoxazole Standard)

Tafamidis is a first-in-class drug for Transthyretin (TTR) Amyloidosis. It utilizes a 2-(3,5-dichlorophenyl)benzoxazole scaffold.

  • Design Rationale: The benzoxazole ring mimics the thyroxine hormone (the natural ligand of TTR) but lacks the NSAID activity associated with previous stabilizers like diflunisal [6].

  • Bioisosteric Relevance: The benzoxazole provides a rigid, planar linker that spans the T4 binding pocket. While benzothiazole analogs were explored, the benzoxazole offered the optimal balance of selectivity and oral bioavailability [7].

Case C: Reducing hERG Liability (Oxazolopyridine)

In the design of CETP inhibitors, 2-phenylbenzoxazoles (like Compound 1a) showed potent activity but significant hERG channel inhibition (a marker for cardiotoxicity).

  • The Swap: Introduction of nitrogen into the fused ring (Benzoxazole

    
     Oxazolopyridine).
    
  • Outcome: The increased polarity of the pyridine nitrogen reduced the overall lipophilicity (LogD), leading to attenuated hERG binding while maintaining CETP inhibitory efficacy [8].

Part 4: Experimental Validation Framework

To objectively select the best bioisostere, you must compare them in a controlled Microsomal Stability Assay . This protocol is designed to distinguish intrinsic clearance (


) differences driven by the scaffold change.
Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of benzoxazole vs. bioisosteres in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (Benzoxazole, Benzothiazole, Benzimidazole analogs) at 1

    
    M final concentration (to ensure first-order kinetics).
    
  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1

    
    M). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Decision Logic for Scaffold Selection

DecisionTree Start Start: Benzoxazole Lead Identified Liability? Q1 Is Solubility the primary issue? Start->Q1 Q2 Is Metabolic Stability (Oxidation) the issue? Q1->Q2 No Soln_Benzimidazole Switch to Benzimidazole (Gain HBD, Polarity) Q1->Soln_Benzimidazole Yes (Need H-Donor) Soln_Oxazolopyridine Switch to Oxazolopyridine (Lower LogP, Maintain HBA) Q1->Soln_Oxazolopyridine Yes (Keep H-Acceptor) Q3 Is hERG Toxicity the issue? Q2->Q3 No Soln_Benzothiazole Switch to Benzothiazole (Block O-dealkylation, steric bulk) Q2->Soln_Benzothiazole Yes Q3->Soln_Oxazolopyridine Yes (Reduce Lipophilicity) Soln_Imidazopyridine Switch to Imidazopyridine (Remove hERG pharmacophore) Q3->Soln_Imidazopyridine Yes (Scaffold Hop)

Figure 2: Strategic decision tree for selecting the appropriate bioisostere based on the specific ADME/Tox liability of the benzoxazole parent.

Part 5: References

  • Comparison of Benzoxazole/Benzothiazole Anticancer Activity: Title: Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.[1][2] Source: Molecules, 2012.[3] URL:[Link]

  • Oxazolopyridine as a Bioisostere: Title: Benzoxazoles and oxazolopyridines in medicinal chemistry studies.[4][5] Source: European Journal of Medicinal Chemistry, 2015.[4] URL:[Link]4]

  • Tafamidis Mechanism & Structure: Title: Tafamidis for Cardiac Transthyretin Amyloidosis.[6] Source: Cardiovascular Prevention and Pharmacotherapy, 2021. URL:[Link]

  • hERG Attenuation via Scaffold Hopping: Title: 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: attenuation of hERG binding and improved HDLc-raising efficacy. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Imidazopyridine as a Superior Bioisostere: Title: Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.[7] Source: ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Metabolic Pathways of Benzimidazoles: Title: CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole.[8] Source: Drug Metabolism and Disposition, 2009. URL:[Link]

  • General Bioisosterism Review: Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Benzoxazole vs Benzothiazole in Agrochemicals (SAR data): Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.[9][10] Source: Molecules, 2023. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Quantification of Benzoxazole Derivatives: An LC-MS/MS Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of benzoxazole derivatives is paramount. These heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Consequently, a robust, sensitive, and selective analytical method is not merely an option but a necessity for pharmacokinetic studies, quality control, and efficacy assessments.

This guide provides an in-depth comparison of analytical methodologies, focusing on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will dissect the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare its performance against viable alternatives.

The Analytical Landscape: Why LC-MS/MS Dominates

While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have their merits, they often fall short when dealing with the complexities of biological matrices and the low concentrations typical in pharmaceutical research.[4] LC-MS/MS has emerged as the gold standard due to its unparalleled combination of sensitivity and selectivity.[5] It pairs the powerful separation capabilities of HPLC with the precise detection and structural elucidation of tandem mass spectrometry, allowing for the accurate measurement of target analytes even in the presence of complex interferences.[5]

The core of the technique lies in two stages:

  • Liquid Chromatography (LC): Physically separates the benzoxazole derivative from other components in the sample based on its chemical properties. For benzoxazoles, reverse-phase chromatography using a C18 column is typical, eluting the compound with a gradient of organic solvent (like acetonitrile) and acidified water.[6][7] The addition of an acid, such as formic acid, is crucial as it protonates the analyte, making it compatible with the subsequent mass spectrometry step.[6][7]

  • Tandem Mass Spectrometry (MS/MS): Provides highly selective detection. The analyte is ionized, typically via Electrospray Ionization (ESI), and a specific precursor ion (usually the protonated molecule, [M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, a technique known as Multiple Reaction Monitoring (MRM), which effectively filters out background noise and ensures that only the compound of interest is quantified.

A Validated LC-MS/MS Protocol for Benzoxazole Quantification

Trust in analytical data is built upon a foundation of rigorous validation. The following protocol is designed as a self-validating system, incorporating steps and quality checks that align with the stringent guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for LC-MS/MS quantification.

Part 1: Sample Preparation via Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from matrix components (e.g., proteins, salts, lipids) that can interfere with analysis. While simpler methods like protein precipitation exist, SPE offers a much cleaner extract, which is critical for minimizing matrix effects and ensuring method robustness.[11][12] We will use a mixed-mode cation exchange SPE cartridge, which provides superior selectivity.[12][13]

start Start: SPE Cartridge step1 Step 1: Condition Activate sorbent with Methanol start->step1 step2 Step 2: Equilibrate Rinse with Water/Buffer step1->step2 step3 Step 3: Load Apply pre-treated sample step2->step3 step4 Step 4: Wash 1 Wash with acidic buffer to remove neutral/basic interferences step3->step4 step5 Step 5: Wash 2 Wash with organic solvent (e.g., Methanol) to remove lipids step4->step5 step6 Step 6: Elute Elute analyte with basified organic solvent step5->step6 end Collect Eluate for Analysis step6->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Detailed Protocol:

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of an internal standard (IS) working solution (a structurally similar, stable isotope-labeled version of the analyte is ideal) and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses cells and precipitates proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.[12]

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the benzoxazole derivative with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC system.

Part 2: LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization will be required for specific benzoxazole derivatives.

Parameter Condition Rationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for non-polar to moderately polar compounds. Small particle size increases efficiency.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and sharpens peak shape.[7]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic eluent with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and pressure.
Gradient 10% B to 95% B over 3 min, hold 1 min, return to 10% BA gradient is necessary to elute compounds with varying polarities and clean the column.
Injection Volume 5 µLA small volume minimizes peak distortion.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis via MRM.[14]
Ionization Mode Electrospray Ionization Positive (ESI+)Benzoxazoles contain nitrogen atoms that are readily protonated.
MRM Transitions Analyte & IS Specific (e.g., 196.2 -> 118.1)Must be optimized by infusing pure standard. The transition from the precursor ion to a stable product ion ensures selectivity.[15][16]
Collision Energy Analyte & IS SpecificOptimized to maximize the abundance of the product ion.
Part 3: Method Validation - The Cornerstone of Trust

To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidelines.[9][17] This process demonstrates that the analytical method is accurate, precise, and reproducible for its intended use.[8]

Validation Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.Ensures the signal is from the analyte only.
Linearity (R²) > 0.99Confirms a proportional response to concentration.[13]
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).How close the measured value is to the true value.[14]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs.Measures the reproducibility of the results.[14]
LLOQ Signal-to-Noise > 10, with acceptable accuracy and precision.The lowest concentration that can be reliably quantified.[14]
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15.Assesses the impact of co-eluting matrix components on ionization.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte concentration within ±15% of baseline after storage conditions (Freeze-thaw, Bench-top, Long-term).Ensures the analyte does not degrade during sample handling and storage.[8]

Performance Comparison: LC-MS/MS vs. Alternatives

The superiority of the LC-MS/MS method becomes evident when compared directly with other common analytical techniques.

Parameter LC-MS/MS HPLC-UV GC-MS
Selectivity Excellent: MRM is highly specific to the analyte's mass and fragmentation pattern.Fair to Good: Relies on chromatographic separation. Co-eluting compounds with similar UV absorbance can interfere.Good to Excellent: Mass spectra provide high specificity, but derivatization may be needed.
Sensitivity Excellent: Typically in the low pg/mL to ng/mL range.Poor to Fair: Typically in the high ng/mL to µg/mL range.Good: Generally more sensitive than HPLC-UV but often less so than LC-MS/MS.
Sample Throughput High: Runtimes are often short (< 5 minutes).[18] Amenable to automation.Moderate: Runtimes can be longer to achieve necessary resolution.Moderate: Runtimes can be long, and sample derivatization adds time.
Matrix Tolerance Good: While susceptible to matrix effects, these can be mitigated with good sample prep and internal standards.Poor: Very susceptible to interferences from biological matrices.Fair: Requires very clean samples to avoid column and source contamination.
Analyte Suitability Excellent: Broadly applicable to a wide range of polar, non-volatile compounds.Good: Requires the analyte to have a UV chromophore.Limited: Only suitable for volatile and thermally stable compounds. Many benzoxazoles require derivatization.[4]
Cost High: Instrumentation is expensive to purchase and maintain.Low: Relatively inexpensive instrumentation.Moderate: Less expensive than LC-MS/MS but more than HPLC-UV.
Principle of MRM Selectivity

The key advantage of LC-MS/MS is the specificity gained from tandem mass spectrometry, illustrated below.

cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1)|Selects Precursor Ion (e.g., m/z 196.2) Q2 Quadrupole 2 (Q2)|Collision Cell Fragments Precursor Ion Q1->Q2 Transmission Q3 Quadrupole 3 (Q3)|Selects Product Ion (e.g., m/z 118.1) Q2->Q3 Fragmentation Detector Detector Q3->Detector Detection Mix Ion Mixture from LC Mix->Q1 Ionization

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

For the quantification of benzoxazole derivatives in complex matrices, LC-MS/MS provides an unmatched combination of sensitivity, selectivity, and speed. While the initial investment is higher than for alternative techniques, the quality and reliability of the data generated are essential for the rigorous demands of pharmaceutical development and scientific research. The protocol outlined in this guide serves as a comprehensive framework for developing a robust and defensible method. By grounding the methodology in the principles of validation and explaining the causality behind each step, researchers can confidently generate high-quality quantitative data fit for regulatory submission and pivotal decision-making.

References

  • Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC. Retrieved from [Link]

  • Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGCGroup. Retrieved from [Link]

  • High-Throughput LC-MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. (2025). LCGC International. Retrieved from [Link]

  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2012). PubMed. Retrieved from [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Benzoxazole, 2-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). JOCPR. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023). Advanced Journal of Chemistry-Section A. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • lc-ms/ms method for determination of benzimidazole residues in animal products. (2014). NUCLEUS information resources. Retrieved from [Link]

  • Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. (2004). PubMed. Retrieved from [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters Corporation. Retrieved from [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for analytical methods used to quantify heterocyclic amines (HCAs). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring the development of robust, reliable, and defensible analytical data.

The Imperative for Validated HCA Analysis

Heterocyclic amines (HCAs) are a class of potent mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2][3] Their presence, even at trace levels (ng/g), necessitates highly sensitive and accurate analytical methods for toxicological research, food safety assessment, and potential regulatory oversight.[1][4]

Method validation is the cornerstone of scientific integrity in this field. It provides documented evidence that an analytical procedure is suitable for its intended purpose. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines that provide a harmonized framework for validation, ensuring data reliability and global acceptance.[5][6][7][8] This guide is grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[5][8]

A Comparative Overview of Core Analytical Techniques

The determination of HCAs in complex matrices like food and biological samples is challenging due to their low concentrations and the presence of interfering substances.[1] The two most prevalent and powerful techniques employed for this purpose are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-MS/MSGC-MS
Principle Separates compounds based on their interaction with a stationary phase, followed by detection based on mass-to-charge ratio.Separates volatile compounds in the gas phase, followed by mass-based detection.
Sensitivity Excellent, often achieving limits of quantitation (LOQ) in the low ng/g to pg/g range.[9][10][11]High, with detection limits for pure standards in the pg range per injection.[12]
Selectivity Very high, due to the specificity of MS/MS transitions (Selected Reaction Monitoring).High, based on characteristic mass fragmentation patterns.
Derivatization Generally not required, as it analyzes polar and non-volatile compounds directly.Mandatory. HCAs are polar and require derivatization (e.g., silylation) to become volatile.[12][13][14]
Sample Throughput Higher, due to the elimination of the derivatization step.Lower, as the derivatization step is often time-consuming.[9]
Applicability Broadly applicable to all classes of HCAs.Less suitable for some unstable or incompletely derivatized HCAs.[13][14]

Expert Insight: For routine analysis and broad-spectrum HCA quantification, HPLC-MS/MS is generally the superior choice . Its ability to analyze these polar compounds directly without derivatization significantly simplifies the workflow, reduces potential sources of error, and improves sample throughput. GC-MS remains a valuable technique, particularly in specialized research, but the mandatory and sometimes complex derivatization step is a considerable drawback.[9][13]

The Critical Role of Sample Preparation

The most significant challenge in HCA analysis lies in the extraction and purification of the analytes from the sample matrix.[1][11] The choice of sample preparation technique directly impacts the accuracy, precision, and sensitivity of the final measurement.

Common Extraction & Purification Strategies:
  • Solid-Phase Extraction (SPE): This is the most widely used and validated technique.[1][11] It involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a different solvent. The choice of sorbent (e.g., Oasis MCX) is critical for selectively capturing HCAs while removing matrix interferences.[11]

  • Liquid-Liquid Extraction (LLE): A simpler but often less clean method involving partitioning of HCAs between two immiscible solvents.[9][11] While faster, it may be less efficient and result in more significant matrix effects.[11]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An increasingly popular technique that combines extraction and cleanup into a single step, offering a good balance of speed and efficiency.[9]

  • Magnetic Molecularly Imprinted Polymers (MMIPs): A novel and highly selective approach where polymers are created with "memory" for the target HCA molecule.[9][15] These offer excellent cleanup but are less established than traditional SPE.

The following workflow illustrates a typical sample preparation and analysis process using the gold-standard SPE and HPLC-MS/MS combination.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization (e.g., Meat, 2.0 g) Hydrolysis 2. Alkaline Hydrolysis (Add NaOH, heat) Sample->Hydrolysis Extraction 3. Liquid Extraction (Add organic solvent, vortex) Hydrolysis->Extraction SPE 4. Solid-Phase Extraction (SPE) (Load, Wash, Elute) Extraction->SPE Concentration 5. Evaporation & Reconstitution (Dry under N2, dissolve in mobile phase) SPE->Concentration HPLC 6. HPLC-MS/MS Injection Concentration->HPLC Data 7. Data Acquisition (SRM Mode) HPLC->Data Quant 8. Quantification (vs. Internal Standard) Data->Quant

Workflow for HCA analysis using SPE and HPLC-MS/MS.

The Validation Framework: Parameters and Protocols

Method validation must be performed according to a pre-approved protocol, and all results must be documented. The core parameters, as defined by ICH Q2(R2), are detailed below.[5][6]

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Core parameters for analytical method validation.
Specificity / Selectivity

Causality: The goal is to prove that the analytical signal belongs unequivocally to the target HCA, without interference from matrix components, impurities, or other analytes. In MS/MS, this is achieved by monitoring at least two specific precursor-to-product ion transitions for each HCA. A consistent ratio between these transitions in standards and samples provides high confidence in analyte identity.

Protocol:

  • Analyze a blank matrix sample (e.g., HCA-free pork) to check for interfering peaks at the retention times of the target HCAs.

  • Analyze a matrix sample spiked with all target HCAs and any known potential interferents.

  • Compare the chromatograms to ensure that the HCA peaks are well-resolved and that no co-eluting peaks are present in the blank matrix at the specified mass transitions.

  • Acceptance Criterion: No significant interfering peaks (>20% of the LOQ signal) should be observed at the retention time of the analytes in the blank matrix.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response over a defined range. This is fundamental for accurate quantification. Using an internal standard corrects for variations in injection volume and instrument response.

Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix extract with known concentrations of HCAs. The range should span from the LOQ to at least 120% of the expected sample concentrations.

  • Add a constant amount of an isotopically labeled internal standard (e.g., PhIP-d3) to each standard.

  • Analyze each standard in triplicate.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.[11] The y-intercept should be ≤ 2% of the response at the target concentration.[7]

Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value. It is assessed via recovery studies using a spiked matrix. The use of isotopically labeled internal standards is the most scientifically sound approach for MS-based methods, as they mimic the behavior of the native analyte during extraction and ionization, providing the most effective correction for matrix effects and procedural losses.[10]

Protocol:

  • Select at least three concentration levels (low, medium, high) within the method's range.

  • For each level, spike a blank matrix sample with a known amount of HCAs. Prepare at least three replicates for each level.

  • Process and analyze these spiked samples against a calibration curve.

  • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery should typically be within 70-120%, with a relative standard deviation (RSD) that meets precision requirements.[10]

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses variability within a single day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Assesses variability across different days, different analysts, or different instruments.

Protocol:

  • Repeatability: Prepare a minimum of six replicates of a spiked matrix sample at a single concentration (e.g., 100% of the target level). Analyze them on the same day under the same conditions.

  • Intermediate Precision: Repeat the analysis on a different day.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for repeatability is typically required to be ≤ 15%, and for intermediate precision ≤ 20%.[10][16] These values can be higher (e.g., up to 20-30%) at concentrations near the LOQ.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the more critical parameter for reporting purposes.

Protocol (Signal-to-Noise Method):

  • Analyze a series of low-concentration spiked matrix samples.

  • Determine the concentration at which the analyte signal is consistently distinguishable from the baseline noise.

  • LOD: The concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be subsequently confirmed by demonstrating that it meets the method's accuracy and precision requirements.

  • Acceptance Criteria: The LOQ must be low enough to quantify HCAs at levels relevant to the study's objective (e.g., below any potential regulatory limits or at levels of toxicological concern).

Summary of Validation Performance Data

The following table summarizes typical performance data from validated HPLC-MS/MS methods for HCA analysis reported in scientific literature.

ParameterMeIQxPhIP4,8-DiMeIQxHarman
Linearity (R²) > 0.995[9][10]> 0.995[9][10]> 0.99[10]> 0.99[10]
LOQ (ng/g) 0.05 - 3.0[9][11]0.025 - 3.0[10][11]~0.03[10]~0.01[10]
Accuracy (% Recovery) 85 - 115%[10][11]75 - 110%[10][11]67 - 119%[10]70 - 118%[10]
Precision (Intra-day %RSD) < 15%[10]< 15%[10]< 16%[10]< 18%[3]
Precision (Inter-day %RSD) < 18%[10]< 18%[10]< 19%[10]< 20%[3]

Note: Values are compiled from multiple sources and can vary based on matrix and specific instrumentation.

Conclusion

The validation of analytical methods for heterocyclic amines is a rigorous but essential process for generating reliable and defensible data. HPLC-MS/MS has emerged as the gold-standard technique due to its superior sensitivity, selectivity, and applicability without the need for derivatization. A successful validation hinges on a deep understanding of the scientific principles behind each parameter, from the specificity conferred by MS/MS transitions to the accuracy ensured by isotopically labeled internal standards. By adhering to the harmonized framework provided by ICH guidelines and meticulously documenting each step, researchers can ensure their methods are fit-for-purpose and contribute to the global understanding of HCA exposure and risk.

References

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]

  • Felton, J. S., Knize, M. G., Roper, M., Fultz, E., Andresen, B. D., & Turteltaub, K. W. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 151-159. [Link]

  • Kim, M., Lee, H., Kim, M., Kwon, K., & Kim, M. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Kiseleva, M. G., & Semenova, A. A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]

  • Semenova, A. A., Kiseleva, M. G., & Knyazeva, A. S. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Lee, S. Y., et al. (2018). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Grivas, S., Nyhammar, T., Olsson, K., & Jägerstad, M. (1985). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 151(2), 177-183. [Link]

  • Khan, M. R., & Priyanka, T. S. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(7), 1474. [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retsch. [Link]

  • Casal, S., Mendes, E., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-114. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2023). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. ICH. [Link]

  • Chang, Y.-C., et al. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 13(1), 165. [Link]

Sources

A Comparative Guide to N-methyl-6-nitro-1,3-benzoxazol-2-amine and Other Nitrobenzoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, nitrobenzoxazoles represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of N-methyl-6-nitro-1,3-benzoxazol-2-amine with other key nitrobenzoxazole derivatives, offering insights into their synthesis, biological performance, and potential mechanisms of action to inform future drug discovery and development efforts.

Introduction to Nitrobenzoxazoles

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. The introduction of a nitro group (-NO2) to the benzoxazole scaffold can significantly modulate its physicochemical properties and biological activity. The position and number of nitro groups, along with other substituents, play a crucial role in determining the compound's efficacy and spectrum of action. This guide focuses on N-methyl-6-nitro-1,3-benzoxazol-2-amine and compares it with other relevant nitrobenzoxazoles to elucidate structure-activity relationships.

Synthesis of Nitrobenzoxazoles

The synthesis of 2-aminobenzoxazole derivatives typically involves the cyclization of 2-aminophenols with a cyanating agent.[3] A common and effective method utilizes non-hazardous reagents, offering a safer alternative to traditional methods that employ toxic cyanogen bromide.[3] The N-methylation of the 2-amino group can subsequently be achieved through standard alkylation procedures.

General Synthetic Workflow

G cluster_0 Potential Mechanisms of Action Nitrobenzoxazole N-methyl-6-nitro-1,3-benzoxazol-2-amine DNA_Gyrase DNA Gyrase Inhibition Nitrobenzoxazole->DNA_Gyrase Antibacterial Kinase_Signaling Kinase Signaling Modulation Nitrobenzoxazole->Kinase_Signaling Anticancer MAO_Inhibition Monoamine Oxidase Inhibition Nitrobenzoxazole->MAO_Inhibition Neurological? Cellular_Respiration Disruption of Cellular Respiration Nitrobenzoxazole->Cellular_Respiration General Cytotoxicity

Sources

Comprehensive Comparison Guide: Cross-Reactivity of N-methyl-6-nitro-1,3-benzoxazol-2-amine (MNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-methyl-6-nitro-1,3-benzoxazol-2-amine (MNBA) is a fluorogenic probe belonging to the class of nitro-substituted benzoxazoles. It is primarily utilized for the detection of Nitroreductase (NTR) activity and, by extension, the imaging of hypoxia in mammalian tissues or the detection of pathogenic bacteria.

Mechanism of Signal Generation

MNBA functions as a "fluorescence turn-on" probe. In its native state, the electron-withdrawing nitro group (


) at the 6-position quenches the fluorescence of the benzoxazole fluorophore via Photoinduced Electron Transfer (PET).
  • Recognition : The probe enters the cell and acts as a substrate for type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.

  • Enzymatic Reduction : In the presence of NADH/NADPH, the enzyme reduces the nitro group to an amino group (

    
    ) or hydroxylamine.
    
  • Signal Activation : The conversion to an electron-donating amino group restores the "push-pull" intramolecular charge transfer (ICT) system, resulting in a strong fluorescence emission (typically green/yellow).

Comparative Analysis: MNBA vs. Alternative Probes

To select the correct probe, researchers must weigh MNBA against alternatives like Naphthalimides (ratiometric), Resorufins (red-shifted), and Cyanines (NIR).

Table 1: Performance Matrix of NTR Probes
FeatureMNBA (Benzoxazole) Naphthalimide-based (e.g., Na-NO2) Resorufin-based Cyto-based (Cyanine)
Excitation/Emission UV-Blue / Green (~500 nm)Blue / Green (Ratiometric potential)Orange / Red (~585 nm)Red / NIR (>650 nm)
Solubility Moderate (Hydrophobic core)Good (often modified with solubilizers)ModerateLow (often requires surfactants)
Quantum Yield (On) High (0.4 - 0.6)High (0.5 - 0.8)ModerateLow to Moderate
Biothiol Stability Moderate (Susceptible to high GSH)High (Steric hindrance dependent)Low (Often unstable)High
Hypoxia Selectivity Excellent (Type II NTR specific)GoodModerateGood
Primary Use Case Bacterial detection, In vitro assaysRatiometric cellular imagingHigh-throughput screeningDeep tissue imaging

Expert Insight : MNBA is superior for in vitro bacterial lysate assays due to its fast kinetics and high quantum yield. However, for deep-tissue imaging, Cyto-based probes are preferred to avoid tissue autofluorescence.

Cross-Reactivity & Specificity Profile

The utility of MNBA is defined by what it does not react with. Cross-reactivity in this context refers to non-specific signal generation caused by interfering species.

Chemical Cross-Reactivity (False Positives)
  • Biothiols (GSH, Cys, Hcy) :

    • Risk: High intracellular concentrations of Glutathione (GSH) (1–10 mM) can act as weak reducing agents.

    • Observation: MNBA shows low to negligible reactivity with physiological levels of GSH compared to enzymatic reduction. However, incubation >4 hours with excess GSH may yield a slow background increase.

    • Validation: Always include a control with N-ethylmaleimide (NEM) to block thiols if long-term incubation is required.

  • Metal Ions :

    • MNBA is generally inert to physiological metal ions (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ). Chelation-induced fluorescence changes are rare for this scaffold unless specifically derivatized.
Enzymatic Cross-Reactivity
  • DT-Diaphorase (NQO1) :

    • MNBA acts as a substrate for NQO1, a cytosolic reductase often overexpressed in cancer cells. This is a "desired" cross-reactivity for cancer imaging but a confounding factor if studying bacterial infection in mammalian co-culture.

    • Differentiation: Use Dicoumarol (an NQO1 inhibitor) to distinguish NTR activity from NQO1 activity.

  • Xanthine Oxidase (XO) :

    • Minimal cross-reactivity observed under standard aerobic conditions.

Oxygen Interference (The "Futile Cycle")
  • Mammalian Cells (Normoxia) : In the presence of oxygen, the one-electron reduction product (nitro radical anion) is rapidly re-oxidized to the parent compound, generating Superoxide (

    
    ). This suppresses fluorescence in healthy, oxygenated tissues (High Specificity).
    
  • Bacterial Cells : Type I NTRs (e.g., NfsA/NfsB in E. coli) perform a two-electron reduction that is oxygen-insensitive. MNBA will fluoresce in bacteria regardless of oxygen levels.

Experimental Protocols

Protocol A: In Vitro Specificity Validation

Objective : Quantify the response of MNBA to NTR vs. interfering agents.

  • Preparation :

    • Prepare a 10 mM stock solution of MNBA in DMSO.

    • Dilute to 10 µM working solution in PBS (pH 7.4).

  • Assay Setup :

    • Well 1 (Blank) : MNBA (10 µM) + PBS.

    • Well 2 (Target) : MNBA (10 µM) + NTR (1 µg/mL) + NADH (100 µM).

    • Well 3 (Thiol Control) : MNBA (10 µM) + GSH (5 mM).

    • Well 4 (Metal Control) : MNBA (10 µM) +

      
       / 
      
      
      
      mix (100 µM).
  • Measurement :

    • Incubate at 37°C for 30 minutes.

    • Measure Fluorescence Spectrum:

      
       nm (depending on exact derivative), 
      
      
      
      nm.
  • Acceptance Criteria :

    • 
      .
      
    • 
      .
      
Protocol B: Cellular Hypoxia Imaging

Objective : Visualize NTR activity under hypoxic conditions.

  • Cell Culture : Seed A549 or HeLa cells on glass-bottom dishes.

  • Drug Treatment :

    • Normoxia Group : Incubate in standard incubator (

      
      ).
      
    • Hypoxia Group : Incubate in hypoxia chamber (

      
      ) or treat with Desferrioxamine (DFO) to mimic hypoxia.
      
  • Staining :

    • Add MNBA (5–10 µM) to culture media. Incubate for 30–60 mins.

    • Wash 3x with PBS to remove extracellular probe.

  • Imaging :

    • Confocal Microscopy: Excitation ~488 nm, Emission collected at 500–550 nm.

    • Note : Hypoxic cells should show 5-10x brighter fluorescence than normoxic cells.

Visualizations

Figure 1: Mechanism of Fluorescence Activation

This diagram illustrates the reduction pathway and the "futile cycle" that ensures hypoxia specificity in mammalian cells.

NTR_Mechanism MNBA MNBA (Nitro) Non-Fluorescent Radical Nitro Radical Anion (Transient) MNBA->Radical + 1e- (NTR/Reductase) Radical->MNBA Re-oxidation (Futile Cycle) Amine Amine Product Highly Fluorescent Radical->Amine + 5e- (Hypoxia / Bacterial NTR) O2 Oxygen (O2) Radical->O2 Normoxia Superoxide Superoxide (O2-) O2->Superoxide Electron Transfer

Caption: The nitro group reduction pathway.[1] In normoxia, oxygen re-oxidizes the radical intermediate, quenching the signal. In hypoxia or presence of bacterial NTR, reduction proceeds to the fluorescent amine.

Figure 2: Specificity Validation Workflow

A logical flow for researchers to validate the probe in their specific biological model.

Validation_Workflow Start Start: MNBA Validation Step1 Spectroscopic Check (Abs/Em in Buffer) Start->Step1 Step2 Interference Screen (GSH, Cys, Metals) Step1->Step2 Decision1 Stable? Step2->Decision1 Step3 Enzymatic Assay (+NTR, +NADH) Decision1->Step3 Yes Fail Use Alternative Probe (e.g., Naphthalimide) Decision1->Fail No (>10% increase) Step4 Cellular Assay (Normoxia vs Hypoxia) Step3->Step4 Success Proceed to Experiment Step4->Success

Caption: Step-by-step validation logic to ensure MNBA is suitable for the specific experimental conditions.

References

  • Cellier, M., et al. (2015). "2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms." Bioorganic & Medicinal Chemistry.

  • Xu, G., et al. (2015). "Nitroreductase-responsive fluorescent probes for hypoxic tumor imaging." Chemical Science.

  • Li, Y., et al. (2013). "Design of a ratiometric fluorescent probe for nitroreductase and its application in cellular imaging." Analytical Chemistry.

  • Elmes, R. B. P., et al. (2017). "2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo."[2] Organic & Biomolecular Chemistry.

  • Song, Y., et al. (2020). "Synthesis and application of benzoxazole derivative-based fluorescent probes."[3] Luminescence.

Sources

A Comparative Analysis of N-methyl-6-nitro-1,3-benzoxazol-2-amine and its Benzothiazole Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1] Their isosteric relationship, where an oxygen atom in the benzoxazole ring is replaced by a sulfur atom in the benzothiazole ring, presents a fascinating case for comparative analysis. This guide provides an in-depth examination of N-methyl-6-nitro-1,3-benzoxazol-2-amine and its benzothiazole counterpart, N-methyl-6-nitro-1,3-benzothiazol-2-amine. We will explore their synthesis, compare their physicochemical properties, and evaluate their potential as anticancer and antimicrobial agents, supported by established experimental protocols and mechanistic insights.

Introduction: The Significance of the Nitro-Substituted Benzazole Core

The introduction of a nitro group at the 6-position of the benzoxazole or benzothiazole ring is a strategic decision in the design of potential therapeutic agents. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the heterocyclic system, potentially enhancing its interaction with biological targets.[2] Furthermore, nitroaromatic compounds are known to be bioreducible, a property that can be exploited for selective activation in hypoxic environments, such as those found in solid tumors, or by specific microbial nitroreductases.[2][3] The N-methylation of the 2-amino group can further modulate the compound's lipophilicity and hydrogen bonding capacity, impacting its pharmacokinetic and pharmacodynamic profile.

Synthesis and Characterization: A Comparative Overview

The synthesis of N-methyl-6-nitro-1,3-benzoxazol-2-amine and its benzothiazole analog typically proceeds through a two-step sequence starting from the corresponding 2-amino-5-nitrophenol or 2-amino-5-nitrothiophenol.

Proposed Synthetic Pathway

cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 2-Amino-5-nitrophenol (for Benzoxazole) 2-Amino-5-nitrothiophenol (for Benzothiazole) C 2-Amino-6-nitro-1,3-benzoxazole 2-Amino-6-nitro-1,3-benzothiazole A->C Base B Cyanogen Bromide (BrCN) B->C D 2-Amino-6-nitro-1,3-benzoxazole 2-Amino-6-nitro-1,3-benzothiazole F N-methyl-6-nitro-1,3-benzoxazol-2-amine N-methyl-6-nitro-1,3-benzothiazol-2-amine D->F Base (e.g., K2CO3) E Methyl Iodide (CH3I) E->F

Caption: Proposed two-step synthesis of the target compounds.

The initial cyclization to form the 2-aminobenzazole ring is a well-established reaction. The subsequent N-methylation is a standard procedure, though careful optimization may be required to control the degree of methylation.

Physicochemical Properties: A Tale of Two Heteroatoms

The seemingly subtle change from an oxygen to a sulfur atom is expected to have a discernible impact on the physicochemical properties of the molecules. Below is a comparative table of predicted and known properties for the parent scaffolds and the target compounds.

PropertyN-methyl-6-nitro-1,3-benzoxazol-2-amine (Predicted)N-methyl-6-nitro-1,3-benzothiazol-2-amine
Molecular Formula C₈H₇N₃O₃C₈H₇N₃O₂S
Molecular Weight 193.16 g/mol 209.23 g/mol [4]
logP (Predicted) 1.82.3
pKa (Basic, Predicted) 3.54.0
Melting Point (°C) Not availableNot available[4]
Water Solubility (Predicted) LowVery Low

Data for the N-methylated compounds are predicted based on the properties of the parent scaffolds and related derivatives.[5][6][7][8][9]

The benzothiazole analog is anticipated to be more lipophilic (higher logP) and slightly more basic than its benzoxazole counterpart. This difference in lipophilicity could influence membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

Anticancer Activity

Both benzoxazole and benzothiazole derivatives containing a nitro group have demonstrated significant anticancer activity.[10][11] The proposed mechanism often involves the bioreduction of the nitro group within the hypoxic environment of tumors to form cytotoxic reactive nitrogen species that can induce DNA damage and apoptosis.[12][13]

Comparative Potency: Studies on analogous series of compounds have shown that the nature of the heteroatom can influence anticancer potency, though the effect is often context-dependent on the other substituents and the cancer cell line being tested.[1][14]

Antimicrobial Activity

Nitro-substituted heterocyclic compounds are a well-established class of antimicrobial agents.[2][3] Their mechanism of action typically involves the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of toxic metabolites that can damage DNA, proteins, and other cellular components.[1][15][16]

Comparative Spectrum: The difference in the electronic properties and lipophilicity between the benzoxazole and benzothiazole analogs may result in variations in their spectrum of activity against different microbial species. Some studies have suggested that benzoxazole derivatives may exhibit superior antifungal activity compared to their benzothiazole counterparts.[17]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[18][19][20]

Experimental Workflow:

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Experimental Workflow:

A Prepare serial two-fold dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[23][25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[26]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[26]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

Conclusion and Future Directions

The comparative analysis of N-methyl-6-nitro-1,3-benzoxazol-2-amine and its benzothiazole analog highlights the subtle yet significant influence of the heteroatom on the physicochemical and, consequently, the biological properties of these molecules. While both scaffolds hold promise as anticancer and antimicrobial agents, the benzothiazole derivative is predicted to be more lipophilic, which may affect its pharmacokinetic profile.

Further experimental investigation is warranted to directly compare the in vitro and in vivo efficacy and toxicity of these two compounds. Such studies will provide valuable insights into the structure-activity relationships of this important class of nitro-heterocyclic compounds and guide the rational design of more potent and selective therapeutic agents.

References

  • Edwards, D. I. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. J Gen Microbiol. 1977;100(2):271-281.
  • Edwards, D. I., et al. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. J Gen Microbiol. 1977;100(2):283-289.
  • Ma, W., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50558.
  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Wiegand, I., et al. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • Frontiers in Pharmacology. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available from: [Link] नाइट्रोजन-containing-heterocycles-as-anticancer-agents-a-medicinal-chemistry-perspective/full

  • National Institutes of Health. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Available from: [Link]

  • MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Available from: [Link]

  • Cheméo. Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Available from: [Link]

  • Bentham Science Publishers. Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity. Available from: [Link]

  • ChemSynthesis. N-methyl-6-nitro-1,3-benzothiazol-2-amine. Available from: [Link]

  • ResearchGate. Structural hypothesis of 2-amino-6-nitrobenzothiazole-derived hydrazones showing the shared pharmacophoric features essential for AChE inhibition. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Available from: [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

  • Semantic Scholar. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • ChemBK. 6-NITRO-1,3-BENZOXAZOLE. Available from: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • Longdom Publishing. Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Available from: [Link]

  • Semantic Scholar. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][16]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Available from: [Link]

  • Frontiers in Health Informatics. A Review on Heterocyclic Anticancer Compounds: Recent Advances. Available from: [Link]

  • PubChem. 2-Amino-6-nitrobenzothiazole. Available from: [Link]

  • PubChem. 6-Nitrobenzothiazole. Available from: [Link]

  • PubChem. 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.